molecular formula C7H6LiO3 B1592833 Lithium salicylate CAS No. 552-38-5

Lithium salicylate

Katalognummer: B1592833
CAS-Nummer: 552-38-5
Molekulargewicht: 145.1 g/mol
InChI-Schlüssel: BEVDQFZIRVKSGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium salicylate is a useful research compound. Its molecular formula is C7H6LiO3 and its molecular weight is 145.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

552-38-5

Molekularformel

C7H6LiO3

Molekulargewicht

145.1 g/mol

IUPAC-Name

lithium;2-hydroxybenzoate

InChI

InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);

InChI-Schlüssel

BEVDQFZIRVKSGM-UHFFFAOYSA-N

SMILES

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O

Kanonische SMILES

[Li].C1=CC=C(C(=C1)C(=O)O)O

Andere CAS-Nummern

38970-76-2
552-38-5

Physikalische Beschreibung

OtherSolid

Piktogramme

Corrosive; Irritant

Verwandte CAS-Nummern

38970-76-2

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties and Structure of Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of lithium salicylate (B1505791). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of key biological pathways associated with this compound.

Chemical and Physical Properties

Lithium salicylate, the lithium salt of salicylic (B10762653) acid, is a white crystalline powder.[1] It is known for its hygroscopic nature, readily absorbing moisture from the air.[2] The compound is thermally stable but will decompose at very high temperatures.[3] Key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₅LiO₃[1][4][5]
Molecular Weight 144.05 g/mol [6][7][8]
Melting Point >350 °C (decomposes)[6][9]
Boiling Point Data not available
Solubility in Water Soluble[2][5][6][9]
Solubility in Organic Solvents Slightly soluble in ethanol (B145695), limited in non-polar organic solvents[2][3]
pKa (of parent Salicylic Acid) 2.97[2]
Appearance White crystalline powder[1]

Chemical Structure and Identification

The structural identity of this compound is well-defined. It consists of a lithium cation (Li⁺) ionically bonded to the carboxylate of the salicylate anion. The salicylate anion itself is a benzene (B151609) ring substituted with a hydroxyl group and a carboxylate group in the ortho position.

IdentifierValueReference(s)
IUPAC Name lithium 2-hydroxybenzoate[4][5]
SMILES String [Li+].C1=CC=C(C(=C1)C(=O)[O-])O[4][5]
InChI Key PSBOOKLOXQFNPZ-UHFFFAOYSA-M[4][5][6]
CAS Number 552-38-5[1][4]
Crystal Structure

The crystal structure of this compound monohydrate has been determined to be a layer structure. In this configuration, alternating helices of hydrated lithium cations are bridged by the carboxylate groups of the salicylate anions.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via neutralization of salicylic acid with lithium hydroxide (B78521).

Materials:

  • Salicylic acid (C₇H₆O₃)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Buchner funnel and filter paper

  • Crystallizing dish

  • Drying oven

Methodology:

  • Dissolution: In a round-bottom flask, dissolve a known molar amount of salicylic acid in a minimal amount of ethanol with gentle warming and stirring.

  • Preparation of Lithium Hydroxide Solution: In a separate beaker, dissolve an equimolar amount of lithium hydroxide monohydrate in deionized water.

  • Neutralization: Slowly add the lithium hydroxide solution to the salicylic acid solution while stirring continuously. The reaction is a simple acid-base neutralization.

  • Reaction Monitoring: Monitor the pH of the reaction mixture. The reaction is complete when the pH is neutral (approximately 7.0).

  • Solvent Removal: Remove the ethanol and excess water from the resulting solution using a rotary evaporator or by gentle heating.

  • Crystallization: Allow the concentrated solution to cool slowly in a crystallizing dish to form crystals of this compound. The process can be aided by placing the dish in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.

  • Final Product: Dry the purified this compound crystals in a drying oven at a temperature below its decomposition point (e.g., 80-100 °C) to a constant weight.

Quantitative Analysis of this compound by Titration

Objective: To determine the purity of a synthesized batch of this compound by acid-base titration.

Materials:

  • Synthesized this compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Phenolphthalein (B1677637) indicator

  • Burette

  • Erlenmeyer flask

  • Analytical balance

Methodology:

  • Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in a known volume of deionized water in an Erlenmeyer flask.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the this compound solution. The solution should be colorless.

  • Titration Setup: Fill a clean burette with the standardized hydrochloric acid solution and record the initial volume.

  • Titration: Slowly titrate the this compound solution with the HCl solution while constantly swirling the flask. The endpoint is reached when the solution turns from pink to colorless and the color persists for at least 30 seconds.

  • Volume Recording: Record the final volume of the HCl solution used.

  • Calculation: Calculate the moles of HCl used to reach the endpoint. Since the reaction between this compound (a salt of a weak acid and a strong base) and HCl is a 1:1 molar ratio, the moles of HCl are equal to the moles of this compound in the sample.

  • Purity Determination: From the moles of this compound and the initial mass of the sample, calculate the purity of the synthesized compound.

Biological Activity and Signaling Pathways

This compound, as a source of lithium ions, exerts its biological effects through various signaling pathways. Its primary mechanism of action is the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in numerous cellular processes. This inhibition has downstream effects on pathways involved in inflammation, neuroprotection, and mood regulation.

Inhibition of GSK-3β and Regulation of β-catenin

Lithium directly inhibits GSK-3β, leading to the stabilization and accumulation of β-catenin. In the absence of inhibition, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3β, lithium allows β-catenin to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation.

GSK3b_beta_catenin This compound This compound GSK-3β GSK-3β This compound->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates Phosphorylated β-catenin Phosphorylated β-catenin Nuclear Translocation Nuclear Translocation β-catenin->Nuclear Translocation Ubiquitination Ubiquitination Phosphorylated β-catenin->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription

Caption: this compound inhibits GSK-3β, preventing β-catenin degradation.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Lithium can indirectly activate this pathway. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK-3β. By inhibiting GSK-3β, lithium can potentiate the effects of this pathway, leading to enhanced cell survival and neuroprotection.

PI3K_Akt Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt GSK-3β GSK-3β Akt->GSK-3β Inhibits Cell Survival / Neuroprotection Cell Survival / Neuroprotection Akt->Cell Survival / Neuroprotection Promotes This compound This compound This compound->GSK-3β Inhibits GSK-3β->Cell Survival / Neuroprotection Promotes Apoptosis (Inhibited)

Caption: this compound enhances PI3K/Akt signaling by inhibiting GSK-3β.

Influence on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. The salicylate component of this compound can inhibit the activation of NF-κB. It is thought to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to a reduction in the transcription of pro-inflammatory genes. Lithium itself has also been shown to modulate NF-κB signaling, often in an anti-inflammatory manner, through its inhibition of GSK-3β.

NFkB_pathway cluster_0 Pro-inflammatory Stimuli (e.g., TNF-α) Pro-inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (e.g., TNF-α)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates Phosphorylated IκBα Phosphorylated IκBα NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Salicylate Salicylate Salicylate->IKK Complex Inhibits Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IκBα->Ubiquitination & Degradation Ubiquitination & Degradation->NF-κB Releases Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nuclear Translocation->Pro-inflammatory Gene Transcription

Caption: The salicylate moiety inhibits NF-κB activation and inflammation.

References

An In-depth Technical Guide to the Synthesis of Lithium Salicylate from Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium salicylate (B1505791) from salicylic (B10762653) acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the chemical principles, experimental procedures, and characterization of the final product.

Introduction

Lithium salicylate, the lithium salt of salicylic acid, is a compound with applications in pharmaceuticals and as a reagent in organic synthesis. It combines the anti-inflammatory properties of salicylates with the therapeutic effects of lithium, which is a well-established treatment for certain mood disorders. The synthesis of high-purity this compound is crucial for its application in research and drug development.

The primary and most straightforward method for the synthesis of this compound is through an acid-base neutralization reaction between salicylic acid and a lithium base, typically lithium hydroxide (B78521). This reaction is carried out in an aqueous solution, from which the product, often as a monohydrate, can be crystallized.

Chemical Reaction and Stoichiometry

The synthesis of this compound from salicylic acid and lithium hydroxide monohydrate is a classic acid-base neutralization reaction. The carboxylic acid group of salicylic acid reacts with the hydroxide ion from lithium hydroxide to form water and the lithium salt of salicylic acid.

Reaction:

C₇H₆O₃ (Salicylic Acid) + LiOH·H₂O (Lithium Hydroxide Monohydrate) → C₇H₅LiO₃·H₂O (this compound Monohydrate) + H₂O

The stoichiometry of this reaction is 1:1, meaning one mole of salicylic acid reacts with one mole of lithium hydroxide monohydrate to produce one mole of this compound monohydrate.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound monohydrate in a laboratory setting.

Materials and Equipment
  • Salicylic Acid (C₇H₆O₃), high purity

  • Lithium Hydroxide Monohydrate (LiOH·H₂O), high purity

  • Deionized Water

  • Ethanol (for recrystallization, optional)

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Crystallizing dish

  • Spatula and weighing balance

  • pH indicator paper

Synthesis Procedure
  • Dissolution of Reactants:

    • Weigh out a stoichiometric amount of salicylic acid and dissolve it in a minimal amount of warm deionized water in an Erlenmeyer flask with stirring. For example, dissolve 13.81 g (0.1 mol) of salicylic acid in approximately 100 mL of deionized water heated to 50-60 °C.

    • In a separate beaker, weigh out a stoichiometric equivalent of lithium hydroxide monohydrate (e.g., 4.20 g, 0.1 mol) and dissolve it in a minimal amount of deionized water.

  • Reaction:

    • Slowly add the lithium hydroxide solution to the salicylic acid solution while stirring continuously.

    • Monitor the pH of the reaction mixture using pH indicator paper. The addition should continue until the solution reaches a neutral pH (approximately 7.0).

    • During the addition, the temperature of the mixture may increase slightly due to the exothermic nature of the neutralization reaction. Maintain the temperature below 60°C to prevent the formation of colored impurities.[1]

  • Isolation of Crude Product:

    • Once the reaction is complete and the solution is neutral, reduce the volume of the solution by gentle heating to induce crystallization.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the precipitation of this compound monohydrate crystals.

    • Collect the crude crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

Purification by Recrystallization
  • Dissolution:

    • Transfer the crude this compound monohydrate crystals to a clean beaker.

    • Add a minimum amount of hot deionized water or an ethanol-water mixture to dissolve the crystals completely. Stirring and gentle heating will facilitate dissolution.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the beaker with a watch glass will prevent rapid evaporation and contamination.

    • Once the solution has reached room temperature, place it in an ice bath to promote further crystallization.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the purified this compound monohydrate crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Salicylic AcidC₇H₆O₃138.12White crystalline solid
Lithium Hydroxide MonohydrateLiOH·H₂O41.96White crystalline solid

Table 2: Properties and Characterization Data of this compound

PropertyValue
Molecular FormulaC₇H₅LiO₃
Molar Mass (anhydrous)144.05 g/mol
Molar Mass (monohydrate)162.07 g/mol
AppearanceWhite crystalline powder
Melting Point>300 °C
¹H NMR (DMSO-d₆, δ ppm)Aromatic protons typically appear in the range of 6.5-8.0 ppm. The exact shifts can vary depending on the solvent and concentration.
¹³C NMR (DMSO-d₆, δ ppm)Aromatic and carboxyl carbons appear in the range of 115-175 ppm.
FTIR (KBr, cm⁻¹)Characteristic peaks include O-H stretching (broad, ~3400 cm⁻¹ for monohydrate), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=O stretching (carboxylate, ~1580-1620 cm⁻¹), and C=C stretching (aromatic, ~1450-1600 cm⁻¹).

Visualizations

The following diagrams illustrate the synthesis reaction, the experimental workflow, and a potential signaling pathway relevant to the action of salicylates.

Synthesis_Reaction cluster_reactants Reactants cluster_products Products Salicylic_Acid Salicylic Acid (C₇H₆O₃) Lithium_Salicylate This compound Monohydrate (C₇H₅LiO₃·H₂O) Salicylic_Acid->Lithium_Salicylate + LiOH·H₂O Water Water (H₂O) Salicylic_Acid->Water + LiOH·H₂O Lithium_Hydroxide Lithium Hydroxide Monohydrate (LiOH·H₂O) Lithium_Hydroxide->Lithium_Salicylate Lithium_Hydroxide->Water

Caption: Acid-base neutralization reaction for the synthesis of this compound.

Experimental_Workflow Start Start Dissolve_Reactants 1. Dissolve Salicylic Acid and Lithium Hydroxide Monohydrate in Water Start->Dissolve_Reactants Reaction 2. Mix Solutions and React (Neutralization) Dissolve_Reactants->Reaction Cooling 3. Cool Reaction Mixture to Induce Crystallization Reaction->Cooling Filtration1 4. Isolate Crude Product (Vacuum Filtration) Cooling->Filtration1 Recrystallization 5. Purify by Recrystallization (Hot Water/Ethanol) Filtration1->Recrystallization Filtration2 6. Isolate Pure Product (Vacuum Filtration) Recrystallization->Filtration2 Drying 7. Dry Final Product Filtration2->Drying Characterization 8. Characterize Product (NMR, FTIR, MP) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling_Pathway Salicylate Salicylate COX_Enzymes Cyclooxygenase (COX) Enzymes (COX-1 and COX-2) Salicylate->COX_Enzymes Inhibits Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Caption: Simplified signaling pathway showing the anti-inflammatory action of salicylates.

References

An In-depth Technical Guide to Lithium Salicylate (CAS 552-38-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium salicylate (B1505791) (CAS 552-38-5) is an organic lithium salt of salicylic (B10762653) acid, combining the therapeutic properties of both lithium and salicylate ions. This technical guide provides a comprehensive overview of its physicochemical properties, pharmacology, mechanisms of action, and relevant experimental protocols for research and development. The unique pharmacokinetic profile of lithium salicylate presents it as a compound of significant interest, potentially offering a safer therapeutic window compared to traditional lithium salts like lithium carbonate.[1][2] Its applications span from potential treatments for neuropsychiatric disorders to its use as an anti-inflammatory agent.[2][3]

Physicochemical Properties

This compound is a white or slightly grayish crystalline powder.[1] It is hygroscopic and sensitive to light.[1][2] Its high solubility in water is a key characteristic, enhancing its potential for bioavailability in pharmaceutical formulations.[3][4]

PropertyValueReference(s)
CAS Number 552-38-5[5]
Molecular Formula C₇H₅LiO₃[1]
Molecular Weight 144.05 g/mol [6][7]
Appearance White or slightly grayish white powder[1]
Melting Point >350 °C (decomposes)[1][8][9]
Solubility Soluble in water (1 part in 0.7), ethanol (B145695) (1 part in 2), and diethyl ether.[1][4]
pKa (Not explicitly found, but salicylic acid pKa is ~2.97)
LogP -0.24430[1]

Pharmacology and Mechanism of Action

This compound's pharmacological profile is a composite of the actions of lithium and salicylate. Lithium is a well-established mood stabilizer, while salicylate provides anti-inflammatory and analgesic effects.[2][3]

Mood-Stabilizing Effects (Lithium Moiety)

The lithium component is responsible for the mood-stabilizing effects, which are particularly relevant for conditions like bipolar disorder.[2][10] The precise mechanism of lithium's action is not fully elucidated but is known to involve the modulation of several intracellular signaling pathways.[11]

Lithium directly and indirectly inhibits GSK-3β, a key enzyme in numerous signaling pathways implicated in mood regulation.[12][13] Direct inhibition occurs through competition with magnesium ions, a necessary cofactor for GSK-3β.[12][14] Indirect inhibition is achieved by increasing the inhibitory phosphorylation of GSK-3β via the Akt signaling pathway.[12][15]

Lithium inhibits inositol (B14025) monophosphatase (IMPase), an enzyme crucial for the recycling of inositol.[16][17] This inhibition leads to a depletion of cellular inositol, which in turn reduces the levels of inositol triphosphate (IP₃), a key second messenger.[7][18] The dampening of this signaling pathway is thought to contribute to lithium's mood-stabilizing effects.[16] This mechanism also induces autophagy, which may be beneficial in neurodegenerative diseases.[7][19]

G Lithium This compound (Lithium Ion) GSK3B GSK-3β (Glycogen Synthase Kinase-3β) Lithium->GSK3B Inhibits IMPase IMPase (Inositol Monophosphatase) Lithium->IMPase Inhibits Neuroprotection Neuroprotection & Autophagy Lithium->Neuroprotection Promotes Mood Mood Stabilization GSK3B->Mood Modulates Inositol Inositol Recycling IMPase->Inositol Blocks IP3 IP₃ (Inositol Triphosphate) Inositol->IP3 Reduces Synthesis of Precursors IP3->Mood Modulates Signaling

Caption: Key molecular targets of the lithium moiety in this compound.

Anti-inflammatory and Analgesic Effects (Salicylate Moiety)

The salicylate component contributes anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis.[2][3] While salicylic acid itself is a weak inhibitor of COX activity in vitro, it can suppress the induction of COX-2, the inducible isoform associated with inflammation.[20][21]

G Salicylate This compound (Salicylate Ion) COX2 COX-2 Induction Salicylate->COX2 Suppresses Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Leads to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: Anti-inflammatory mechanism of the salicylate moiety.

Pharmacokinetics and Pharmacodynamics

A key advantage of this compound is its unique pharmacokinetic profile compared to lithium carbonate. Studies in rats have shown that oral administration of this compound results in sustained plasma and brain lithium levels for up to 48 hours, without the sharp peak concentration associated with lithium carbonate that can lead to toxicity.[1] This suggests a potentially safer therapeutic window and improved patient compliance.[22]

Parameter (in rats)This compound (4 mEq/kg, oral)Reference(s)
Time to Peak Plasma Conc. (Tmax) Plateau observed through 48 hours[1]
Peak Plasma Concentration (Cmax) Lower than lithium lactate[1]
Brain Lithium Levels Elevated at 24 and 48 hours[1]
Elimination Slow elimination[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma and brain concentration-time profile of lithium following oral administration of this compound.

Methodology:

  • Animal Model: Male Sprague Dawley rats (200-250 g) are used.[1]

  • Housing: Animals are housed with free access to food and water.[1]

  • Drug Preparation: this compound is dissolved in deionized water to a desired concentration.[1]

  • Dosing: A single dose of 4 mEq/kg of elemental lithium as this compound is administered via oral gavage.[1]

  • Sample Collection: At designated time points (e.g., 2, 24, 48, and 72 hours), animals (n=3 per time point) are euthanized.[1]

    • Blood is collected via cardiac puncture into heparinized tubes.[1]

    • Plasma is separated by centrifugation (1600 x g for 10 minutes).[1]

    • Brains are carefully removed after perfusion to ensure microvasculature integrity.[1]

  • Lithium Quantification: Lithium levels in plasma and brain homogenates are measured using atomic absorption spectroscopy (AAS).[1]

G start Start dosing Oral Gavage (4 mEq/kg this compound) start->dosing timepoint Euthanasia at Time Points (2, 24, 48, 72h) dosing->timepoint collection Blood & Brain Collection timepoint->collection processing Plasma Separation & Brain Homogenization collection->processing analysis Lithium Quantification (AAS) processing->analysis end End analysis->end

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Assessment of Antidepressant-like Effects: Tail Suspension Test in Mice

Objective: To evaluate the antidepressant-like properties of this compound by measuring the immobility time of mice in the tail suspension test.

Methodology:

  • Animal Model: Female APPswe/PS1dE9 transgenic mice (4 months of age) are used.[5]

  • Drug Administration: this compound is mixed into the chow (0.20%) to provide a daily dose of approximately 325 mg/kg (2.25 mmol lithium/kg/day) for a chronic period (e.g., 9 months).[5] A control group receives normal chow.[5]

  • Apparatus: A suspension box is used to hang the mice by their tails.[3]

  • Procedure:

    • A piece of tape is attached to the tail of each mouse.[3]

    • Mice are suspended by their tails from a horizontal bar for a 6-minute session.[8]

    • The session is video-recorded for later analysis.[23]

  • Scoring: An observer, blind to the treatment groups, measures the total time the mouse remains immobile during the 6-minute test.[8] A decrease in immobility time is indicative of an antidepressant-like effect.[23]

Quantitative Data

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 6.1: In Vitro Inhibitory Concentrations (IC₅₀)

Target EnzymeCompoundIC₅₀Cell/System TypeReference(s)
GSK-3βLithium~2.0 mMIn vitro kinase assay[4]
COX-2Salicylate≈5 µM (for inhibition of PGE₂ synthesis)Human foreskin fibroblasts[24]
IMPaseLithium~100 µM (for carbachol-stimulated InsP₄ accumulation)Mouse cerebral cortex slices[25]

Table 6.2: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

Behavioral TestTreatment GroupOutcomeReference(s)
Tail Suspension TestThis compoundReversed the increase in immobility time.[5]
Morris Water MazeThis compoundPrevented spatial cognitive decline.[11]

Conclusion

This compound is a promising compound that warrants further investigation. Its unique pharmacokinetic profile, characterized by sustained lithium levels without toxic peaks, suggests a significant safety advantage over existing lithium therapies. The dual pharmacological action, combining the mood-stabilizing effects of lithium with the anti-inflammatory properties of salicylate, opens up a broad range of therapeutic possibilities. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in addressing unmet medical needs in neuropsychiatry and inflammatory diseases.

References

An In-depth Technical Guide to the Physical Properties of Lithium Salicylate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of lithium salicylate (B1505791) powder, a compound of interest in pharmaceutical and chemical applications. The information is presented to support research, development, and formulation activities.

Core Physical and Chemical Properties

Lithium salicylate is the lithium salt of salicylic (B10762653) acid and is typically available as a white to off-white crystalline powder.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][3] The compound is also heat-sensitive and should be stored at room temperature in a dry, cool, and well-ventilated place.

Quantitative Physical Properties

The key quantitative physical properties of this compound are summarized in the table below. It is important to note that this compound can exist in both anhydrous and monohydrate forms, which affects its molecular weight. Discrepancies in reported density values are also noted.

PropertyValueNotes
Molecular Formula Anhydrous: C₇H₅LiO₃Monohydrate: C₇H₇LiO₄
Molecular Weight Anhydrous: ~144.05 g/mol Monohydrate: ~162.1 g/mol Calculated from molecular formulas.
Melting Point >350 °C (decomposes)Decomposes upon heating.[3]
Boiling Point Not applicableDecomposes before boiling.
Density 1.428 g/cm³ (at 20°C)One source reports 1.1300 g/cm³, but 1.428 g/cm³ is more frequently cited in technical data sheets.
pKa (of parent acid) ~2.97 (for Salicylic Acid)As the salt of a strong base and a weak acid, the solution's pH is influenced by the pKa of salicylic acid.
Solubility Profile
SolventSolubilityNotes
Water SolubleDissolves readily in water, making it suitable for aqueous applications.[1][4][5]
Ethanol (B145695) SolubleAlso soluble in ethanol.[3] A recrystallization method from ethanol (2mL/g) suggests high solubility.[3]
Organic Solvents Slightly SolubleLimited solubility in non-polar organic solvents.[1]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a solid powder like this compound.

Determination of Melting Point (Decomposition)

The capillary method is a standard technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (digital or oil bath)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and gently tapped on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature about 20-30 °C below the expected decomposition temperature.

  • Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the substance first shows signs of decomposition (e.g., discoloration, charring) is recorded as the onset of decomposition. Since this compound decomposes at a high temperature, a precise melting range is not typically observed.

Determination of Bulk Density

Bulk density is determined by measuring the volume of a known mass of the powder.

Apparatus:

  • Graduated cylinder (e.g., 100 mL)

  • Analytical balance

  • Spatula

  • Sieve (optional, to break up agglomerates)

Procedure:

  • Mass Measurement: A predetermined mass (e.g., 50 g) of this compound powder is accurately weighed using an analytical balance.

  • Volume Measurement: The weighed powder is gently introduced into a graduated cylinder. The cylinder is not tapped or shaken.

  • Reading: The volume occupied by the powder is read directly from the graduated cylinder.

  • Calculation: The bulk density is calculated using the formula: Bulk Density = Mass of Powder / Volume of Powder

Determination of Solubility (Qualitative)

This protocol establishes the qualitative solubility of this compound in a given solvent.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Vortex mixer or stirring rod

  • Solvents (e.g., water, ethanol)

Procedure:

  • Solvent Addition: A fixed volume of the solvent (e.g., 3 mL) is added to a test tube.

  • Solute Addition: A small, measured amount of this compound powder (e.g., 100 mg) is added to the solvent.

  • Mixing: The mixture is agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes).

  • Observation: The solution is observed to see if the solid has completely dissolved.

  • Incremental Addition: If the solid dissolves, further increments of the powder are added and the process is repeated until the powder no longer dissolves, indicating a saturated solution. The substance is classified as "soluble," "slightly soluble," or "insoluble" based on the amount that dissolves.

Determination of pKa (via Potentiometric Titration of Salicylic Acid)

Since this compound is a salt, the relevant pKa is that of its parent acid, salicylic acid. This can be determined by titrating a solution of salicylic acid with a strong base.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of salicylic acid in a suitable solvent (e.g., water or a water/ethanol mixture)

Procedure:

  • Sample Preparation: A known concentration of salicylic acid is prepared in a beaker.

  • Titration Setup: The beaker is placed on a magnetic stirrer, the pH electrode is immersed in the solution, and the initial pH is recorded.

  • Titration: The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

  • pKa Determination: The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base). This corresponds to the midpoint of the steepest part of the titration curve.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the decomposition point of this compound powder.

G Workflow for Decomposition Point Determination cluster_prep Sample Preparation cluster_measurement Measurement start Start grind Grind this compound to a Fine Powder start->grind load Load Powder into Capillary Tube grind->load pack Pack Powder to 2-3 mm Height load->pack place Place Capillary Tube in Apparatus pack->place heat_fast Rapidly Heat to ~330°C place->heat_fast heat_slow Reduce Heating Rate to 1-2°C/min heat_fast->heat_slow observe Observe for Signs of Decomposition heat_slow->observe record Record Decomposition Temperature observe->record end End record->end

Caption: A flowchart illustrating the key steps in determining the decomposition temperature of this compound powder using the capillary method.

References

An In-depth Technical Guide to Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of lithium salicylate (B1505791), tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Lithium salicylate is the lithium salt of salicylic (B10762653) acid.[1] It is commercially available, typically as a white to off-white crystalline powder.[2] The compound exists in both anhydrous and monohydrate forms. It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2]

Molecular Formula and Weight

The fundamental properties of both the anhydrous and monohydrate forms of this compound are summarized below.

PropertyAnhydrous this compoundThis compound Monohydrate
Molecular Formula C₇H₅LiO₃[3][4]C₇H₇LiO₄[5]
Molecular Weight 144.05 g/mol [6][7]162.1 g/mol [5]
IUPAC Name lithium;2-hydroxybenzoate[8]lithium;2-hydroxybenzoate;hydrate[5]
CAS Number 552-38-5[3][4]75575-50-7[5]
Physicochemical Data

Key physicochemical data for this compound are presented in the following table, providing essential information for its handling, formulation, and analysis.

PropertyValue
Appearance White to off-white crystalline powder[2]
Melting Point >350 °C[2][9]
Solubility Soluble in water and ethanol (B145695); slightly soluble in non-polar organic solvents[2]
Density 1.428 g/cm³ at 20°C

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic analyses are crucial for the structural elucidation and confirmation of this compound's identity and purity.

Spectroscopic Analysis
TechniqueDescription
¹H NMR ¹H NMR spectra for this compound are available and have been recorded in DMSO-d₆.[10] Key resonances are observed for the aromatic protons of the salicylate moiety.
¹³C NMR ¹³C NMR spectral data for this compound is also available, showing distinct signals for the eight carbon atoms in its structure, including the carboxyl and phenolic carbons.[5][11]
FT-IR The FT-IR spectrum of this compound displays characteristic absorption bands. These include a broad peak for the O-H stretch, sharp peaks for C=C aromatic stretching, and strong bands corresponding to the carboxylate (C=O) stretching vibrations.[12]
Mass Spectrometry This compound has been utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for the analysis of hydrocarbons and wax esters, where it facilitates the formation of [M+Li]⁺ adducts.[13]
Crystallographic Data

The crystal structure of this compound monohydrate has been determined by X-ray diffraction.[14] It crystallizes in a layer structure.[3][14]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c[3][14]
Unit Cell Dimensions a = 13.1148 Å, b = 4.6992 Å, c = 12.8071 Å, β = 107.900°[5]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the neutralization of salicylic acid with a lithium base, such as lithium hydroxide (B78521).

Materials:

  • Salicylic acid

  • Lithium hydroxide monohydrate

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a calculated molar equivalent of salicylic acid in a minimal amount of ethanol.

  • In a separate vessel, prepare an aqueous solution of a molar equivalent of lithium hydroxide monohydrate.

  • Slowly add the lithium hydroxide solution to the salicylic acid solution with constant stirring.

  • The reaction mixture can be gently heated to ensure the completion of the neutralization reaction.

  • The resulting solution contains dissolved this compound.

  • The product can be isolated by evaporation of the solvents under reduced pressure.

Purification by Recrystallization

This compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If impurities are present, the hot solution can be filtered to remove any insoluble material.

  • Slowly add hot deionized water to the ethanol solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified this compound crystals in a vacuum oven.

Biological Activity and Signaling Pathways

Lithium salts are well-established as mood stabilizers for the treatment of bipolar disorder.[15] The therapeutic effects of lithium are attributed to its modulation of several intracellular signaling pathways.

Inhibition of Glycogen (B147801) Synthase Kinase-3β (GSK-3β)

A primary mechanism of lithium's action is the direct and indirect inhibition of GSK-3β.[6][15] This inhibition leads to the stabilization of β-catenin, which can then translocate to the nucleus and regulate gene expression, promoting neuroprotective effects.[4]

GSK3B_Pathway cluster_membrane Cell Membrane cluster_nucleus Nuclear Translocation Receptor Receptor PI3K PI3K Receptor->PI3K Activates Extracellular_Signal Neurotrophic Factors (e.g., BDNF) Extracellular_Signal->Receptor Akt Akt PI3K->Akt Activates GSK3B_inactive p-GSK-3β (inactive) Akt->GSK3B_inactive Phosphorylates (Inhibits) GSK3B_active GSK-3β (active) Beta_Catenin β-catenin GSK3B_active->Beta_Catenin Phosphorylates for Degradation Degradation Proteasomal Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and Translocates Gene_Expression Gene Expression (Neuroprotection, Cell Survival) Nucleus->Gene_Expression Regulates Lithium Lithium Lithium->Akt Indirectly Activates Lithium->GSK3B_active Directly Inhibits Inositol_Depletion cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor PLC Phospholipase C GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Neurotransmitter Neurotransmitter Neurotransmitter->GPCR Inositol_Cycle Inositol Phosphate Cycle IP3->Inositol_Cycle Enters PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Inositol myo-Inositol Inositol_Cycle->Inositol Recycles to IMPase IMPase Inositol_Cycle->IMPase Inositol->PIP2 Resynthesis of Lithium Lithium Lithium->IMPase Inhibits Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Activation Macrophage/Microglia Activation Inflammatory_Stimulus->Cell_Activation GSK3B_active GSK-3β Cell_Activation->GSK3B_active Activates NFkB NF-κB GSK3B_active->NFkB Promotes Activation Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) GSK3B_active->Anti_Inflammatory_Cytokines Inhibits Production of Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Pro_Inflammatory_Cytokines Induces Transcription of Lithium Lithium Lithium->GSK3B_active Inhibits Lithium->Anti_Inflammatory_Cytokines Promotes

References

An In-depth Technical Guide to the Crystal Structure of Lithium Salicylate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of lithium salicylate (B1505791) monohydrate. The information is compiled from crystallographic databases and relevant scientific literature to serve as a core resource for researchers, scientists, and professionals in drug development. This document details the precise atomic arrangement of the compound, presents key quantitative data in a structured format, and outlines the experimental procedures for its determination.

Core Crystal Structure Description

Lithium salicylate crystallizes from aqueous solutions as a monohydrate with the chemical formula C₇H₅LiO₃·H₂O. The crystal structure belongs to the monoclinic space group P2₁/c.[1] In this arrangement, the lithium cations are tetracoordinate, binding to oxygen atoms from the carboxylate group of the salicylate anions and a water molecule.

A defining feature of the crystal structure is the formation of helical chains of [(H₂O)Li⁺]∞ that run parallel to the b-axis. These helices are further interconnected by the carboxylate groups of the salicylate anions, which act as double bridges between the tetracoordinate lithium cations.[1] This intricate network of coordination bonds and hydrogen bonding contributes to the overall stability of the crystal lattice.

Crystallographic Data

The following tables summarize the key crystallographic data for this compound monohydrate, obtained from single-crystal X-ray diffraction studies.

Table 1: Unit Cell Parameters
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a13.1148 Å
b4.6992 Å
c12.8071 Å
α90.00°
β107.900°
γ90.00°
Z4
Residual Factor0.0481

Data sourced from the Crystallography Open Database (COD), entry 7216314.[1]

Table 2: Selected Atomic Coordinates (Fractional)
Atomxyz
Li10.29840.2000.4901
O10.38930.2880.4418
O20.21980.2080.5985
O30.41370.1780.6806
O40.19830.3150.3809
C10.45780.2520.6276
C20.48930.2850.5367
C30.57920.3390.5312
C40.63840.3610.6183
C50.60790.3280.7093
C60.51860.2730.7142
C70.36010.2030.6343

Data sourced from the Crystallography Open Database (COD), entry 7216314.

Table 3: Selected Bond Lengths and Angles
Bond/AngleLength (Å) / Angle (°)
Li1 - O11.93
Li1 - O21.96
Li1 - O41.95
C7 - O21.28
C7 - O31.25
C1 - O11.36
O1 - Li1 - O2114.7
O1 - Li1 - O4111.5
O2 - Li1 - O4109.8
O2 - C7 - O3122.9

Data sourced from the Crystallography Open Database (COD), entry 7216314.

Experimental Protocols

The determination of the crystal structure of this compound monohydrate involves two primary stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Single Crystals

A general and effective method for growing single crystals of this compound monohydrate is through the slow evaporation of a saturated aqueous solution.

Materials:

Procedure:

  • Neutralization: Prepare an aqueous solution of salicylic acid. Stoichiometrically, add an aqueous solution of lithium hydroxide to the salicylic acid solution while stirring continuously. The reaction is complete when the salicylic acid is fully neutralized, which can be monitored by a pH indicator or a pH meter.

  • Concentration: Gently heat the resulting this compound solution on a hot plate to increase its concentration. Avoid boiling to prevent decomposition.

  • Filtration: While the solution is still warm, filter it through a pre-warmed funnel with filter paper to remove any impurities or undissolved particles.

  • Crystallization: Transfer the filtered, saturated solution into a clean crystallization dish. Cover the dish with a piece of filter paper or a watch glass, leaving a small opening to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Place the crystallization dish in a location free from vibrations and significant temperature fluctuations. Over a period of several days to weeks, as the water slowly evaporates, single crystals of this compound monohydrate will form.

  • Isolation: Once crystals of suitable size and quality have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold deionized water. The crystals can then be dried on a piece of filter paper.

Single-Crystal X-ray Diffraction

The analysis of the grown crystals is performed using a single-crystal X-ray diffractometer to determine their three-dimensional atomic structure.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Goniometer head

  • Microscope with polarized light

  • Cryostat (for low-temperature data collection)

Procedure:

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically in the range of 0.1 to 0.3 mm in all dimensions. The selected crystal is carefully mounted on a goniometer head using a suitable adhesive or cryo-oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostat to minimize thermal vibrations and improve data quality. The instrument is then used to irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated through a series of angles, the diffraction pattern is recorded by the detector. A complete dataset is collected by systematically measuring the intensities of thousands of reflections at different crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process adjusts the atomic coordinates, and thermal parameters until the best possible fit between the calculated and observed data is achieved. The quality of the final structure is assessed by the residual factor (R-factor).

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound monohydrate.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_xrd Single-Crystal X-ray Diffraction synthesis_start Start: Reagents (LiOH, Salicylic Acid, Water) neutralization Neutralization Reaction synthesis_start->neutralization concentration Solution Concentration neutralization->concentration filtration Hot Filtration concentration->filtration crystallization Slow Evaporation filtration->crystallization crystal_isolation Crystal Isolation and Drying crystallization->crystal_isolation synthesis_end Single Crystals of Li Salicylate Monohydrate crystal_isolation->synthesis_end xrd_start Start: Select and Mount Crystal synthesis_end->xrd_start Crystal Sample data_collection X-ray Diffraction Data Collection xrd_start->data_collection data_processing Data Processing (Unit Cell, Space Group) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (R-factor) structure_refinement->validation xrd_end Final Crystal Structure Model (CIF) validation->xrd_end

References

The Convergence of Two Potent Therapeutic Agents: A Technical History of Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide explores the history and discovery of lithium salicylate (B1505791), a compound that merges the therapeutic properties of both lithium and salicylic (B10762653) acid. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its origins, chemical properties, and biological mechanisms.

Historical Context: A Tale of Two Moieties

The story of lithium salicylate is rooted in the independent discoveries of its constituent parts in the 19th century. The journey of salicylates began with the extraction of salicin (B1681394) from willow bark, a remedy for fever and pain used since antiquity. Key milestones include the isolation of salicylic acid in 1838 by Raffaele Piria, which paved the way for the synthesis of acetylsalicylic acid, famously known as aspirin, by Bayer in 1897.[1][2][3] The first clinical use of salicylic acid in rheumatic disorders was reported in 1876 by German physicians Stricher and Reiss.[3]

Concurrently, the element lithium, first identified in 1817, was gaining traction in the medical field.[4] In the mid-19th century, it was discovered that lithium salts could dissolve uric acid crystals, leading to their use in the treatment of gout.[1][5] This "uric acid diathesis" theory, which linked excess uric acid to a variety of ailments, prompted physicians like Carl Lange and William Alexander Hammond to employ lithium to treat mania from the 1870s onwards.[1][5][6]

While the precise date and individual credited with the first synthesis of this compound are not definitively documented in readily available historical records, it is reasonable to infer its emergence in the latter half of the 19th century, a period of active investigation into the therapeutic potential of both lithium and salicylate salts.

Physicochemical Properties

This compound is a salt formed from the neutralization of salicylic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate. Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅LiO₃[7]
Molecular Weight 144.06 g/mol [7]
Appearance White crystalline powder[7]
Melting Point >350 °C (decomposes)
Solubility Soluble in water and ethanol (B145695)

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of salicylic acid with a lithium-containing base. While historical laboratory methods are not extensively detailed, modern synthetic approaches provide a clear pathway for its preparation.

Synthesis of this compound from Salicylic Acid and Lithium Hydroxide

This method involves the direct neutralization of salicylic acid with lithium hydroxide.

Experimental Protocol:

  • Dissolution: Dissolve a known molar equivalent of salicylic acid in a suitable solvent, such as ethanol or water.

  • Neutralization: Slowly add an equimolar amount of lithium hydroxide solution to the salicylic acid solution with constant stirring. The reaction is exothermic, and the temperature should be monitored and controlled.

  • Crystallization: The resulting solution is then concentrated by evaporation of the solvent to induce crystallization of this compound.

  • Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Workflow for this compound Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Salicylic_Acid Salicylic Acid Dissolution Dissolution in Solvent Salicylic_Acid->Dissolution Lithium_Hydroxide Lithium Hydroxide Neutralization Neutralization Lithium_Hydroxide->Neutralization Dissolution->Neutralization Crystallization Crystallization Neutralization->Crystallization Isolation Isolation & Purification Crystallization->Isolation Lithium_Salicylate This compound Isolation->Lithium_Salicylate Salicylate_Pathway Salicylate Anti-Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction Prostaglandin_Synthesis Prostaglandin Synthesis COX2_Induction->Prostaglandin_Synthesis Inflammation Inflammation & Pain Prostaglandin_Synthesis->Inflammation Salicylate Salicylate Salicylate->COX2_Induction Inhibits Lithium_Pathway Lithium's Inhibition of GSK-3 Signaling Pathway Lithium Lithium Ion GSK3 GSK-3 Lithium->GSK3 Direct Inhibition beta_Arrestin_Complex β-arrestin 2 Complex Lithium->beta_Arrestin_Complex Disrupts Downstream_Targets Downstream Targets (e.g., β-catenin) GSK3->Downstream_Targets Phosphorylates Neuroprotection Neuroprotection & Synaptic Plasticity Downstream_Targets->Neuroprotection Akt Akt Akt->GSK3 Inhibitory Phosphorylation beta_Arrestin_Complex->Akt Inhibits

References

Theoretical Studies on Lithium Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium salicylate (B1505791), the salt of salicylic (B10762653) acid, has garnered interest for its potential therapeutic applications, combining the anti-inflammatory properties of salicylates with the mood-stabilizing effects of lithium. This technical guide provides a comprehensive overview of the theoretical and experimental studies on lithium salicylate, designed to be a resource for researchers, scientists, and professionals in drug development. The guide summarizes key physicochemical properties, details experimental protocols for its synthesis and characterization, and explores the molecular signaling pathways influenced by lithium. While extensive experimental data is available, this guide also highlights the current gap in published theoretical and computational data for this compound and provides the standard methodologies for generating such data.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₅LiO₃[1]
Molecular Weight144.06 g/mol [1]
AppearanceWhite crystalline powder[1]
Melting Point290 °C[1]
SolubilitySoluble in water[1]
Crystal System (Monohydrate)Monoclinic[2]
Space Group (Monohydrate)P2₁/c[2]

Theoretical and Computational Studies

Computational Methodology

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and properties of molecules like this compound. A typical computational approach would involve:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Functional: A hybrid functional such as B3LYP is commonly used for its balance of accuracy and computational cost.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is often employed to provide a good description of electron distribution, including diffuse functions and polarization.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared and Raman spectra.

  • Electronic Properties: Properties such as HOMO-LUMO energies and Mulliken charges are then calculated from the optimized geometry.

Optimized Geometry

The optimized geometry provides the three-dimensional coordinates of each atom in the molecule at its lowest energy state. This information is fundamental for understanding the molecule's shape, bond lengths, and bond angles. While specific coordinates for this compound are not available, a geometry optimization would be the first step in any theoretical study.

Vibrational Spectroscopy (FT-IR and Raman)

Computational frequency analysis predicts the vibrational modes of the molecule, which correspond to the peaks observed in experimental FT-IR and Raman spectra. These calculations are invaluable for assigning experimental spectral features to specific molecular motions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and stability. A smaller gap generally indicates a more reactive molecule. For a molecule like this compound, these values would provide insight into its electron-donating and accepting capabilities.

Mulliken Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule.[3] These charges offer a picture of the electron distribution and can be used to understand electrostatic interactions and bonding polarity.[3][4] However, it is important to note that Mulliken charges are known to be sensitive to the choice of basis set.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the neutralization of salicylic acid with a lithium base, such as lithium hydroxide (B78521).

Materials:

  • Salicylic acid (C₇H₆O₃)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve a known molar quantity of salicylic acid in ethanol.

  • In a separate container, dissolve an equimolar amount of lithium hydroxide monohydrate in deionized water.

  • Slowly add the lithium hydroxide solution to the salicylic acid solution while stirring.

  • Continue stirring the mixture at room temperature for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified this compound crystals in a vacuum oven.

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.[5]

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the dried this compound powder onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform baseline correction and peak analysis on the resulting spectrum.

Expected Spectral Features:

  • Broad O-H stretching vibrations from the hydroxyl group and any residual water.

  • C-H stretching vibrations from the aromatic ring.

  • C=O stretching from the carboxylate group.

  • C=C stretching vibrations from the aromatic ring.

  • Fingerprint region with various bending and stretching modes.

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for analyzing the skeletal vibrations of the aromatic ring.[6][7][8]

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Procedure:

  • Place a small amount of the this compound sample on a microscope slide or in a suitable sample holder.

  • Focus the laser onto the sample.

  • Acquire the Raman spectrum over a desired spectral range.

  • The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the salicylate anion.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

Procedure:

  • Dissolve a small amount of this compound in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Chemical shifts are typically referenced to an internal standard like TMS or the residual solvent peak.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the aromatic protons of the salicylate ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbon atoms of the aromatic ring and the carboxylate carbon.

Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[9]

Instrumentation:

  • Thermogravimetric analyzer.

Procedure:

  • Place a small, accurately weighed amount of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.[10]

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and heats of reaction.[11][12]

Instrumentation:

  • Differential scanning calorimeter.

Procedure:

  • Seal a small, accurately weighed amount of this compound into a DSC pan (e.g., aluminum).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate under a specific atmosphere.

  • Record the differential heat flow between the sample and the reference.

Signaling Pathways

The therapeutic effects of lithium are attributed to its modulation of several intracellular signaling pathways.[13][14][15][16] While these pathways have been extensively studied for lithium in general, they are presumed to be the same for this compound, as the salicylate anion is not expected to interfere with the action of the lithium ion at these targets.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Lithium is a direct inhibitor of GSK-3β, a key enzyme in many cellular processes.[17] By inhibiting GSK-3β, lithium can influence downstream targets, leading to neuroprotective and mood-stabilizing effects.

GSK3B_Inhibition Lithium Lithium GSK3B GSK-3β Lithium->GSK3B Inhibits Downstream_Targets Downstream Targets GSK3B->Downstream_Targets Phosphorylates Neuroprotection Neuroprotection & Mood Stabilization Downstream_Targets->Neuroprotection

Lithium directly inhibits GSK-3β, impacting downstream signaling.
The Inositol (B14025) Depletion Hypothesis

Lithium inhibits inositol monophosphatase (IMPase), an enzyme crucial for the recycling of inositol.[17] This leads to a depletion of myo-inositol and a reduction in signaling through the phosphoinositide pathway, which is often hyperactive in bipolar disorder.

Inositol_Depletion PIP2 PIP₂ IP3 IP₃ PIP2->IP3 Hydrolysis PLC PLC IMPase IMPase IP3->IMPase Substrate PI_Signaling PI Signaling IP3->PI_Signaling Inositol Inositol IMPase->Inositol Produces Inositol->PIP2 Recycles to Lithium Lithium Lithium->IMPase Inhibits

Lithium inhibits IMPase, leading to inositol depletion.
Activation of the Wnt/β-catenin Pathway

By inhibiting GSK-3β, lithium prevents the phosphorylation and subsequent degradation of β-catenin.[3][13][18] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in neurogenesis and cell survival.[3][13][18]

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK3B GSK-3β beta_catenin β-catenin GSK3B->beta_catenin Phosphorylates for Degradation Degradation Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Lithium Lithium Lithium->GSK3B Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription

Lithium activates the Wnt/β-catenin pathway by inhibiting GSK-3β.

Conclusion

This technical guide provides a foundational understanding of this compound, consolidating available experimental data and outlining key theoretical concepts. The detailed experimental protocols offer practical guidance for researchers, while the exploration of signaling pathways provides a basis for understanding its potential therapeutic mechanisms. The noted absence of specific computational studies on this compound represents a significant opportunity for future research. Such studies would provide valuable quantitative data to complement experimental findings and enable a more complete understanding of this promising compound at a molecular level. It is anticipated that this guide will serve as a valuable resource for the scientific community, fostering further investigation into the theoretical and practical aspects of this compound.

References

Lithium Salicylate: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium salicylate (B1505791), a salt of lithium and salicylic (B10762653) acid, is emerging as a compound of significant interest due to its unique pharmacokinetic profile and potential therapeutic advantages over conventional lithium salts. This technical guide provides an in-depth exploration of the core mechanisms of action of lithium salicylate in biological systems. By dissecting the individual and synergistic contributions of its constituent ions, this document elucidates its anti-inflammatory, neuroprotective, and potential mood-stabilizing properties. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical signaling pathways involved, offering a comprehensive resource for the scientific community.

Introduction

Lithium has been a cornerstone in the treatment of bipolar disorder for decades, renowned for its mood-stabilizing capabilities.[1][2] Salicylates, most notably aspirin (B1665792), are widely recognized for their anti-inflammatory, analgesic, and antipyretic effects.[3] this compound, therefore, presents a unique pharmacological entity that combines the therapeutic actions of both lithium and salicylate. Recent studies have highlighted its distinct pharmacokinetic properties, demonstrating prolonged and stable lithium levels in both plasma and brain tissue compared to lithium carbonate, potentially offering a wider therapeutic window and reduced toxicity.[4][5][6] This guide aims to provide a detailed technical overview of the molecular mechanisms that underpin the biological effects of this compound.

Pharmacokinetics of this compound

A key differentiator of this compound is its pharmacokinetic profile. Studies in rat models have shown that oral administration of this compound leads to elevated plasma and brain lithium levels that are sustained for over 48 hours, without the sharp peak concentrations observed with lithium carbonate.[4][7][8] This "plateau effect" is hypothesized to be due to the influence of the salicylate anion on the absorption, distribution, metabolism, and/or elimination (ADME) of lithium.[7] The sustained and stable brain lithium concentrations are of particular interest for the treatment of neuropsychiatric disorders.[4][9]

Table 1: Comparative Pharmacokinetic Parameters of Lithium Salts in Rats
ParameterThis compoundLithium CarbonateLithium LactateCitation(s)
Time to Peak Plasma Concentration (Tmax) Prolonged, plateau effectRapid24 hours (peak)[4][7]
Duration of Elevated Plasma Levels > 48 hours< 48 hoursRapid elimination after peak[4][7]
Brain Lithium Exposure Superior to lithium lactateNot directly comparedLower than this compound[4][9]
Relative Bioavailability (Frel) vs. LiCO3 Underperformed-Underperformed[4]

Core Mechanisms of Action

The biological effects of this compound can be attributed to the distinct yet overlapping mechanisms of its two components: the lithium ion and the salicylate ion.

The Lithium Ion: Neuroprotection and Mood Stabilization

The lithium ion is a pleiotropic agent that modulates multiple intracellular signaling pathways.[10][11][12] Its primary targets are believed to be Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Inositol (B14025) Monophosphatase (IMPase).[13][14]

GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including inflammation, neuronal health, and mood regulation.[15][16] Lithium directly and indirectly inhibits GSK-3β.[15][16] Direct inhibition occurs through competition with magnesium ions (Mg2+), a necessary cofactor for GSK-3β activity.[16] Indirect inhibition is achieved by increasing the inhibitory phosphorylation of GSK-3β at Serine 9 via the Akt signaling pathway.[16][17]

The inhibition of GSK-3β by lithium has several downstream consequences:

  • Neuroprotection: GSK-3β inhibition promotes neuronal survival by enhancing the expression of anti-apoptotic proteins like Bcl-2 and activating cell survival pathways.[8][15]

  • Anti-inflammatory Effects: Lithium-mediated GSK-3β inhibition can suppress the activation of pro-inflammatory transcription factors such as NF-κB, thereby reducing the production of inflammatory cytokines.[18]

  • Modulation of Neurotrophic Factors: Inhibition of GSK-3β leads to the activation of transcription factors like CREB, which in turn increases the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal plasticity and survival.[10][19]

GSK3_Inhibition_Pathway cluster_membrane Cell Membrane Receptor GPCR Akt Akt Receptor->Akt Activates GSK3b_inactive GSK3b_inactive Akt->GSK3b_inactive Phosphorylates (Inhibits) Beta_Catenin_free Beta_Catenin_free GSK3b_inactive->Beta_Catenin_free Lithium Lithium GSK3b_active GSK3b_active Lithium->GSK3b_active Directly Inhibits Lithium->Beta_Catenin_free Stabilizes Beta_Catenin_complex Beta_Catenin_complex GSK3b_active->Beta_Catenin_complex Phosphorylates (targets for degradation) Proteasome Proteasome Beta_Catenin_complex->Proteasome Degradation TCF_LEF TCF_LEF Beta_Catenin_free->TCF_LEF Translocates & Activates Gene_Expression Gene_Expression TCF_LEF->Gene_Expression Promotes

Lithium is an uncompetitive inhibitor of IMPase, an enzyme crucial for the recycling of inositol in the phosphoinositide signaling pathway.[7][8][20][21] This pathway is vital for neurotransmission. By inhibiting IMPase, lithium leads to a depletion of free inositol and a reduction in the levels of inositol triphosphate (IP3), a key second messenger.[8][22] This "inositol depletion" hypothesis suggests that lithium dampens overactive signaling in neurons, which is thought to contribute to its mood-stabilizing effects.[20]

Inositol_Depletion_Pathway PIP2 PIP2 PLC Phospholipase C PIP2->PLC IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG IP2 IP2 IP3->IP2 Dephosphorylation Neurotransmitter_Release Reduced Neurotransmitter Release IP3->Neurotransmitter_Release Leads to IP1 IP1 IP2->IP1 Dephosphorylation IMPase Inositol Monophosphatase IP1->IMPase Inositol Inositol IMPase->Inositol Dephosphorylation Inositol->PIP2 Recycling Lithium Lithium Lithium->IMPase Inhibits

The Salicylate Ion: Anti-inflammatory Actions

The salicylate component of this compound contributes significantly to its overall pharmacological profile, primarily through its anti-inflammatory effects.

Salicylates are known to inhibit COX enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain.[23][24] While salicylate is a relatively weak inhibitor of COX activity compared to acetylsalicylate (aspirin), it can still reduce prostaglandin (B15479496) production.[25] This inhibition is thought to be a competitive interaction with arachidonic acid at the enzyme's active site.[26]

A significant component of salicylate's anti-inflammatory action is its ability to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][21][27] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Salicylate has been shown to inhibit the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[21][27] By preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, salicylate effectively blocks the translocation of NF-κB to the nucleus and subsequent pro-inflammatory gene transcription.[28][29]

NFkB_Inhibition_Pathway TNFa_Receptor TNFa_Receptor IKK_complex IKK_complex TNFa_Receptor->IKK_complex Activates IkB_NFkB_complex IkB_NFkB_complex IKK_complex->IkB_NFkB_complex Phosphorylates IκB Proteasome Proteasome IkB_NFkB_complex->Proteasome IκB Degradation NFkB_active NFkB_active Proteasome->NFkB_active Releases NF-κB Inflammatory_Genes Inflammatory_Genes NFkB_active->Inflammatory_Genes Translocates & Activates Salicylate Salicylate Salicylate->IKK_complex Inhibits

Quantitative Data

While specific quantitative data for this compound is still emerging, data from studies on its constituent ions and related compounds provide valuable insights.

Table 2: In Vitro Efficacy of Lithium and Salicylates on Key Targets
CompoundTargetAssay SystemIC50 / KiCitation(s)
Lithium Inositol MonophosphataseBovine brain enzymeKi: 0.11 - 1.52 mM[25][30]
Sodium Salicylate COX-2Human foreskin fibroblastsIC50: ≈5 µM[31]
Sodium Salicylate Proliferation of rheumatoid synovial cellsWST-1 assayIC50: 1.4 mM[32]
Lithium Chloride GSK-3β ActivityIn vitro kinase assay on muscle tissue35% reduction in nonseptic muscle[14]

Note: Data for this compound is limited. The values presented are for related compounds and should be interpreted with caution.

Key Experimental Protocols

This section outlines general methodologies for assessing the key mechanisms of action of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on COX-1 and COX-2 activity.

Methodology:

  • Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Assay Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX. The assay quantifies the production of Prostaglandin G2 (PGG2), which is then reduced to PGH2, leading to the oxidation of a chromogenic substrate.

  • Procedure:

    • The COX enzyme is pre-incubated with various concentrations of this compound or a vehicle control.

    • The reaction is initiated by the addition of arachidonic acid.

    • The change in absorbance or fluorescence is measured over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.[6][33][34]

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare COX Enzyme, Substrate, and This compound Start->Prepare_Reagents Incubate Incubate Enzyme with This compound Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure Measure Peroxidase Activity Add_Substrate->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

In Vitro GSK-3β Activity Assay

Objective: To quantify the inhibitory effect of this compound on GSK-3β kinase activity.

Methodology:

  • Sample Source: Cell lysates (e.g., from neuronal or immune cells) or purified GSK-3β enzyme.

  • Assay Principle: A kinase activity assay measures the transfer of a phosphate (B84403) group from ATP to a specific GSK-3β substrate. This can be detected using a radiolabeled ATP (γ-³²P-ATP) or through an antibody-based method (e.g., ELISA) that recognizes the phosphorylated substrate.

  • Procedure:

    • Cells are treated with various concentrations of this compound or a vehicle control.

    • Cell lysates are prepared, and GSK-3β is immunoprecipitated.

    • The immunoprecipitated kinase is incubated with a GSK-3β-specific peptide substrate and ATP (radiolabeled or unlabeled, depending on the detection method).

    • The amount of phosphorylated substrate is quantified.

  • Data Analysis: The kinase activity is determined and compared between treated and control groups to calculate the percentage of inhibition.[14][32][35][36]

Assessment of NF-κB Activation

Objective: To determine the effect of this compound on the nuclear translocation of NF-κB.

Methodology:

  • Cell Culture: Use a relevant cell line (e.g., macrophages, endothelial cells) that can be stimulated to activate the NF-κB pathway (e.g., with TNF-α or LPS).

  • Assay Principle: The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is visualized and quantified using immunofluorescence microscopy or measured in nuclear extracts by Western blotting or an ELISA-based transcription factor assay.

  • Procedure:

    • Cells are pre-treated with this compound or a vehicle control.

    • Cells are then stimulated with an NF-κB activating agent.

    • For immunofluorescence, cells are fixed, permeabilized, and stained with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI).

    • For Western blotting, nuclear and cytoplasmic fractions are separated, and the levels of p65 in each fraction are determined.

  • Data Analysis: The ratio of nuclear to cytoplasmic p65 is calculated to determine the extent of NF-κB translocation and its inhibition by this compound.[27][28][29]

Conclusion

This compound is a promising therapeutic agent with a multifaceted mechanism of action that leverages the established properties of both lithium and salicylate. Its unique pharmacokinetic profile, characterized by sustained and stable lithium levels in the brain, suggests the potential for improved efficacy and a better safety profile compared to existing lithium formulations. The core mechanisms of action involve the inhibition of GSK-3β and inositol monophosphatase by the lithium ion, leading to neuroprotective and mood-stabilizing effects, and the suppression of the COX and NF-κB inflammatory pathways by the salicylate ion. Further research, particularly focused on generating specific quantitative data for this compound, is warranted to fully elucidate its therapeutic potential and to guide its development for clinical applications in neuropsychiatric and inflammatory disorders.

References

Potential Research Applications of Lithium Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium salicylate (B1505791), the salt formed from the alkali metal lithium and salicylic (B10762653) acid, is emerging as a compound of significant interest in various fields of biomedical research. While lithium salts, primarily lithium carbonate, have long been the gold standard for treating bipolar disorder, their narrow therapeutic window and associated toxicities have prompted the exploration of alternative formulations. Lithium salicylate presents a compelling profile due to the combined therapeutic actions of both the lithium cation and the salicylate anion. The lithium ion is a well-established inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β) and modulates various signaling pathways implicated in neuroprotection and mood stabilization. Salicylate, the active metabolite of aspirin, is a widely recognized non-steroidal anti-inflammatory drug (NSAID) that primarily acts through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, focusing on its mechanisms of action, preclinical evidence, and relevant experimental protocols.

Pharmacokinetics and Comparative Efficacy

Recent preclinical studies have highlighted the unique pharmacokinetic profile of this compound compared to the more commonly used lithium carbonate. These studies suggest that this compound may offer a wider therapeutic window and a more favorable safety profile.

Pharmacokinetic Parameters

A key study in rats demonstrated that oral administration of this compound resulted in a "plateau effect," with sustained plasma and brain lithium levels for up to 48 hours, avoiding the sharp toxic peaks associated with lithium carbonate.[1][2][3] This modulated pharmacokinetic profile is thought to be due to the influence of the salicylate anion on the absorption, distribution, metabolism, and/or elimination (ADME) of lithium.[2]

Table 1: Pharmacokinetic Parameters of this compound vs. Lithium Carbonate and Lithium Lactate in Rats

ParameterThis compoundLithium LactateLithium Carbonate (historical data for comparison)
Plasma
Tmax (hours)2424~2-4
Cmax (µg/mL)2.21 ± 0.104.54 ± 0.59Varies
AUC (0-72h) (hµg/mL)121.8 ± 5.71157.2 ± 19.64Varies
Brain
Tmax (hours)4824Varies
Cmax (µg/g)2.89 ± 0.133.87 ± 0.40Varies
AUC (0-72h) (hµg/g)153.1 ± 7.66152.0 ± 15.90Varies
Data from Smith et al., 2014.[2]
Comparative Efficacy in a Preclinical Model of Alzheimer's Disease

A significant body of research has focused on the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease (AD). A pivotal study by Habib et al. (2019) compared the effects of this compound (LS), lithium carbonate (LC), and a novel ionic cocrystal, LISPRO (this compound and L-proline), in a transgenic mouse model of AD (APPSwe/PS1dE9). The results indicated that all three lithium formulations demonstrated therapeutic benefits, with some advantages observed for LISPRO.[4]

Table 2: Comparative Efficacy of Lithium Formulations in an Alzheimer's Disease Mouse Model

Outcome MeasureThis compound (LS)Lithium Carbonate (LC)LISPRO
Spatial Memory (Morris Water Maze) Prevention of declinePrevention of declinePrevention of decline
Depressive-like Behavior (Tail Suspension Test) ReductionReductionReduction
Associative Memory (Contextual Fear Conditioning) No significant improvementNo significant improvementPrevention of decline
Irritability (Touch Escape Test) No significant improvementNo significant improvementReduction
Data from Habib et al., 2019.[4]

Mechanisms of Action and Key Signaling Pathways

The therapeutic potential of this compound stems from the synergistic or additive effects of its two components. The lithium ion primarily targets GSK-3β, a key enzyme in numerous signaling cascades, while the salicylate anion exerts anti-inflammatory effects through COX inhibition and modulation of the NF-κB pathway.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Lithium is a direct and indirect inhibitor of GSK-3β. By inhibiting GSK-3β, lithium can modulate a wide range of cellular processes, including tau phosphorylation, a hallmark of Alzheimer's disease, and the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation.[5][6][7]

GSK3B_Pathway cluster_membrane Cell Membrane Receptor Receptor (e.g., Wnt, Growth Factor) PI3K PI3K Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GSK3B GSK-3β Akt->GSK3B Inhibits (by phosphorylation) Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates for degradation Tau Tau Protein GSK3B->Tau Phosphorylates Degradation Proteasomal Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Activates Lithium This compound Lithium->GSK3B Directly Inhibits Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs

GSK-3β Signaling Pathway and this compound Inhibition.
Anti-inflammatory Mechanisms: COX and NF-κB Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB Releases DNA κB DNA sites NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Induces Transcription Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates Salicylate This compound (Salicylate moiety) Salicylate->IKK Inhibits

NF-κB Signaling Pathway and Salicylate Inhibition.

Potential Research Applications

The unique combination of neuroprotective and anti-inflammatory properties makes this compound a promising candidate for investigation in a variety of research areas.

Neurodegenerative and Neuropsychiatric Disorders

Given the strong preclinical evidence, the most immediate application of this compound is in the field of neurodegenerative diseases, particularly Alzheimer's disease.[4][11] Its ability to inhibit GSK-3β and reduce tau hyperphosphorylation, coupled with its favorable pharmacokinetic profile, warrants further investigation in other tauopathies as well. Furthermore, the mood-stabilizing effects of lithium suggest that this compound could be explored as an alternative to lithium carbonate for bipolar disorder, potentially with an improved side-effect profile.[3]

Inflammatory Conditions

The anti-inflammatory properties of the salicylate moiety suggest that this compound could be investigated for a range of inflammatory conditions.

  • Dermatology: Topical lithium salts, such as lithium succinate (B1194679) and gluconate, have shown efficacy in treating seborrheic dermatitis, suggesting an anti-inflammatory and potentially antifungal effect.[1][2][8][12] While specific studies on topical this compound are lacking, this is a promising area for future research.

  • Arthritis and Pain: As a salicylate, this compound has the potential to be an effective analgesic and anti-inflammatory agent for conditions like arthritis.[13]

Oncology

Emerging research suggests that lithium salts may have anticancer properties. Lithium has been shown to inhibit the proliferation of various cancer cell lines, including melanoma and colon cancer cells, and to induce apoptosis.[13][14][15][16][17] The mechanisms are thought to involve GSK-3β inhibition and modulation of pathways like Wnt/β-catenin.[7][17] The potential of this compound in this area is largely unexplored but represents a viable avenue for investigation.

Table 3: In Vitro Cytotoxicity of Lithium Salts in Melanoma Cell Lines

Cell LineLithium SaltIC50 (µg/mL)
SK-Mel-28 (Human Melanoma)Lithium Carbonate~320
B16 (Mouse Melanoma)Lithium Carbonate>320
SK-Mel-28 (Human Melanoma)Lithium Citrate~160
B16 (Mouse Melanoma)Lithium Citrate>160
SK-Mel-28 (Human Melanoma)Lithium Chloride>160
B16 (Mouse Melanoma)Lithium Chloride>320
Data from Taskaeva et al., 2023.[15] (Note: Data for this compound is not available in this study).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects.

Animal Model for Alzheimer's Disease Research

The study by Habib et al. (2019) utilized female APPSwe/PS1dE9 transgenic mice, a well-established model for familial Alzheimer's disease.

  • Animal Husbandry: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment: At 4 months of age, mice are randomly assigned to treatment groups and fed a chow diet containing either this compound, lithium carbonate, LISPRO, or a control diet for a duration of 9 months. The dosage is calculated to deliver a specific molar equivalent of lithium per kilogram of body weight per day (e.g., 2.25 mmol lithium/kg/day).

  • Behavioral Testing: At 12 months of age, a battery of behavioral tests is conducted to assess cognitive and non-cognitive functions.

AD_Mouse_Workflow start Start: 4-month-old APPSwe/PS1dE9 mice randomization Randomization into Treatment Groups (n=6-8 per group) start->randomization treatment 9-Month Treatment via Specialized Chow Diet: - Control - this compound - Lithium Carbonate - LISPRO randomization->treatment behavioral_testing Behavioral Testing (at 12 months of age) treatment->behavioral_testing mwm Morris Water Maze (Spatial Memory) behavioral_testing->mwm Assess tst Tail Suspension Test (Depressive-like Behavior) behavioral_testing->tst Assess fct Fear Conditioning Test (Associative Memory) behavioral_testing->fct Assess tet Touch Escape Test (Irritability) behavioral_testing->tet Assess euthanasia Euthanasia and Tissue Collection (at 13 months of age) behavioral_testing->euthanasia Followed by analysis Biochemical and Histological Analysis (e.g., Aβ plaques, p-tau) euthanasia->analysis

Experimental Workflow for Alzheimer's Disease Mouse Model.
Morris Water Maze Protocol

This test assesses hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (e.g., 1.2 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged 1 cm below the water surface.

  • Procedure:

    • Acquisition Phase: Mice undergo multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days). In each trial, the mouse is placed in the pool at one of four starting positions and allowed to swim until it finds the hidden platform or for a maximum duration (e.g., 60 seconds). If the mouse fails to find the platform, it is gently guided to it.

    • Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

  • Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Tail Suspension Test Protocol

This test is used to screen for antidepressant-like activity.

  • Apparatus: A specialized box or an elevated rod from which the mouse can be suspended.

  • Procedure: The mouse is suspended by its tail using adhesive tape, approximately 1 cm from the tip. The duration of immobility is recorded over a set period (e.g., 6 minutes).

  • Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

In Vitro Cancer Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., melanoma cell lines SK-Mel-28, B16) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound (or other lithium salts) for a specified duration (e.g., 24, 48, or 72 hours).

    • After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Following incubation, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the untreated control. IC50 values (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion and Future Directions

This compound is a promising compound with a wide range of potential research applications. Its unique pharmacokinetic profile and the combined neuroprotective and anti-inflammatory properties of its constituent ions make it a compelling candidate for further investigation in neurodegenerative disorders, inflammatory conditions, and oncology. Future research should focus on elucidating the specific molecular mechanisms of this compound, conducting head-to-head comparative studies with other lithium salts and salicylates, and exploring its therapeutic potential in a broader range of preclinical models. The development of novel formulations, such as the LISPRO cocrystal, also represents an exciting avenue for enhancing the therapeutic index of lithium-based therapies. As our understanding of the complex signaling pathways involved in various diseases grows, the multifaceted actions of this compound position it as a valuable tool for both basic and translational research.

References

Lithium Salicylate as a Precursor in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lithium salicylate (B1505791), the lithium salt of salicylic (B10762653) acid, is a versatile organometallic compound with established applications in pharmaceuticals as an anti-inflammatory and analgesic agent.[1] Beyond its therapeutic uses, it serves as a valuable precursor and reagent in various fields of organic synthesis and materials science.[2][3] Its enhanced solubility and reactivity compared to salicylic acid make it an attractive starting material for the synthesis of complex organic molecules and advanced materials.[1] This technical guide provides an in-depth overview of the preparation of lithium salicylate and its applications as a precursor in organic synthesis, supported by quantitative data, detailed experimental protocols, and process diagrams.

Preparation of this compound

This compound is typically prepared through straightforward acid-base neutralization or saponification reactions. The choice of method often depends on the desired purity and scale of the synthesis.

Method 1: Neutralization of Salicylic Acid

This is the most direct method, involving the reaction of salicylic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate.

  • Reaction: C₇H₆O₃ + LiOH → C₇H₅LiO₃ + H₂O

A detailed protocol for a similar reaction involves dissolving the carboxylic acid in a suitable solvent like THF, adding an aqueous solution of lithium hydroxide, and then removing the solvent to isolate the lithium salt.[4] The product can be purified by recrystallization from solvents like ethanol.[3]

Method 2: Saponification of Salicylate Esters

This compound can be synthesized by the saponification (hydrolysis) of salicylate esters, such as methyl salicylate, using lithium hydroxide.[5] This method is particularly useful in specific applications like the in-situ formation of this compound in grease manufacturing.[5]

  • Reaction: C₈H₈O₃ (Methyl Salicylate) + LiOH → C₇H₅LiO₃ + CH₃OH

Method 3: Salt Metathesis

An alternative industrial process involves the reaction of a more readily available alkali metal salicylate (e.g., sodium salicylate) with a lithium salt like lithium chloride or lithium sulfate (B86663) in an aqueous or semi-aqueous solution.[6] The precipitation of the less soluble sodium or potassium salt drives the reaction forward, leaving the desired this compound in solution.[6]

Method 4: From Lithium Metal via Aryloxide Intermediates

Recent research has demonstrated a method for recycling lithium metal from spent batteries. The process involves reacting the lithium residue with methyl salicylate in an alcohol solution to form lithium aryloxides. These intermediates are then hydrolyzed to produce this compound.[7][8]

General Preparation Workflow

The following diagram illustrates a generalized workflow for the preparation of this compound via the neutralization of salicylic acid.

G cluster_reactants Reactants cluster_process Process cluster_product Product Salicylic_Acid Salicylic Acid Dissolve Dissolve Salicylic Acid in Organic Solvent (e.g., THF) Salicylic_Acid->Dissolve Lithium_Base Lithium Hydroxide (aq) React Add Lithium Hydroxide; Stir Lithium_Base->React Dissolve->React Concentrate Remove Solvents (Rotary Evaporation) React->Concentrate Purify Recrystallize (e.g., from Ethanol) Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: General workflow for this compound synthesis.

Physicochemical Properties

A summary of key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₅LiO₃[1][2]
Molecular Weight 144.05 g/mol [2]
Appearance White crystalline powder[1][2]
Melting Point >350 °C[3]
Purity (Typical) ≥ 99%[1]
CAS Number 552-38-5[1]

Applications in Organic Synthesis

As a precursor, this compound offers two primary reactive sites: the carboxylate and the phenoxide (after deprotonation of the hydroxyl group), making it a versatile building block.

Synthesis of Salicylic Acid Derivatives

This compound is an excellent starting material for producing derivatives of salicylic acid, which are of significant interest in medicinal chemistry.[9][10] The salicylate anion can act as a nucleophile in reactions such as esterification and etherification.

  • Esterification: While the carboxylate is generally less reactive than a carboxylic acid under acidic Fischer esterification conditions, it can be activated or used in reactions with highly reactive electrophiles like alkyl halides to form salicylate esters.

  • Etherification (Williamson Ether Synthesis): The phenolic hydroxyl group of this compound can be deprotonated with a stronger base to form a dilithium (B8592608) salt. This dianion can then react with alkyl halides to form ether derivatives.[9] This modification is crucial as changes in the ether moiety can significantly influence biological activity.[9]

Illustrative Pathway: Synthesis of Salicylate Ethers

G start This compound step1 Deprotonation (e.g., n-BuLi, LDA) start->step1 intermediate Dithis compound (Dianion Intermediate) step1->intermediate step2 Nucleophilic Attack intermediate->step2 product 2-Alkoxybenzoate Derivative step2->product reagent Alkyl Halide (R-X) reagent->step2

Caption: Pathway for synthesizing salicylate ethers.

Precursor in Materials Science

This compound has emerged as a valuable precursor in the synthesis of advanced inorganic materials. For example, it has been used to produce lithium orthosilicate (B98303) (Li₄SiO₄), a promising material for high-temperature CO₂ capture.[11] The use of this compound as the lithium source, compared to conventional precursors like lithium carbonate, leads to a final material with an enhanced specific surface area and a modified micromorphology, significantly boosting its CO₂ absorption capacity.[11]

PrecursorDerived MaterialCO₂ Uptake (g/g)Key AdvantageReference
This compound Li₄SiO₄~0.15Enhanced surface area and morphology[11]
Conventional (e.g., Li₂CO₃)Li₄SiO₄<0.05-[11]
Role in Cross-Coupling Reactions

While organolithium reagents are known for their high reactivity, which can lead to unwanted side reactions in traditional palladium-catalyzed cross-couplings, recent advances have enabled their use.[12][13] Although direct cross-coupling with this compound is not widely documented, its derivatives could potentially participate in such reactions. Furthermore, lithium salts, such as lithium chloride, are known to act as crucial additives in cross-coupling reactions, accelerating the reduction of catalyst intermediates and improving reaction efficiency.[14] This suggests a potential ancillary role for lithium-containing precursors in this domain.

Decarboxylation Reactions

Aromatic carboxylic acids can undergo decarboxylation under thermal or catalytic conditions to yield the corresponding arenes. The decarboxylation of salicylic acid to phenol (B47542) is a known transformation.[15][16] The salt form, this compound, can also undergo this reaction. Research into lithium carboxylates has shown they can undergo decarboxylation to introduce CO₂ for the formation of passivating films on electrodes.[17] This property is relevant in electrochemistry and could be exploited in synthetic contexts where a controlled release of CO₂ or the generation of a phenoxide intermediate is desired.

Experimental Protocols

Protocol 1: Preparation of this compound Proline (LISPRO) Ionic Cocrystal

This protocol demonstrates the use of this compound as a building block for novel pharmaceutical materials.[18]

  • Materials: this compound (≥98% pure, 1 mmol), L-proline (≥99% pure, 1 mmol), deionized water.

  • Procedure: a. Dissolve this compound and L-proline in 2.0 mL of hot deionized water in a suitable vessel. b. Place the vessel on a hot plate maintained at 75–90 °C. c. Allow the solvent to evaporate slowly until colorless crystals of LISPRO have formed. d. Collect the crystals by filtration.

Protocol 2: In-situ Formation of Dithis compound for Grease Production

This protocol is adapted from a process for manufacturing lubricating greases where dithis compound acts as an antioxidant.[5]

  • Materials: Base grease (containing lithium soap), methyl salicylate, lithium hydroxide monohydrate.

  • Procedure: a. Heat the base grease to approximately 220 °F (104 °C) in a reaction kettle. b. Add methyl salicylate (e.g., 30.4 parts) and lithium hydroxide monohydrate (e.g., 17 parts) to the heated grease. c. Continue the reaction for 1 hour at this temperature. During this time, methyl alcohol will evolve as dithis compound is formed in the concentrate. d. After the reaction, dehydrate the mixture by heating to 300 °F (149 °C) to remove water and methanol. e. Cool the resulting grease, which now contains finely dispersed dithis compound.

General Reaction Scheme: Esterification

The following diagram outlines the key steps in a potential esterification reaction starting from this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products LiSal This compound Heat Heat LiSal->Heat RX Alkylating Agent (e.g., Alkyl Halide, R-X) RX->Heat Solvent Aprotic Polar Solvent (e.g., DMF, Acetone) Solvent->Heat Ester Salicylate Ester Heat->Ester Salt Lithium Halide (LiX) Heat->Salt

Caption: Conceptual workflow for salicylate ester synthesis.

Conclusion

This compound is more than a pharmaceutical ingredient; it is a potent and adaptable precursor in modern organic synthesis. Its utility spans the creation of fine chemical derivatives, the development of advanced functional materials, and potential roles in catalysis. The straightforward preparation methods and distinct reactivity of its anionic components provide chemists and materials scientists with a valuable tool for innovation. Future research will likely expand its applications, particularly in the fields of polymer chemistry and sustainable synthesis.

References

Methodological & Application

Laboratory Synthesis of Lithium Salicylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of lithium salicylate (B1505791). The primary method detailed is the neutralization reaction between salicylic (B10762653) acid and lithium hydroxide (B78521) monohydrate in an aqueous medium. This application note includes detailed experimental protocols for both the synthesis and subsequent purification by recrystallization. Additionally, quantitative data, safety precautions, and characterization methods are presented to ensure a reproducible and safe laboratory procedure.

Introduction

Lithium salicylate, the lithium salt of salicylic acid, is a compound of interest in various fields, including pharmaceuticals and materials science. It combines the anti-inflammatory properties of salicylates with the therapeutic effects of lithium. This document outlines a reliable and straightforward method for its synthesis in a laboratory setting, suitable for researchers and professionals in drug development and chemical synthesis.

Chemical Reaction and Stoichiometry

The synthesis of this compound proceeds through a simple acid-base neutralization reaction. Salicylic acid (C₇H₆O₃) reacts with lithium hydroxide monohydrate (LiOH·H₂O) in a 1:1 molar ratio to yield this compound (C₇H₅LiO₃) and water.

Reaction: C₇H₆O₃ + LiOH·H₂O → C₇H₅LiO₃ + 2H₂O

CompoundMolar Mass ( g/mol )
Salicylic Acid138.12
Lithium Hydroxide Monohydrate41.96
This compound144.05
Water18.02

Experimental Protocols

Protocol 1: Synthesis of Crude this compound

This protocol details the synthesis of this compound from salicylic acid and lithium hydroxide monohydrate.

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Deionized Water

Equipment:

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula and weighing paper

  • Graduated cylinders

Procedure:

  • Dissolve Salicylic Acid: In a 250 mL Erlenmeyer flask, dissolve 13.81 g (0.1 mol) of salicylic acid in 100 mL of deionized water. Gentle heating and stirring may be required to achieve complete dissolution.

  • Prepare Lithium Hydroxide Solution: In a separate beaker, dissolve 4.20 g (0.1 mol) of lithium hydroxide monohydrate in 50 mL of deionized water.

  • Reaction: Slowly add the lithium hydroxide solution to the salicylic acid solution while stirring continuously at room temperature. An exothermic reaction will occur.

  • Heating and Completion: Heat the resulting solution to 60-70°C and maintain this temperature for 30 minutes with continuous stirring to ensure the reaction goes to completion.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least one hour to induce crystallization of the crude this compound.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the crude this compound in a desiccator under vacuum or in a drying oven at a temperature below 80°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude this compound.

Materials:

  • Crude this compound

  • Deionized Water

Equipment:

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 10 grams of crude product, add approximately 30-40 mL of deionized water.

  • Heating: Gently heat the mixture with stirring until the this compound is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote the formation of pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a minimal amount of ice-cold deionized water.

  • Drying: Dry the purified this compound crystals to a constant weight.

Quantitative Data

ParameterValue
Theoretical Yield 14.41 g (based on 0.1 mol starting material)
Expected Purity >98% after recrystallization

Note on Yield Calculation: The percentage yield is calculated as: (Actual Yield / Theoretical Yield) x 100%.[1][2][3] An actual yield of 12-13 g (approximately 83-90%) is typically expected after purification.

Visualizations

Synthesis_Reaction Salicylic_Acid Salicylic Acid (C₇H₆O₃) Lithium_Salicylate This compound (C₇H₅LiO₃) Salicylic_Acid->Lithium_Salicylate + LiOH·H₂O LiOH Lithium Hydroxide Monohydrate (LiOH·H₂O) Water Water (H₂O)

Caption: Chemical equation for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Dissolution Dissolve Salicylic Acid and LiOH·H₂O in Water Reaction Mix Solutions and React (60-70°C, 30 min) Dissolution->Reaction Crystallization1 Cool and Crystallize (Ice Bath) Reaction->Crystallization1 Isolation1 Isolate Crude Product (Vacuum Filtration) Crystallization1->Isolation1 Redissolution Redissolve Crude Product in Hot Water Isolation1->Redissolution Crude Product Crystallization2 Cool and Recrystallize Redissolution->Crystallization2 Isolation2 Isolate Pure Product (Vacuum Filtration) Crystallization2->Isolation2 Drying Dry to Constant Weight Isolation2->Drying Final_Product Final_Product Drying->Final_Product Pure this compound

Caption: Experimental workflow for this compound synthesis and purification.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Melting Point: The melting point of pure this compound is reported to be above 300°C.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylate group and the aromatic ring. Key absorptions are expected around 1600 cm⁻¹ (C=O stretch of carboxylate) and in the 3000-3100 cm⁻¹ region (aromatic C-H stretch).

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum in a suitable solvent (e.g., D₂O) will show characteristic signals for the aromatic protons.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Handling Precautions: Lithium hydroxide is corrosive and salicylic acid is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound in a laboratory setting. By following the detailed steps for synthesis, purification, and characterization, researchers can obtain a high-purity product suitable for a variety of applications.

References

Purification of Lithium Salicylate by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium salicylate (B1505791), the lithium salt of salicylic (B10762653) acid, is a compound of interest in the pharmaceutical industry for its potential therapeutic applications. Ensuring the high purity of active pharmaceutical ingredients (APIs) like lithium salicylate is critical for drug safety and efficacy. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, methods for assessing purity, and expected outcomes.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent system at varying temperatures. The fundamental principle is that the solubility of most solids increases with temperature. In an ideal recrystallization process:

  • The impure compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble.

  • Insoluble impurities can be removed by hot filtration.

  • As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.

  • Soluble impurities remain in the mother liquor as they are present in lower concentrations and do not reach their saturation point.

The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.

  • Either completely dissolve or not dissolve impurities at all temperatures.

  • Be chemically inert with respect to the compound being purified.

  • Be sufficiently volatile for easy removal from the purified crystals.

  • Be non-toxic, readily available, and cost-effective.

Based on available literature, an ethanol-water mixture is a suitable solvent system for the recrystallization of salicylate salts.[1][2][3]

Experimental Protocols

This section details the necessary protocols for the recrystallization of this compound and the subsequent analysis of its purity.

Materials and Equipment

Materials:

  • Crude this compound (e.g., 98% purity)

  • Ethanol (B145695) (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Filter Paper (qualitative and quantitative)

Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Fourier-Transform Infrared (FTIR) Spectrometer

Recrystallization Protocol

This protocol is designed for the purification of approximately 10 g of crude this compound. Adjust volumes accordingly for different starting amounts.

  • Dissolution:

    • Place 10 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Add approximately 40 mL of 95% ethanol.

    • Gently heat the mixture to boiling using a heating mantle while stirring to dissolve the solid.

    • If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent to maximize the yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (e.g., 0.5 g) of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a glass funnel with filter paper by placing them on the heating source.

    • Quickly filter the hot solution through the preheated funnel into the clean, hot flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the hot, clear filtrate, slowly add hot deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold 50:50 ethanol-water mixture to remove any adhering mother liquor containing impurities.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Purity Assessment Protocols

3.3.1. Melting Point Determination

  • Principle: Pure crystalline solids have a sharp and defined melting point range. Impurities tend to depress and broaden the melting point range.

  • Procedure:

    • Load a small amount of the dry, purified this compound into a capillary tube.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted.

  • Expected Result: Pure this compound has a high melting point, reported to be >300 °C. A sharp melting point range close to the literature value indicates high purity.

3.3.2. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of purity.[4]

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve a known amount of the crude and purified this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV at 230 nm or 304 nm.[5]

    • Analysis: Inject the prepared samples and record the chromatograms.

    • Purity Calculation: Calculate the area percentage of the this compound peak.

3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of the purified sample should match that of a known pure standard and be free of peaks corresponding to impurities.

  • Procedure:

    • Acquire an FTIR spectrum of the crude and purified this compound using a suitable sampling technique (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

    • Compare the obtained spectra with a reference spectrum of pure this compound.

  • Expected Result: The spectrum of the purified product should show characteristic peaks for the salicylate moiety and be devoid of extraneous peaks present in the crude material.

Data Presentation

The following tables summarize the expected quantitative data from the purification and analysis of this compound.

Table 1: Recrystallization Yield and Purity Improvement

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish powderWhite crystalline powder
Purity (by HPLC, % Area) ~98.0%>99.8%
Yield -~85-95%
Melting Point Broad range, depressedSharp range, >300 °C

Table 2: HPLC Purity Analysis Data (Example)

SampleRetention Time (min)Peak Area% Area
Crude this compound
Impurity 12.550,0000.5%
This compound4.29,800,00098.0%
Impurity 25.1150,0001.5%
Recrystallized this compound
This compound4.29,985,00099.85%
Other minor peaks-<15,000<0.15%

Table 3: FTIR Spectral Data

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (phenolic)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=O stretch (carboxylate)1550-1610
C=C stretch (aromatic)1450-1600
C-O stretch (phenolic)1200-1300

Visualizations

The following diagrams illustrate the logical workflow of the recrystallization process and the principle of impurity removal.

Recrystallization_Workflow Start Crude this compound Dissolution Dissolve in Hot Ethanol/Water Start->Dissolution HotFiltration Hot Filtration (remove insoluble impurities) Dissolution->HotFiltration Crystallization Slow Cooling (crystal formation) HotFiltration->Crystallization ColdFiltration Vacuum Filtration (separate crystals) Crystallization->ColdFiltration Drying Drying (remove solvent) ColdFiltration->Drying End Pure this compound Drying->End

Caption: Experimental workflow for the purification of this compound.

Impurity_Removal_Principle cluster_0 Hot Saturated Solution cluster_1 After Cooling A This compound (dissolved) D Pure this compound Crystals A->D Crystallizes out E Mother Liquor: - Dissolved this compound - Dissolved Soluble Impurities A->E Remains Dissolved B Soluble Impurities (dissolved) B->E Remain in Solution C Insoluble Impurities (suspended) F Insoluble Impurities Discarded C->F Removed by Hot Filtration

Caption: Principle of impurity separation during recrystallization.

Conclusion

Recrystallization is an effective and economical method for significantly enhancing the purity of this compound. By following the detailed protocol and employing the analytical techniques described in this application note, researchers, scientists, and drug development professionals can consistently obtain high-purity this compound suitable for further applications. The provided data and visualizations serve as a practical guide for implementing and understanding this fundamental purification technique.

References

Application Notes and Protocols: Lithium Salicylate as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of lithium salicylate (B1505791) as a catalyst in various organic reactions. While direct literature precedents for lithium salicylate as a catalyst are limited, its properties as a lithium salt of a weak acid suggest its utility in several reaction classes where other lithium compounds have shown significant catalytic activity. The following sections detail potential applications, experimental protocols, and data logging templates for researchers exploring the catalytic potential of this compound.

Transesterification Reactions

Lithium salts, such as lithium hydroxide (B78521) and lithium carbonate, are known to be effective catalysts for transesterification reactions.[1][2][3][4][5] this compound, as a lithium salt, is proposed as a potential catalyst for the synthesis of various esters. The salicylate anion may act as a mild base, activating the alcohol nucleophile, while the lithium cation can coordinate to the carbonyl oxygen of the ester, enhancing its electrophilicity.

Objective: To evaluate the catalytic activity of this compound in the transesterification of an ester with an alcohol.

Materials:

  • Ester (e.g., ethyl acetate)

  • Alcohol (e.g., benzyl (B1604629) alcohol)

  • This compound (catalyst)

  • Toluene (or other suitable high-boiling solvent)

  • Dean-Stark apparatus (optional, for removal of volatile byproducts)

  • Standard laboratory glassware and heating/stirring equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add the ester (1.0 eq), the alcohol (1.2 - 2.0 eq), and the solvent (to achieve a 0.5 - 1.0 M solution of the ester).

  • Add this compound (0.5 - 10 mol%).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation:

EntryCatalyst Loading (mol%)Alcohol (eq)SolventTemperature (°C)Time (h)Yield (%)
111.2Toluene11012Record
251.2Toluene11012Record
3101.2Toluene11012Record
452.0Xylene1408Record

Logical Workflow for Transesterification Experiment

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Ester, Alcohol, and Solvent B Add this compound A->B Catalyst Addition C Heat to Reflux B->C Start Reaction D Monitor Progress (TLC/GC) C->D During Reaction E Quench with Acid D->E Upon Completion F Extract Product E->F G Purify (Chromatography) F->G ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation A LiSal + R-OH B Active Initiator [Li(Sal)(ROH)] A->B Formation C Monomer Coordination B->C Reacts with Monomer D Ring-Opening C->D Nucleophilic Attack E Propagating Chain D->E Chain Growth E->C Adds another Monomer Knoevenagel_Pathway A Active Methylene Compound B Carbanion (Enolate) A->B Deprotonation (LiSal) D Aldol-type Adduct B->D Nucleophilic Attack C Aldehyde C->D E Knoevenagel Product D->E Dehydration Coumarin_Synthesis_Flow start Start reactants Salicylaldehyde Active Methylene Cmpd LiSal Catalyst start->reactants reaction Reflux in Solvent reactants->reaction workup Cool & Crystallize Filter & Wash reaction->workup product Coumarin Product workup->product

References

Application Notes and Protocols for Lithium Salicylate Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium salicylate (B1505791), the lithium salt of salicylic (B10762653) acid, is a compound of significant interest in pharmaceutical and materials science research. Its therapeutic potential as a mood stabilizer and anti-inflammatory agent is intrinsically linked to its solubility, which governs its bioavailability, formulation possibilities, and routes of administration.[1][2] This document provides a summary of the known solubility of lithium salicylate in ethanol (B145695) and other organic solvents, alongside a detailed protocol for determining its solubility experimentally.

Solubility Profile of this compound

This compound is a white to off-white crystalline powder that is known to be hygroscopic.[3] While it is readily soluble in water, its solubility in organic solvents varies.[1][2][3] Generally, it is considered to have limited solubility in non-polar organic solvents.[3] The solubility of this compound, like many salts, can be influenced by temperature, with solubility often increasing as the temperature rises.[3]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on available information, the following table summarizes its solubility.

SolventChemical FormulaTypeSolubility ( g/100 mL)Temperature (°C)Notes
Ethanol C₂H₅OHPolar Protic~50Not SpecifiedThis value is an approximation derived from a recrystallization protocol which specifies using 2 mL of ethanol per gram of this compound.[1] This indicates high solubility.
Methanol CH₃OHPolar ProticData Not Available-Used as a medium for growing anhydrous single crystals, suggesting some degree of solubility.[4]
Acetone C₃H₆OPolar AproticData Not Available-Generally expected to be slightly soluble.
Isopropanol C₃H₈OPolar ProticData Not Available-Generally expected to be slightly soluble.
Tetrahydrofuran (THF) C₄H₈OPolar AproticData Not Available-Generally expected to have limited solubility.
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar AproticData Not Available-Many inorganic salts exhibit good solubility in DMSO, but specific data for this compound is not available.[5]

Experimental Protocol: Determination of Isothermal Solubility of this compound

This protocol outlines a standard laboratory procedure for determining the equilibrium solubility of this compound in a given organic solvent at a constant temperature.

Materials and Equipment
  • This compound (anhydrous, high purity)

  • Organic solvent of interest (e.g., ethanol, analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed glass test tubes (20 mL)

  • Constant temperature water bath or incubator with shaker

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • Drying oven

  • Spectrophotometer (optional, for UV-Vis analysis)

  • High-Performance Liquid Chromatography (HPLC) system (optional)

Procedure
  • Preparation:

    • Dry the this compound in an oven at a suitable temperature (e.g., 105 °C) for 2-4 hours to remove any residual moisture. Allow it to cool to room temperature in a desiccator.

    • Set the constant temperature water bath or shaking incubator to the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation:

    • Add an excess amount of dried this compound to several vials. The goal is to have undissolved solid remaining at equilibrium to ensure saturation.

    • Pipette a precise volume (e.g., 10.0 mL) of the chosen organic solvent into each vial containing the this compound.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the constant temperature shaker or water bath.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal time required to reach a plateau in concentration.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis (Solvent Evaporation Method):

    • Record the exact volume of the filtered saturated solution collected.

    • Place the vial with the filtered solution in a drying oven at a temperature that will evaporate the solvent without decomposing the this compound (e.g., 60-80 °C). A vacuum oven is recommended for faster and more gentle drying.

    • Once the solvent has completely evaporated and a constant weight is achieved, re-weigh the vial.

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • Calculate the solubility in g/100 mL.

  • Instrumental Analysis (Optional):

    • Alternatively, the concentration of this compound in the filtered saturated solution can be determined using analytical techniques such as UV-Vis spectrophotometry or HPLC, after appropriate dilution. A calibration curve with known concentrations of this compound in the same solvent must be prepared beforehand.

Data Analysis and Reporting
  • Perform the experiment in triplicate to ensure reproducibility.

  • Report the average solubility and standard deviation.

  • The solubility should be expressed in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

  • Always specify the temperature at which the solubility was determined.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dry this compound D Add Excess Solute to Solvent A->D B Select Solvent B->D C Set Temperature E Equilibrate with Agitation (24-72h) C->E D->E F Settle Undissolved Solid E->F G Withdraw Supernatant F->G H Filter (0.45 µm) G->H I Gravimetric Analysis: Evaporate Solvent H->I J Instrumental Analysis: (e.g., HPLC, UV-Vis) H->J K Calculate Solubility I->K J->K

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in intracellular signaling pathways in the same way as a receptor ligand, its constituent parts, lithium and salicylate, have well-documented biological effects. The clinical efficacy of lithium, for instance, is thought to involve the modulation of several signaling pathways. A simplified representation of this relationship is provided below.

G This compound Dissociation and Biological Influence cluster_compound Compound Administration cluster_dissociation Dissociation cluster_pathways Biological Targets / Pathways A This compound (in solution) B Lithium Ion (Li+) A->B C Salicylate Ion A->C D GSK-3β Inhibition B->D E Inositol Monophosphatase (IMPase) Inhibition B->E F COX Enzyme Inhibition C->F

Caption: Dissociation of this compound and its ions' influence on biological targets.

References

Application Note: 1H NMR Analysis of Lithium Salicylate in DMSO-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium salicylate (B1505791), the lithium salt of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its characterization is crucial for quality control and formulation development in the pharmaceutical industry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of small molecules. This application note provides a detailed protocol for the acquisition and analysis of the 1H NMR spectrum of lithium salicylate in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Data Presentation

The 1H NMR spectrum of this compound was acquired on a 400 MHz instrument in DMSO-d6. The resulting data, including chemical shifts (δ) in parts per million (ppm), peak multiplicities, integration values, and coupling constants (J) in Hertz (Hz), are summarized in the table below. The proton assignments correspond to the salicylate anion structure.

Table 1: 1H NMR Data for this compound in DMSO-d6 (400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.76Doublet of doublets (dd)1HJ ≈ 7.7, 1.6 HzH-6
~7.28Triplet of doublets (td)1HJ ≈ 7.8, 1.7 HzH-4
~6.79Doublet of doublets (dd)1HJ ≈ 8.3, 0.9 HzH-3
~6.71Triplet of doublets (td)1HJ ≈ 7.4, 1.0 HzH-5
~3.34Singlet--H₂O (residual)
~2.50Multiplet--DMSO-d₅ (residual)

Note: The chemical shifts for the aromatic protons are approximate values determined from the spectral data. The signals for the hydroxyl (-OH) and carboxylate (-COO⁻) protons are often broad and may not be distinctly observed or could be exchanged with residual water in the solvent.

Experimental Protocols

A detailed methodology for the preparation of the NMR sample and the acquisition of the 1H NMR spectrum is provided below.

1. Sample Preparation

  • Materials:

    • This compound powder

    • Deuterated dimethyl sulfoxide (DMSO-d6), NMR grade

    • NMR tube (5 mm)

    • Vortex mixer

    • Pipette and tips

    • Spatula

    • Analytical balance

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d6 to the vial using a clean pipette.

    • Securely cap the vial and vortex the mixture until the this compound is completely dissolved.

    • Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette. Ensure the solution height in the tube is at least 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d6

  • Temperature: 298 K (25 °C)

  • Parameters:

    • Pulse Program: A standard 1D proton pulse program (e.g., zg30).

    • Number of Scans: 16-64 scans (adjust as needed for desired signal-to-noise ratio).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range appropriate for proton NMR, typically -2 to 12 ppm.

    • Referencing: The residual DMSO-d5 peak at δ 2.50 ppm is used as the internal reference.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift axis by setting the residual DMSO-d5 peak to δ 2.50 ppm.

  • Integrate the signals corresponding to the aromatic protons of this compound.

  • Perform peak picking to determine the chemical shifts of all signals.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

Mandatory Visualization

The following diagrams illustrate the logical relationships in the experimental workflow.

experimental_workflow Experimental Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Acquisition Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference integrate Integration reference->integrate peak_pick Peak Picking & Assignment integrate->peak_pick

Caption: Experimental Workflow for 1H NMR Analysis of this compound.

logical_relationship Signal Assignment Logic cluster_structure Salicylate Anion Structure cluster_data 1H NMR Spectral Data structure [Image of Salicylate Anion with Protons Labeled H-3 to H-6] assignment Proton Assignment structure->assignment chemical_shift Chemical Shift (δ) chemical_shift->assignment multiplicity Multiplicity multiplicity->assignment coupling Coupling Constant (J) coupling->assignment integration Integration integration->assignment

Caption: Logical Flow for the Assignment of 1H NMR Signals.

Application Note: Interpreting Mass Spectrometry Data of Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lithium salicylate (B1505791) is a salt of salicylic (B10762653) acid, a widely used active pharmaceutical ingredient (API) with anti-inflammatory, analgesic, and keratolytic properties. Accurate and reliable analytical methods are essential for its characterization, quantification in various matrices, and for quality control in drug development. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.

This document provides a detailed guide to interpreting the mass spectrometry data of lithium salicylate. It includes a comprehensive protocol for sample analysis using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), expected fragmentation patterns, and data presentation guidelines.

Principle of Analysis

In solution, this compound dissociates into lithium cations (Li⁺) and salicylate anions (C₇H₅O₃⁻). The analysis via LC-MS can be performed in either positive or negative ionization mode, yielding different but complementary information.

  • Negative Ion Mode (ESI-): This is the most common and sensitive mode for analyzing salicylic acid and its salts. The salicylate anion is directly detected as the deprotonated molecule [M-H]⁻. Subsequent fragmentation (MS/MS) of this precursor ion provides characteristic product ions, confirming the molecule's identity.

  • Positive Ion Mode (ESI+): In this mode, adduct formation is typically required for ionization. The presence of lithium ions may lead to the formation of lithiated adducts of the salicylic acid molecule, such as [M+Li]⁺ or [M-H+2Li]⁺. While less common for routine quantification, analyzing these adducts can be useful for structural confirmation.[1][2]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the quantitative analysis of this compound from a solid sample or in a simple matrix.

3.1 Materials and Reagents

3.2 Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a 1 mg/mL concentration.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).[3]

  • Sample Preparation: Dissolve the sample containing this compound in methanol. Dilute the sample with 50:50 acetonitrile/water to an expected concentration within the calibration range.

  • Filtration: Filter all samples and standard solutions through a 0.2 µm syringe filter before injecting them into the LC-MS system.[4]

3.3 Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[3]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

3.4 Mass Spectrometry (MS) Conditions

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative (ESI-) and Positive (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification[6]

  • Key Transitions: See Table 1 for MRM transitions.

  • Instrument Parameters: (Values should be optimized for the specific instrument)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Interpretation and Presentation

4.1 Expected Mass Spectra

The key to interpreting the mass spectrum of this compound is to analyze the salicylate component. The molecular weight of salicylic acid (HOC₆H₄COOH) is 138.12 g/mol . The molecular weight of this compound (HOC₆H₄CO₂Li) is 144.05 g/mol .[7]

Negative Ion Mode (ESI-) In ESI- mode, the salicylate anion is observed. The precursor ion will be the deprotonated salicylic acid molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 137.[8] Collision-induced dissociation (CID) of this precursor yields characteristic product ions. The primary fragmentation is the loss of CO₂ (44 Da), resulting in a phenoxide anion at m/z 93.[8]

Positive Ion Mode (ESI+) In ESI+ mode, ionization is facilitated by the formation of adducts. Given the presence of lithium, lithiated adducts are expected. The strength of the bond between lithium and the analyte influences fragmentation.[9] Potential adducts include [M+Li]⁺ at m/z 145 and [M-H+2Li]⁺ at m/z 151. Fragmentation of these adducts can provide further structural information.

4.2 Quantitative Data Summary

The following tables summarize the expected quantitative data for the analysis of this compound.

Table 1: Key Mass Transitions for MRM Analysis

Analysis Mode Precursor Ion m/z (Precursor) Product Ion m/z (Product) Collision Energy (eV) Use Case
Negative (ESI-) [M-H]⁻ 137.0 [M-H-CO₂]⁻ 93.0 15-20 Primary Quantification [8]
Negative (ESI-) [M-H]⁻ 137.0 [M-H-H₂O]⁻ 119.0 10-15 Confirmation
Positive (ESI+) [M+Li]⁺ 145.0 [M+Li-H₂O]⁺ 127.0 10-15 Structural Confirmation

| Positive (ESI+) | [M-H+2Li]⁺| 151.0 | [M-H+2Li-CO₂]⁺ | 107.0 | 20-25 | Structural Confirmation |

Table 2: Example Chromatographic Data

Analyte Retention Time (min) LLOQ (ng/mL) ULOQ (ng/mL) Linearity (R²)

| Salicylate | 2.8 | 1.0 | 1000 | >0.995 |

Visualizations: Workflows and Pathways

5.1 Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below. This streamlined process ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Sample Weighing & Dissolution B 2. Serial Dilution for Calibration Standards A->B C 3. Sample Dilution A->C D 4. Filtration B->D C->D E 5. LC Injection D->E F 6. Chromatographic Separation (C18) E->F G 7. ESI Ionization (Negative & Positive) F->G H 8. MS/MS Detection (MRM Mode) G->H I 9. Peak Integration & Quantification H->I K 11. Final Report I->K J 10. Calibration Curve Generation J->I G parent Salicylate Anion [M-H]⁻ m/z = 137 frag1 Phenoxide Anion [M-H-CO₂]⁻ m/z = 93 parent->frag1 Loss of CO₂ (44 Da) frag2 [M-H-H₂O]⁻ m/z = 119 parent->frag2 Loss of H₂O (18 Da)

References

Application Notes and Protocols for Lithium Salicylate Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium salicylate (B1505791), the salt of lithium and salicylic (B10762653) acid, is a compound with diverse applications in biomedical research and pharmaceutical development. It combines the anti-inflammatory properties of salicylates with the neurological effects of lithium ions.[1] This document provides detailed protocols for the preparation of lithium salicylate solutions for various applications, including RNA isolation, cell culture experiments, and in vivo studies. It also outlines a framework for assessing the stability of these solutions and explores the key signaling pathways influenced by lithium.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₅LiO₃Chem-Impex
Molecular Weight144.06 g/mol Chem-Impex
AppearanceWhite crystalline powderChem-Impex
SolubilitySoluble in waterChem-Impex
StorageRoom TemperatureChem-Impex
Recommended Starting Concentrations for Various Applications
ApplicationRecommended Starting ConcentrationNotes
RNA Precipitation2.5 MEffective for selective precipitation of RNA.
Cell Culture Studies1-20 mMDose-dependent effects should be determined empirically.
In Vivo (rodent models)2.25 mmol/kg/day (oral)Dosage may vary based on the animal model and research question.[2]

Experimental Protocols

Preparation of a Sterile 1M this compound Stock Solution for Cell Culture

This protocol describes the preparation of a sterile stock solution that can be diluted in cell culture media to the desired final concentration.

Materials:

  • This compound powder (molecular weight: 144.06 g/mol )

  • Sterile, deionized, or distilled water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes or bottles

  • Analytical balance and weigh boats

  • Magnetic stirrer and stir bar

  • Sterile serological pipettes and pipette aid

Procedure:

  • Calculate the required mass: To prepare 100 mL of a 1 M solution, weigh out 14.406 g of this compound powder.

  • Dissolution: In a sterile beaker with a sterile magnetic stir bar, add approximately 80 mL of sterile water. While stirring, slowly add the weighed this compound powder.

  • Complete Dissolution: Continue stirring until the powder is completely dissolved. The solution should be clear and colorless.

  • Adjust Volume: Transfer the solution to a 100 mL sterile graduated cylinder and add sterile water to bring the final volume to 100 mL.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile conical tube or bottle for storage.

  • Storage: Store the sterile 1 M stock solution at 2-8°C.

Protocol for RNA Precipitation using this compound

This protocol is adapted from standard lithium chloride precipitation methods for the selective precipitation of RNA from a solution containing DNA and proteins.

Materials:

  • Aqueous solution containing RNA

  • 5 M sterile, RNase-free this compound solution

  • Ice

  • Refrigerated microcentrifuge

  • 80% ethanol (B145695) (prepared with RNase-free water)

  • RNase-free water or TE buffer

Procedure:

  • Addition of this compound: To your aqueous RNA sample, add 0.5 volumes of 5 M this compound solution to achieve a final concentration of approximately 2.5 M. Mix gently by inverting the tube.

  • Incubation: Incubate the mixture on ice or at -20°C for at least 1 hour to allow the RNA to precipitate.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

  • Supernatant Removal: Carefully decant or pipette off the supernatant, which contains DNA and proteins.

  • Washing: Wash the RNA pellet by adding 1 mL of cold 80% ethanol. Gently vortex to dislodge the pellet and then centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Final Wash and Drying: Carefully remove the ethanol wash. Briefly spin the tube again and remove any residual ethanol with a fine pipette tip. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to dissolve.

  • Resuspension: Resuspend the RNA pellet in an appropriate volume of RNase-free water or TE buffer.

General Protocol for Stability Testing of an Aqueous this compound Solution

This protocol provides a framework for assessing the stability of a prepared this compound solution based on ICH guidelines.[3][4][5]

Objective: To determine the shelf-life and appropriate storage conditions for a prepared this compound solution.

Methodology:

  • Solution Preparation: Prepare a batch of the this compound solution at the desired concentration (e.g., 1 M).

  • Aliquotting and Storage: Aliquot the solution into appropriate, inert containers (e.g., sterile polypropylene (B1209903) tubes or glass vials) to minimize contamination and degradation from repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots under various conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Testing Intervals: Test the samples at predetermined time points. For a 12-month study, a typical schedule would be: 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 3, and 6 months for accelerated conditions.[3]

  • Analytical Parameters: At each time point, assess the following parameters:

    • Appearance: Visual inspection for color change or precipitation.

    • pH: Measurement of the solution's pH.

    • Concentration (Assay): Determine the concentration of this compound using a validated analytical method (e.g., HPLC or titration).

    • Purity: Assess for the presence of degradation products using a suitable chromatographic method.

  • Acceptance Criteria: Define the acceptable limits for each parameter. A "significant change" could be defined as a greater than 5% change from the initial assay value, the appearance of significant degradation products, or a significant change in pH.

Mandatory Visualizations

Signaling Pathways of Lithium

Lithium, the active cation in this compound, exerts its therapeutic effects, particularly in the context of neuropsychiatric disorders, through the modulation of key intracellular signaling pathways. The two most well-characterized targets are Glycogen Synthase Kinase 3 (GSK-3) and the Phosphoinositide (PI) signaling pathway.[6][7]

Caption: Key signaling pathways modulated by lithium.

Experimental Workflow for Solution Preparation and Use

The following diagram illustrates a generalized workflow for the preparation and application of a sterile this compound solution in a research setting.

Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Sterile Water weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol sterilize Sterile Filter (0.22 µm) adjust_vol->sterilize stock 1 M Sterile Stock Solution sterilize->stock store Store at 2-8°C stock->store application Application stock->application cell_culture Cell Culture Experiments application->cell_culture Dilute in media in_vivo In Vivo Studies application->in_vivo Formulate for administration rna_precip RNA Precipitation application->rna_precip Use for precipitation

Caption: General workflow for this compound solution preparation.

References

Application Notes and Protocols for the Formulation of Topical Analgesics Containing Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lithium Salicylate (B1505791) in Topical Analgesics

Lithium salicylate, the lithium salt of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug (NSAID) that holds promise for the formulation of topical analgesics. It combines the well-established anti-inflammatory and analgesic properties of salicylates with the potential therapeutic effects of the lithium ion.[1] Topical administration of this compound offers the potential for localized pain relief with reduced systemic side effects compared to oral administration. Its solubility in water may enhance its bioavailability for therapeutic applications.[1]

The salicylate component primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923), which are key mediators of pain and inflammation.[2] The lithium ion has been shown to inhibit various enzymes and may exert its own anti-inflammatory effects by modulating cytokine production.[3][4]

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of topical analgesics containing this compound. Due to the limited availability of public-domain data specific to this compound, model protocols based on other salicylates are provided and should be adapted and validated.

Formulation Development of Topical Analgesics

The development of a stable and effective topical formulation is crucial for the successful delivery of this compound to the target site. Gels are a popular dosage form for topical analgesics due to their favorable sensory characteristics and ease of application.

Excipient Selection

The choice of excipients is critical for the physical stability, drug release characteristics, and patient acceptability of the final product. Key excipients for a topical gel formulation include:

  • Gelling Agent: Creates the gel matrix. Carbomers (e.g., Carbopol® 940) are widely used for their excellent thickening and bioadhesive properties.

  • Solvent/Cosolvent: To dissolve the this compound and other excipients. Purified water is the primary solvent, while cosolvents like propylene (B89431) glycol or ethanol (B145695) can enhance solubility and skin penetration.[5]

  • Neutralizing Agent: To adjust the pH and form the gel structure when using carbomers. Triethanolamine (B1662121) is a common choice.

  • Humectant: To prevent the gel from drying out. Propylene glycol and glycerin are commonly used.[5]

  • Preservative: To prevent microbial growth. Methylparaben and propylparaben (B1679720) are often used in combination.

  • Penetration Enhancer (Optional): To improve the diffusion of this compound through the stratum corneum. Examples include isopropyl myristate.

Example Formulations

The following tables provide example formulations for a topical gel containing this compound. These are starting points and may require optimization based on experimental evaluation.

Table 1: Example Formulations of this compound Gels with Varying Gelling Agent Concentrations

IngredientFormulation F1 (% w/w)Formulation F2 (% w/w)Formulation F3 (% w/w)
This compound5.05.05.0
Carbopol® 9400.51.01.5
Propylene Glycol10.010.010.0
Isopropyl Myristate2.02.02.0
Methylparaben0.180.180.18
Propylparaben0.020.020.02
Triethanolamineq.s. to pH 6.5-7.0q.s. to pH 6.5-7.0q.s. to pH 6.5-7.0
Purified Waterq.s. to 100q.s. to 100q.s. to 100

q.s. = quantum satis (as much as is sufficient)

Experimental Protocols

Preparation of this compound Gel (Model Protocol)

This protocol describes the preparation of a this compound gel based on the formulations in Table 1.

Materials:

  • This compound

  • Carbopol® 940

  • Propylene Glycol

  • Isopropyl Myristate

  • Methylparaben

  • Propylparaben

  • Triethanolamine

  • Purified Water

  • Beakers

  • Magnetic stirrer and stir bar

  • Homogenizer

  • pH meter

Procedure:

  • Prepare the Aqueous Phase: In a beaker, disperse the required amount of Carbopol® 940 in purified water with continuous stirring using a magnetic stirrer. Allow the polymer to hydrate (B1144303) completely.

  • Prepare the Oil Phase: In a separate beaker, dissolve methylparaben and propylparaben in propylene glycol with gentle heating. Add this compound and isopropyl myristate to this solution and mix until fully dissolved.

  • Mixing: Slowly add the oil phase to the aqueous phase with continuous stirring.

  • Homogenization: Homogenize the mixture to form a uniform dispersion.

  • Neutralization: Adjust the pH of the gel to approximately 6.5-7.0 by adding triethanolamine dropwise while stirring. Continue stirring until a clear, viscous gel is formed.

  • Final Weight Adjustment: Add purified water to make up the final weight if necessary and mix until uniform.

Experimental Workflow for Gel Formulation

G Figure 1. Workflow for this compound Gel Preparation. A Disperse Carbopol® 940 in Purified Water D Slowly add C to A with stirring A->D B Dissolve Preservatives in Propylene Glycol C Add this compound and Isopropyl Myristate to B B->C C->D E Homogenize the mixture D->E F Neutralize with Triethanolamine to form gel E->F G Final weight adjustment F->G

Workflow for this compound Gel Preparation.

Physicochemical Characterization

The prepared gel formulations should be characterized for their physical and chemical properties.

Table 2: Parameters for Physicochemical Characterization of Topical Gels

ParameterMethodAcceptance Criteria
Appearance Visual InspectionHomogeneous, clear or translucent, free from lumps and foreign particles.
pH pH meterWithin a skin-compatible range (typically 4.5-7.0).
Viscosity Brookfield ViscometerAppropriate for topical application (ensures good spreadability and retention).
Spreadability Parallel plate methodA small amount of shear should easily spread the gel.
Drug Content HPLC90-110% of the labeled amount.
In Vitro Release Testing (IVRT) using Franz Diffusion Cell (Model Protocol)

IVRT is performed to evaluate the rate at which this compound is released from the formulation.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate (B84403) buffer pH 7.4)[6]

  • Water bath with circulator

  • Magnetic stirrer

  • Syringes and needles

  • HPLC system for analysis

Procedure:

  • Cell Setup: Assemble the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments.[7]

  • Temperature Control: Maintain the temperature of the receptor medium at 32 ± 1°C by circulating water through the jacketed cells.[8]

  • Receptor Medium: Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.[7]

  • Sample Application: Apply a known quantity (e.g., 300 mg) of the this compound gel to the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the withdrawn samples for this compound content using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound released per unit area over time.

In Vitro Release Testing (IVRT) Workflow

G Figure 2. Workflow for In Vitro Release Testing. A Assemble Franz Diffusion Cell B Mount Membrane A->B C Fill Receptor with Degassed Medium B->C D Equilibrate to 32°C C->D E Apply Formulation to Donor D->E F Collect Samples at Time Intervals E->F G Analyze Samples by HPLC F->G H Calculate Drug Release Profile G->H

Workflow for In Vitro Release Testing.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) (Model Protocol)

A validated HPLC method is essential for the accurate quantification of this compound in the formulation and in samples from release and permeation studies. The following is a model method based on the analysis of other salicylates and would require optimization and validation for this compound.

Table 3: Model HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 35:65 v/v)[9]
Flow Rate 1.0 mL/min[9]
Injection Volume 20 µL
Detection UV at approximately 230 nm or 296 nm (based on UV scan of this compound)
Column Temperature 30°C[10]
Run Time 10 minutes

Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[9]

In Vivo Efficacy Evaluation

Animal models are used to assess the analgesic and anti-inflammatory efficacy of the topical this compound formulation before proceeding to clinical trials.

Carrageenan-Induced Paw Edema in Rats (Model Protocol for Anti-inflammatory Activity)

This model is widely used to evaluate the anti-inflammatory activity of new drugs.[11][12]

Animals: Male Wistar rats (150-200 g).

Procedure:

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Control (no treatment)

    • Group II: Placebo (gel base without this compound)

    • Group III: this compound Gel (e.g., 5% w/w)

    • Group IV: Reference Standard (e.g., topical diclofenac (B195802) gel)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Treatment: One hour after carrageenan injection, apply a fixed amount (e.g., 100 mg) of the respective formulations to the surface of the inflamed paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[13]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Table 4: Hypothetical Data for Carrageenan-Induced Paw Edema Test

Treatment GroupMean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control0.85 ± 0.05-
Placebo Gel0.82 ± 0.043.5
This compound Gel (5%)0.45 ± 0.0347.1
Diclofenac Gel (1%)0.40 ± 0.0252.9

*p < 0.05 compared to control

Hot Plate Test in Mice (Model Protocol for Analgesic Activity)

The hot plate test is used to evaluate the central analgesic activity of drugs.[14]

Animals: Swiss albino mice (20-25 g).

Procedure:

  • Grouping: Divide the animals into groups (n=6 per group) as described in the paw edema model.

  • Baseline Reaction Time: Place each mouse on a hot plate maintained at 55 ± 0.5°C and record the reaction time (latency) for paw licking or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Treatment: Apply a fixed amount (e.g., 50 mg) of the respective formulations to the plantar surface of the right hind paw.

  • Post-treatment Reaction Time: Measure the reaction time at 30, 60, 90, and 120 minutes after drug application.

  • Data Analysis: Calculate the percentage increase in reaction time (analgesic effect) for each group compared to the baseline.

Signaling Pathways

The analgesic and anti-inflammatory effects of topical this compound are mediated through the modulation of specific signaling pathways.

Salicylate Action: The salicylate ion inhibits the COX-1 and COX-2 enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins (e.g., PGE2). Prostaglandins are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and sensitize nociceptors, leading to pain and inflammation. By blocking prostaglandin (B15479496) synthesis, salicylate reduces these inflammatory responses.[2]

Lithium Action: The lithium ion has complex intracellular effects. It can inhibit several enzymes, including inositol (B14025) monophosphatase and glycogen (B147801) synthase kinase-3β (GSK-3β).[3][12] Inhibition of GSK-3β can lead to the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[15][16]

Signaling Pathway of Topical this compound

G Figure 3. Proposed Signaling Pathway for Topical this compound. cluster_0 Topical Application cluster_1 Skin Layers cluster_2 Cellular Action This compound This compound Stratum Corneum Stratum Corneum This compound->Stratum Corneum Penetration Epidermis Epidermis Stratum Corneum->Epidermis Dermis Dermis Epidermis->Dermis Salicylate Ion Salicylate Ion Dermis->Salicylate Ion Lithium Ion Lithium Ion Dermis->Lithium Ion COX-1 / COX-2 COX-1 / COX-2 Salicylate Ion->COX-1 / COX-2 Inhibits GSK-3β GSK-3β Lithium Ion->GSK-3β Inhibits Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Induces NF-κB Pathway NF-κB Pathway GSK-3β->NF-κB Pathway Modulates Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB Pathway->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Regulates Pro-inflammatory Cytokines\n(TNF-α, IL-1β)->Inflammation & Pain Induces

Proposed Signaling Pathway for Topical this compound.

Conclusion

This compound presents a promising active pharmaceutical ingredient for the development of topical analgesic formulations. The provided application notes and model protocols offer a framework for the formulation, characterization, and evaluation of such products. It is imperative that researchers and drug development professionals adapt and validate these methodologies specifically for this compound to ensure the development of safe, effective, and high-quality topical analgesics. Further research into the percutaneous absorption, efficacy, and safety of topical this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Lithium Salicylate in Polymer Composite Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium salicylate (B1505791), the lithium salt of salicylic (B10762653) acid, is emerging as a functional additive in the development of advanced polymer composites. Its unique combination of ionic and organic characteristics allows it to modify the thermal, electrical, and potentially mechanical properties of various polymer matrices. These notes provide an overview of the applications of lithium salicylate in polymer composite development, detailed experimental protocols for composite fabrication and characterization, and a summary of its effects on polymer properties. While direct research on this compound in a broad range of polymer composites is still developing, data from analogous salts, such as sodium salicylate, provide valuable insights into its expected behavior.

Key Applications

The incorporation of this compound into polymer matrices can be leveraged for several applications:

  • Solid Polymer Electrolytes: The ionic nature of this compound makes it a candidate for use in solid polymer electrolytes (SPEs) for lithium-ion batteries. The lithium ions can act as charge carriers, while the polymer matrix provides structural integrity and flexibility.

  • Modification of Thermal Properties: The addition of lithium salts, including salicylates, can influence the glass transition temperature (Tg) and thermal stability of polymers. This is attributed to the interaction between the salt and the polymer chains, which can restrict segmental motion.

  • Enhanced Electrical Conductivity: The presence of mobile lithium ions can increase the ionic conductivity of insulating polymer matrices, making them suitable for applications such as antistatic materials and components for electronic devices.

  • Biodegradable Polymer Composites: Salicylate-containing polymers have been shown to exhibit enhanced hydrolytic degradation, suggesting a potential role for this compound in tuning the degradation rate of biodegradable polymers like polylactide (PLA).

  • Curing Agent/Accelerator: Salicylic acid and its derivatives are known to act as accelerators in the curing of epoxy resins. This compound may therefore find use in modifying the curing kinetics and final properties of thermosetting composites.

Data Presentation: Effects on Polymer Properties

The following tables summarize the expected quantitative effects of incorporating an alkali metal salicylate into a polymer matrix, based on available data for sodium salicylate in Poly(vinyl alcohol) (PVA). This serves as a proxy to illustrate the potential impact of this compound.

Table 1: Thermal Properties of Salicylate-Polymer Composites

PropertyPolymer MatrixAdditiveConcentration (wt%)Observation
Decomposition Temperature PVASodium Salicylate0Initial decomposition starts at 36.3 °C
PVASodium Salicylate10Increased thermal stability
PVASodium Salicylate20Increased thermal stability
PVASodium Salicylate30Increased thermal stability

Note: The decomposition temperature is noted to decrease with increasing sodium salicylate concentration in the source material, which appears contradictory to the statement of increased thermal stability. This may refer to different stages of decomposition. For the purpose of these notes, it is highlighted that the addition of the salt modifies the thermal degradation profile.

Table 2: Electrical Properties of Salicylate-Polymer Composites

PropertyPolymer MatrixAdditiveConcentration (wt%)Temperature (°C)Conductivity (S/cm)
Ionic Conductivity PVASodium Salicylate1030Increased from pure PVA
PVASodium Salicylate2030Further increase in conductivity
PVASodium Salicylate3030Continued increase in conductivity
PVASodium Salicylate1070Increases with temperature
PVASodium Salicylate2070Increases with temperature
PVASodium Salicylate3070Increases with temperature

Note: The conductivity is shown to increase with both increasing sodium salicylate concentration and temperature.[1]

Experimental Protocols

Protocol 1: Fabrication of Polymer-Lithium Salicylate Composites by Solution Casting

This protocol is suitable for thermoplastic polymers that are soluble in a common solvent.

Materials:

  • Polymer (e.g., Poly(vinyl alcohol), Polylactide)

  • This compound

  • Appropriate solvent (e.g., deionized water for PVA, chloroform (B151607) for PLA)

  • Petri dishes or flat glass substrate

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the polymer in the chosen solvent with continuous stirring. Gentle heating may be applied to facilitate dissolution.

  • Addition of this compound: Once the polymer is fully dissolved, add the desired weight percentage of this compound to the solution. Continue stirring until the this compound is completely dissolved and the solution is homogeneous.

  • Casting: Pour the homogeneous polymer-salt solution into a petri dish or onto a flat glass substrate. Ensure the solution spreads evenly to form a film of uniform thickness.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment for 24-48 hours.

  • Drying: Transfer the cast film to a vacuum oven and dry at a temperature below the polymer's glass transition temperature until a constant weight is achieved, ensuring complete removal of the solvent.

  • Film Removal: Carefully peel the dried composite film from the substrate.

Protocol 2: Characterization of Polymer-Lithium Salicylate Composites

1. Thermal Analysis (Thermogravimetric Analysis - TGA):

  • Instrument: Thermogravimetric Analyzer

  • Procedure:

    • Place a small, known weight of the composite film in an alumina (B75360) crucible.

    • Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss of the sample as a function of temperature.

  • Data Analysis: Determine the onset of decomposition and the temperatures at different percentages of weight loss to assess thermal stability.

2. Electrical Conductivity (Electrochemical Impedance Spectroscopy - EIS):

  • Instrument: Impedance Analyzer

  • Procedure:

    • Cut a circular sample of the composite film of known thickness and diameter.

    • Sandwich the film between two blocking electrodes (e.g., stainless steel or gold).

    • Place the assembly in a temperature-controlled cell.

    • Apply a small AC voltage over a range of frequencies (e.g., 1 Hz to 1 MHz).

    • Measure the impedance of the sample.

  • Data Analysis: Plot the impedance data on a Nyquist plot (-Z'' vs. Z'). The bulk resistance (Rb) can be determined from the intercept of the semicircle with the real axis. The ionic conductivity (σ) is calculated using the formula: σ = t / (Rb * A), where 't' is the thickness of the film and 'A' is the cross-sectional area of the electrodes.

3. Structural and Interaction Analysis (Fourier-Transform Infrared Spectroscopy - FTIR):

  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Place a small piece of the composite film on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Analyze the shifts in the characteristic peaks of the polymer's functional groups (e.g., C=O, O-H) to understand the interaction between the polymer and this compound.[1]

Visualizations

experimental_workflow cluster_prep Composite Preparation cluster_char Characterization cluster_analysis Data Analysis A Dissolve Polymer B Add this compound A->B C Solution Casting B->C D Drying C->D E Thermal Analysis (TGA) D->E F Electrical Analysis (EIS) D->F G Structural Analysis (FTIR) D->G H Thermal Stability E->H I Ionic Conductivity F->I J Polymer-Salt Interaction G->J

Caption: Experimental workflow for the preparation and characterization of polymer-lithium salicylate composites.

interaction_mechanism cluster_polymer Polymer Chain (e.g., PMMA) cluster_salt This compound P1 C=O P2 C=O P3 C=O Li Li⁺ Li->P1 Ionic-Dipole Interaction Li->P2 Li->P3 Sal Salicylate Anion Sal->P1 Potential H-Bonding (if applicable)

Caption: Proposed interaction mechanism of this compound with a polymer containing carbonyl groups.

Concluding Remarks

This compound presents a promising avenue for the development of functional polymer composites. Its influence on thermal and electrical properties is evident from analogous studies, and its potential applications span from energy storage to biodegradable materials. The provided protocols offer a foundational methodology for the fabrication and characterization of these composites. Further research is warranted to fully elucidate the structure-property relationships, particularly concerning the mechanical performance of various polymer matrices incorporating this compound. It is anticipated that with continued investigation, this compound will become a valuable tool in the design of next-generation polymer composite materials.

References

Application Notes and Protocols for Nucleic Acid Extraction Using Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality RNA and DNA is a critical first step for a wide range of molecular biology applications, from gene expression analysis to next-generation sequencing. Lithium salicylate (B1505791), a salt of salicylic (B10762653) acid, presents itself as a potent chaotropic agent capable of effective cell lysis and nucleic acid release. This document provides detailed application notes and protocols for the use of a lithium salicylate-based method for the extraction of RNA and DNA from cultured cells.

The principle of this method lies in the dual function of the this compound salt. The salicylate anion acts as a chaotropic agent, disrupting the hydrogen bonds and hydrophobic interactions that maintain the structure of proteins and lipid membranes. This leads to the denaturation of proteins, including potent nucleases, and the dissolution of cellular membranes. Concurrently, the lithium cations contribute to the disruption of cellular structures and can be selectively used in subsequent steps for the differential precipitation of nucleic acids. This protocol offers a robust and efficient alternative to traditional extraction methods.

Mechanism of Action

This compound facilitates cell lysis and nucleic acid release through a multi-faceted mechanism. The salicylate ion, with its phenolic and carboxylic acid moieties, effectively disrupts the non-covalent interactions that stabilize cellular structures. It intercalates into the lipid bilayer of the cell membrane, causing its disintegration. Furthermore, salicylate's chaotropic nature denatures cellular proteins, including DNases and RNases, which is crucial for preserving the integrity of the extracted nucleic acids. The lithium cations aid in this process and are particularly useful in the subsequent purification steps.

Experimental Protocols

Reagent Preparation

Lysis Buffer (LS Buffer):

  • 1 M this compound

  • 50 mM Tris-HCl, pH 7.5

  • 10 mM EDTA

  • 1% (v/v) β-mercaptoethanol (add fresh before use)

RNA Precipitation Solution:

  • 8 M Lithium Chloride (LiCl)

DNA Precipitation Solution:

  • 3 M Sodium Acetate, pH 5.2

  • 100% Isopropanol

Wash Buffers:

Elution Buffer:

  • RNase-free water (for RNA)

  • TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA) (for DNA)

Protocol 1: Total RNA Extraction

This protocol is designed for the extraction of total RNA from approximately 1 x 10⁶ cultured mammalian cells.

1. Cell Harvesting:

  • For adherent cells, wash the cell monolayer with ice-cold PBS, then add 1 mL of LS Buffer directly to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and add 1 mL of LS Buffer to the cell pellet.

2. Cell Lysis:

  • Vortex the cell lysate vigorously for 30 seconds to ensure complete homogenization.
  • Incubate the lysate at room temperature for 5 minutes.

3. Clarification of Lysate:

  • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
  • Carefully transfer the clear supernatant to a new, sterile microcentrifuge tube.

4. RNA Precipitation:

  • Add 0.25 volumes of 8 M LiCl to the supernatant (e.g., 250 µL of 8 M LiCl to 1 mL of supernatant).
  • Mix thoroughly by inverting the tube several times.
  • Incubate at -20°C for at least 1 hour. Lithium chloride selectively precipitates RNA, leaving behind the majority of the DNA in the supernatant.[1][2][3]

5. RNA Pellet Collection:

  • Centrifuge at 12,000 x g for 15 minutes at 4°C. A white pellet of RNA should be visible.
  • Carefully decant the supernatant.

6. RNA Wash:

  • Add 1 mL of ice-cold 75% ethanol to the RNA pellet.
  • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
  • Carefully decant the ethanol wash. Repeat this wash step once.

7. Drying and Resuspension:

  • Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.
  • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

8. Quality Control:

  • Determine the concentration and purity of the RNA by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of 1.8-2.1 is indicative of pure RNA.

Protocol 2: Genomic DNA Extraction

This protocol is designed for the extraction of genomic DNA from the supernatant saved from the RNA precipitation step or directly from a fresh cell lysate.

1. Starting Material:

  • Use the supernatant from the RNA precipitation step (Protocol 1, step 5) or start with a fresh cell lysate prepared as in Protocol 1, steps 1-3.

2. DNA Precipitation:

  • To the supernatant, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 1 volume of 100% isopropanol.
  • Mix gently by inverting the tube until a stringy white precipitate of DNA is visible.
  • Incubate at -20°C for 30 minutes.

3. DNA Pellet Collection:

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.
  • Carefully decant the supernatant.

4. DNA Wash:

  • Add 1 mL of ice-cold 70% ethanol to the DNA pellet.
  • Centrifuge at 7,500 x g for 5 minutes at 4°C.
  • Carefully decant the ethanol wash.

5. Drying and Resuspension:

  • Air-dry the pellet for 10-15 minutes.
  • Resuspend the DNA pellet in 50-100 µL of TE Buffer.

6. (Optional) RNase Treatment:

  • To remove any co-precipitated RNA, add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.

7. Quality Control:

  • Determine the concentration and purity of the DNA by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

Data Presentation

The following table summarizes the expected yield and purity of nucleic acids extracted from 1 x 10⁶ HeLa cells using the this compound method. These values are estimates based on typical yields from chaotropic agent-based extraction protocols.

ParameterTotal RNAGenomic DNA
Expected Yield (µg) 10 - 155 - 10
A260/A280 Ratio 1.9 - 2.11.8 - 1.9
A260/A230 Ratio > 1.8> 1.8

Visualizations

Experimental Workflow

experimental_workflow cluster_rna RNA Extraction cluster_dna DNA Extraction start Start: Cultured Cells harvest Cell Harvesting start->harvest lysis Cell Lysis with This compound Buffer harvest->lysis clarify Clarification of Lysate (Centrifugation) lysis->clarify supernatant1 Supernatant with RNA and DNA clarify->supernatant1 rna_precip RNA Precipitation (with LiCl) supernatant1->rna_precip rna_pellet RNA Pellet rna_precip->rna_pellet supernatant2 Supernatant with DNA rna_precip->supernatant2 rna_wash Wash RNA Pellet rna_pellet->rna_wash dna_precip DNA Precipitation (with NaOAc/Isopropanol) supernatant2->dna_precip dna_pellet DNA Pellet dna_precip->dna_pellet dna_wash Wash DNA Pellet dna_pellet->dna_wash rna_resuspend Resuspend RNA rna_wash->rna_resuspend dna_resuspend Resuspend DNA dna_wash->dna_resuspend end_rna Purified RNA rna_resuspend->end_rna end_dna Purified DNA dna_resuspend->end_dna

Caption: Workflow for RNA and DNA extraction using this compound.

Mechanism of Action of this compound

mechanism_of_action cluster_cell Intact Cell cluster_lysis Cell Lysis cell Cell Membrane Cytoplasm (Proteins, RNA) Nucleus (DNA, Proteins) disrupted_cell Disrupted Membrane Denatured Proteins Released RNA & DNA lithium_salicylate This compound (Li⁺ + Salicylate⁻) lithium_salicylate->cell:membrane Disrupts Lipid Bilayer lithium_salicylate->cell:cytoplasm Denatures Proteins (RNases/DNases) lithium_salicylate->cell:nucleus Disrupts Nuclear Envelope

Caption: Mechanism of this compound in cell disruption.

Troubleshooting

  • Low RNA Yield: Ensure complete cell lysis by vortexing thoroughly. Check that the LiCl precipitation step is carried out at -20°C for a sufficient duration.

  • Low DNA Yield: Ensure gentle mixing during DNA precipitation to avoid shearing. Increase precipitation time if necessary.

  • Low A260/A280 Ratio: This indicates protein contamination. Ensure complete removal of the supernatant after precipitation and perform an additional wash step.

  • Low A260/A230 Ratio: This may indicate contamination with chaotropic salts. Ensure the wash steps are performed correctly and the pellet is not contaminated with the wash buffer.

  • RNA Degradation: Work quickly and on ice whenever possible. Use fresh β-mercaptoethanol in the lysis buffer.

Conclusion

The this compound-based method offers a straightforward and effective approach for the simultaneous extraction of RNA and DNA from cultured cells. The chaotropic properties of salicylate ensure efficient cell lysis and inactivation of nucleases, while the differential precipitation with lithium chloride allows for the separation of RNA from DNA. This protocol provides a valuable tool for researchers requiring high-quality nucleic acids for downstream applications.

References

Application Notes and Protocols for Studying the Enzymatic Activity of Cyclooxygenase in the Presence of Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithium salicylate (B1505791) is a salt of salicylic (B10762653) acid, a well-known non-steroidal anti-inflammatory drug (NSAID). The therapeutic effects of salicylates are largely attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. These application notes provide a detailed framework for designing and executing experiments to investigate the inhibitory effects of lithium salicylate on COX-1 and COX-2 activity. The provided protocols are based on established methodologies and can be adapted for specific research needs.

The cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1] Understanding the interaction of this compound with these enzymes is crucial for elucidating its mechanism of action and for the development of novel anti-inflammatory therapeutics.

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade, leading to the production of prostaglandins.

Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., injury) AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity of COX PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation LithiumSalicylate This compound LithiumSalicylate->COX Inhibition

Caption: The Arachidonic Acid Cascade and the inhibitory action of this compound on COX enzymes.

Experimental Protocols

Sample Preparation

This protocol is suitable for cultured cells.

  • Harvest approximately 2-6 x 10^6 cells. For adherent cells, scrape them from the culture plate.[2][3]

  • Wash the cells once with 10 mL of cold 1X Phosphate-Buffered Saline (PBS).

  • Centrifuge at 500 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in 0.2-0.5 mL of lysis buffer (e.g., 1X PBS with 1% NP-40) containing a protease inhibitor cocktail.[3]

  • Vortex the suspension and incubate on ice for 5 minutes.[2][3]

  • Centrifuge the lysate at 12,000 x g for 3 minutes at 4°C.[2][3]

  • Collect the supernatant, which contains the enzyme, and keep it on ice for immediate use or store at -80°C for later analysis.

This protocol is suitable for tissue samples.

  • Perfuse or rinse the tissue with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 1 mM EDTA) to remove red blood cells.[4]

  • Weigh approximately 50-100 mg of the tissue and wash it three times with 1X PBS.[2]

  • Add 0.2-0.5 mL of cold lysis buffer with a protease inhibitor cocktail and homogenize the tissue on ice using a Dounce homogenizer or a pestle.[3][4]

  • Centrifuge the homogenate at 12,000 x g for 3 minutes at 4°C.[2][3]

  • Collect the supernatant and keep it on ice for the assay. For long-term storage, freeze at -80°C.

COX Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and measures the peroxidase activity of COX.

  • COX Assay Buffer: Prepare as per the manufacturer's instructions.

  • COX Probe: Warm to 37°C for 1-5 minutes to dissolve the DMSO solution before use.[3]

  • COX Cofactor: Dilute 200-fold with COX Assay Buffer just before use.[2]

  • Arachidonic Acid Solution: Prepare a stock solution and dilute it to the final working concentration as required.

  • This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or water) and make serial dilutions to be tested.

  • Prepare a standard curve using a supplied standard (e.g., Resorufin) according to the kit's instructions.[2]

  • In a 96-well plate, for each sample and control, prepare two parallel wells.

  • To the wells, add the following in order:

    • COX Assay Buffer

    • COX Probe

    • Diluted COX Cofactor

    • Sample (cell lysate or tissue homogenate)

  • To one of the parallel wells for each sample, add a small volume (e.g., 2 µl) of the desired concentration of this compound solution. To the other well, add the same volume of the solvent used for the this compound as a control.

  • For total activity and inhibitor wells, you can also include wells with a known COX-1 or COX-2 inhibitor to validate the assay.[2]

  • Incubate the plate for a few minutes at the recommended temperature (e.g., 25°C).

  • Initiate the reaction by adding the arachidonic acid solution to all wells.[4]

  • Immediately begin reading the fluorescence at an excitation/emission wavelength of 535/587 nm in kinetic mode for a set period.

Data Analysis
  • Calculate the rate of the reaction (change in fluorescence per unit time) for each well.

  • Determine the percentage of inhibition by this compound at each concentration using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation

The quantitative data obtained from the enzyme kinetic studies should be summarized in a clear and structured table for easy comparison.

ParameterDescriptionValue
Enzyme Source e.g., Ovine COX-1, Human recombinant COX-2
Substrate Arachidonic Acid
Inhibitor This compound
IC50 (COX-1) Concentration for 50% inhibition of COX-1
IC50 (COX-2) Concentration for 50% inhibition of COX-2
Kinetic Model e.g., Competitive, Non-competitive, Uncompetitive
Ki (COX-1) Inhibition constant for COX-1
Ki (COX-2) Inhibition constant for COX-2

Experimental Workflow

The following diagram outlines the general workflow for studying the effect of this compound on COX activity.

Experimental Workflow Start Start SamplePrep Sample Preparation (Cell Lysate or Tissue Homogenate) Start->SamplePrep AssaySetup Assay Setup in 96-well Plate (Enzyme, Buffer, Probe, Cofactor) SamplePrep->AssaySetup InhibitorAdd Addition of this compound (Varying Concentrations) AssaySetup->InhibitorAdd Control Addition of Vehicle Control AssaySetup->Control ReactionStart Initiate Reaction (Add Arachidonic Acid) InhibitorAdd->ReactionStart Control->ReactionStart Measurement Kinetic Measurement (e.g., Fluorescence) ReactionStart->Measurement DataAnalysis Data Analysis (Calculate % Inhibition, IC50) Measurement->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General workflow for assessing the inhibitory effect of this compound on COX enzyme activity.

Conclusion

These application notes provide a comprehensive guide for researchers to investigate the enzymatic activity of cyclooxygenase in the presence of this compound. By following these detailed protocols, scientists can obtain reliable and reproducible data to characterize the inhibitory potential and mechanism of action of this compound. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental process.

References

Application Notes and Protocols: Lithium Salicylate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium salicylate (B1505791), the lithium salt of salicylic (B10762653) acid, serves as a versatile reagent in coordination chemistry. Its utility stems from the bifunctional nature of the salicylate anion, which possesses both a carboxylate and a phenolic hydroxyl group. These groups can coordinate to metal centers in various modes, leading to the formation of diverse supramolecular structures, including coordination polymers and chelate complexes. This document provides detailed application notes and experimental protocols for the use of lithium salicylate in the synthesis of two distinct types of coordination compounds: the coordination polymer this compound monohydrate and the chelate complex lithium bis(salicylato)borate, which has applications in electrochemical devices.

Application 1: Synthesis of this compound Monohydrate Coordination Polymer

This compound readily crystallizes from aqueous solutions as a monohydrate, forming a one-dimensional coordination polymer, [Li(C₇H₅O₃)(H₂O)]n.[1][2][3] In this structure, the lithium cations are tetracoordinated. They are bridged by the carboxylate groups of the salicylate anions and also coordinated by water molecules, resulting in helical polymer chains.[1][3] This coordination polymer is of interest for its structural chemistry and as a well-defined lithium-containing material.

Experimental Protocol: Synthesis of this compound Monohydrate

Materials:

  • Salicylic acid (C₇H₆O₃)

  • Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers

  • Graduated cylinders

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Dissolution of Salicylic Acid: In a beaker, dissolve a specific molar amount of salicylic acid in a minimal amount of warm deionized water with stirring.

  • Preparation of Lithium Hydroxide Solution: In a separate beaker, prepare an aqueous solution of lithium hydroxide monohydrate with a molar equivalent to the salicylic acid.

  • Reaction: Slowly add the lithium hydroxide solution to the salicylic acid solution while stirring continuously. The reaction is a simple acid-base neutralization.

  • pH Adjustment: Monitor the pH of the reaction mixture. The final pH should be approximately neutral (pH 7). If necessary, add a small amount of dilute lithium hydroxide or salicylic acid solution to adjust the pH.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can promote crystallization. Colorless crystals of this compound monohydrate will form.

  • Isolation and Purification: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Drying: Dry the crystals in an oven at a low temperature (e.g., 40-50 °C) to avoid the loss of water of hydration, or air-dry them to constant weight.

Characterization Data

The resulting this compound monohydrate can be characterized by various analytical techniques.

ParameterDescription
Appearance Colorless crystals
Molecular Formula C₇H₇LiO₄
Molecular Weight 162.08 g/mol
Crystal System Monoclinic
Space Group P2₁/c[1][3]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carboxylate (COO⁻) asymmetric stretching vibration, typically in the region of 1610–1550 cm⁻¹, and the symmetric stretching vibration around 1400 cm⁻¹. The broad O-H stretching band from the water of hydration would also be present.

  • ¹H NMR Spectroscopy (in D₂O): The proton NMR spectrum would show signals corresponding to the aromatic protons of the salicylate anion.

Experimental Workflow: Synthesis of this compound Monohydrate

G cluster_prep Reactant Preparation cluster_reaction Reaction and Crystallization cluster_purification Product Isolation SA Salicylic Acid SA_sol Aqueous Salicylic Acid Solution SA->SA_sol LiOH Lithium Hydroxide Monohydrate LiOH_sol Aqueous Lithium Hydroxide Solution LiOH->LiOH_sol H2O Deionized Water H2O->SA_sol H2O->LiOH_sol Reaction Neutralization Reaction SA_sol->Reaction LiOH_sol->Reaction Cooling Slow Cooling and Crystallization Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Monohydrate Crystals Drying->Final_Product

Synthesis of this compound Monohydrate.

Application 2: this compound as a Precursor for Lithium Bis(salicylato)borate (Li[BScB])

This compound is a key starting material for the synthesis of lithium bis(salicylato)borate (Li[B(C₇H₄O₃)₂], often abbreviated as Li[BScB] or LBSB). This compound is a chelate complex where a central boron atom is coordinated to two salicylate ligands. Li[BScB] and its derivatives are investigated as thermally stable electrolyte salts for lithium-ion batteries.[2] The salicylate ligand chelates to the boron center through the phenolic oxygen and one of the carboxylate oxygens.

Experimental Protocol: Synthesis of Lithium Bis(salicylato)borate

Materials:

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Boric acid (H₃BO₃)

  • Salicylic acid (C₇H₆O₃)

  • Acetonitrile (B52724) (anhydrous)

  • Triethylamine (optional, as a non-aqueous solvent)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Schlenk line or inert atmosphere setup (e.g., glovebox)

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

Procedure (Solid-State Reaction):

  • Mixing of Reactants: In a mortar, thoroughly grind a stoichiometric mixture of lithium hydroxide monohydrate, boric acid, and salicylic acid (1:1:2 molar ratio).

  • Heating: Transfer the powdered mixture to a crucible and heat it in a furnace. A two-step heating process is often employed: an initial heating at a lower temperature (e.g., 120 °C) to drive off water, followed by a higher temperature (e.g., 240 °C) for several hours to complete the reaction.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like anhydrous acetonitrile. Dissolve the crude product in hot acetonitrile, filter to remove any insoluble impurities, and then cool the filtrate to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum at an elevated temperature to remove any residual solvent.

Procedure (Solution-Phase Synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine salicylic acid and boric acid in a 2:1 molar ratio in a suitable solvent like triethylamine.

  • Formation of Borate (B1201080) Complex: Heat the mixture to reflux for several hours to form the borate complex, removing the water generated during the reaction.

  • Addition of Lithium Source: Slowly add a stoichiometric amount of lithium hydroxide monohydrate to the reaction mixture.

  • Reaction Completion: Continue to reflux the mixture for a few more hours.

  • Workup: After cooling, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is then purified by recrystallization from anhydrous acetonitrile as described in the solid-state method.

Quantitative Data

The following tables summarize key quantitative data for lithium bis(salicylato)borate and its derivatives.

Table 1: Thermal Properties of Lithium Salicylatoborates

CompoundAbbreviationDecomposition Temperature (°C in air)
Lithium bis[salicylato(2-)]borateLBSB290[2]
Lithium bis[3-methylsalicylato(2-)]borate3-MLBSB320[2]
Lithium bis[3,5-dichlorosalicylato(2-)]borateDCLBSB310[2]
Lithium bis[3,5,6-trichlorosalicylato(2-)]borateTCLBSB260[2]

Table 2: Electrochemical Properties of Lithium Bis(salicylato)borate Electrolytes

ParameterValueConditions
Ionic Conductivity ~0.40 mS/cmFor a specific quasi-solid polymer electrolyte containing Li[BScB] at room temperature[2]
Electrochemical Window Up to ~4.8 V vs. Li/Li⁺Irreversible oxidation observed between 4.3 and 4.8 V[1]

Spectroscopic Data:

The characterization of Li[BScB] is typically performed using NMR and IR spectroscopy.[2]

  • ¹¹B NMR Spectroscopy: A characteristic signal for the tetracoordinated boron center is expected.

  • ¹H and ¹³C NMR Spectroscopy: Signals corresponding to the aromatic and carboxylate groups of the salicylate ligands would be observed.

  • IR Spectroscopy: The spectrum would show characteristic bands for the B-O bonds and the coordinated carboxylate and phenolate (B1203915) groups.

Experimental Workflow: Synthesis of Lithium Bis(salicylato)borate

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification and Isolation LiOH Lithium Hydroxide Monohydrate Mixing Grinding/Mixing LiOH->Mixing BoricAcid Boric Acid BoricAcid->Mixing SA Salicylic Acid SA->Mixing Heating Two-Step Heating Mixing->Heating Recrystallization Recrystallization from Acetonitrile Heating->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Lithium Bis(salicylato)borate Drying->Final_Product

Synthesis of Lithium Bis(salicylato)borate.

Logical Relationship: Coordination Modes of Salicylate

The versatility of the salicylate ligand is central to its role in coordination chemistry. The following diagram illustrates the primary coordination modes of the salicylate anion with a generic metal center (M), which are also relevant to its interaction with lithium and boron.

G cluster_ligand Salicylate Anion cluster_modes Coordination Modes cluster_complexes Resulting Complexes Salicylate C₇H₅O₃⁻ Monodentate Monodentate (Carboxylate) Salicylate->Monodentate Bidentate_Chelate Bidentate Chelate (Carboxylate and Hydroxyl) Salicylate->Bidentate_Chelate Bidentate_Bridge Bidentate Bridge (Carboxylate) Salicylate->Bidentate_Bridge Simple_Salt Simple Salt/Coordination Polymer Monodentate->Simple_Salt Chelate_Complex Chelate Complex Bidentate_Chelate->Chelate_Complex Bridged_Polymer Bridged Coordination Polymer Bidentate_Bridge->Bridged_Polymer

Coordination Modes of the Salicylate Ligand.

References

Troubleshooting & Optimization

troubleshooting low yield in lithium salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in lithium salicylate (B1505791) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing lithium salicylate?

The most common laboratory-scale synthesis involves the acid-base reaction between salicylic (B10762653) acid and a lithium base, such as lithium carbonate or lithium hydroxide, in a suitable solvent.

Q2: What are the primary factors that can lead to a low yield of this compound?

Several factors can contribute to low yields, including incomplete reaction, impure reagents, suboptimal reaction conditions (temperature, time, pH), side reactions, and product loss during workup and purification.

Q3: How can I tell if my reaction has gone to completion?

You can monitor the reaction's progress by observing the cessation of gas evolution (CO2) if using lithium carbonate. Additionally, you can use techniques like Thin Layer Chromatography (TLC) to check for the disappearance of the salicylic acid starting material.

Q4: What are potential side reactions in this compound synthesis?

A potential side reaction is the polymerization of salicylic acid, especially under certain conditions. Salicylic acid possesses both a carboxylic acid and a phenolic hydroxyl group, which can lead to the formation of polyester (B1180765) chains, consuming the starting material.[1]

Q5: My final product is not a white crystalline powder. What could be the issue?

Discoloration in the final product could indicate the presence of impurities from starting materials or side products formed during the reaction. Inadequate purification is another likely cause. This compound should be a white crystalline powder.[2]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving common issues leading to low yields in this compound synthesis.

Problem: Low or No Product Formation with Recovered Starting Material
Possible Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction using TLC until the salicylic acid spot disappears.[1] - Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat should be avoided to prevent side reactions. - Mixing: Ensure efficient stirring to promote contact between the reactants.
Reagent Quality - Purity of Salicylic Acid: Use high-purity salicylic acid. Impurities can interfere with the reaction. - Activity of Lithium Base: Use a fresh, high-quality lithium base (lithium carbonate or lithium hydroxide). Lithium carbonate can be of low reactivity if it is old or has been improperly stored.
Stoichiometry - Incorrect Molar Ratios: Carefully check the molar ratios of your reactants. A slight excess of the lithium base can be used to ensure complete conversion of the salicylic acid, but a large excess can complicate purification.
Problem: Low Yield with Little or No Recovered Starting Material
Possible Cause Recommended Solution
Product Loss During Workup - Precipitation/Crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of this compound. The solubility of this compound is a key factor, and sufficient cooling is necessary for good recovery.[3] - Filtration: Use appropriate filtration techniques to avoid loss of the product. Ensure the filter paper is of the correct pore size. - Washing: When washing the final product, use a cold, non-polar solvent in minimal amounts to remove impurities without dissolving a significant amount of the product.
Side Reactions - Polymerization: As mentioned, salicylic acid can polymerize.[1] This is more likely at higher temperatures. Maintain a controlled temperature throughout the reaction.
Purification Issues - Recrystallization: If recrystallization is used for purification, significant product loss can occur if too much solvent is used or if the solution is not cooled sufficiently.[3]

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from salicylic acid and lithium carbonate.

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • Lithium Carbonate (Li₂CO₃)

  • Deionized Water

  • Ethanol (for recrystallization, optional)

Procedure:

  • Dissolving Salicylic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylic acid in a suitable amount of deionized water. Gentle heating may be required to aid dissolution.

  • Addition of Lithium Carbonate: Slowly add a stoichiometric amount of lithium carbonate to the salicylic acid solution in small portions. Effervescence (release of CO2 gas) will be observed.

  • Reaction: Continue stirring the mixture. The reaction can be carried out at room temperature or with gentle heating (e.g., 40-50°C) to ensure completion. The reaction is complete when gas evolution ceases.

  • Monitoring: Monitor the reaction by TLC to confirm the absence of salicylic acid.

  • Filtration (if necessary): If there are any insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of this compound.

  • Isolation: Collect the white crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water or a cold ethanol-water mixture to remove any soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Factors Affecting this compound Synthesis Yield

ParameterConditionExpected Impact on Yield
Reaction Temperature Too LowIncomplete reaction, low yield
Optimal (e.g., 40-50°C)Higher reaction rate, potentially higher yield
Too HighIncreased risk of side reactions (e.g., polymerization), potential for lower yield
Reaction Time InsufficientIncomplete reaction, low yield
Sufficient (monitored by TLC)Complete conversion, maximized yield
Reagent Purity Low PurityInterference with reaction, lower yield of pure product
High PurityClean reaction, higher yield of pure product
Solvent Volume Too MuchDifficulty in crystallization, product loss
Too LittlePoor mixing, incomplete reaction

Visualizations

Troubleshooting_Lithium_Salicylate_Synthesis start Low Yield Observed check_sm Check for Starting Material (e.g., via TLC) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes no_sm_present No/Little Starting Material Present check_sm->no_sm_present No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Cause reagent_issue Reagent Issue sm_present->reagent_issue Cause stoichiometry_issue Incorrect Stoichiometry sm_present->stoichiometry_issue Cause workup_loss Product Loss During Workup no_sm_present->workup_loss Cause side_reactions Side Reactions Occurred no_sm_present->side_reactions Cause purification_issue Purification Issues no_sm_present->purification_issue Cause solution_time Increase Reaction Time/ Temperature incomplete_reaction->solution_time Solution solution_reagent Verify Reagent Purity/ Activity reagent_issue->solution_reagent Solution solution_stoichiometry Recalculate Molar Ratios stoichiometry_issue->solution_stoichiometry Solution solution_workup Optimize Crystallization/ Filtration workup_loss->solution_workup Solution solution_side_reactions Control Reaction Temperature side_reactions->solution_side_reactions Solution solution_purification Optimize Recrystallization purification_issue->solution_purification Solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesized Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized lithium salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized lithium salicylate?

Common impurities in synthesized this compound can be categorized as follows:

  • Unreacted Starting Materials: The most frequent impurities are residual salicylic (B10762653) acid and the lithium source (e.g., lithium hydroxide (B78521) or lithium carbonate) from an incomplete reaction.

  • Impurities from Starting Materials: Commercial salicylic acid may contain related substances such as 4-hydroxybenzoic acid, 4-hydroxyisophthalic acid, and phenol (B47542).[1][2] These can be carried through the synthesis.

  • Byproducts of the Synthesis: While the primary reaction is a neutralization, side reactions at elevated temperatures can potentially lead to the formation of phenol through decarboxylation of salicylic acid.

  • Solvent and Environmental Impurities: Water is a common impurity, and this compound can exist as a stable monohydrate.[3] Residual solvents from the synthesis or purification process, such as methanol (B129727) or ethanol, may also be present.

  • Degradation Products: Exposure to excessive heat or light can potentially lead to the degradation of this compound, possibly forming phenol and other related compounds.

  • Metallic Impurities: Trace amounts of various metals can be introduced from the raw materials or the manufacturing equipment.

Q2: How can I identify the presence of unreacted salicylic acid in my this compound product?

The presence of unreacted salicylic acid can be detected using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can effectively separate salicylic acid from this compound. A peak corresponding to the retention time of a salicylic acid standard would indicate its presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect signals characteristic of salicylic acid that are distinct from those of this compound.

  • Thin Layer Chromatography (TTC): TLC can provide a rapid and qualitative assessment. A spot on the TLC plate that corresponds to a salicylic acid standard would suggest its presence as an impurity.

Q3: My this compound appears to be clumpy and not a free-flowing powder. What could be the cause?

This is often due to excess water content. This compound can form a monohydrate, and improper drying or exposure to a humid environment can lead to the absorption of excess moisture, causing the powder to become clumpy.

Q4: I suspect there are metallic impurities in my synthesized this compound. What is the best method to detect them?

For the detection and quantification of trace metallic impurities, the following techniques are recommended:

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

These methods are highly sensitive and can identify a wide range of elemental impurities.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Starting Materials
Symptom Potential Cause Troubleshooting Steps
Presence of salicylic acid peak in HPLC chromatogram.Incomplete reaction due to incorrect stoichiometry.1. Ensure the molar ratio of the lithium source to salicylic acid is correct. A slight excess of the lithium source may be used to drive the reaction to completion.
Insufficient reaction time or temperature.2. Increase the reaction time or temperature according to the established protocol. Monitor the reaction progress using TLC or HPLC.
Poor mixing of reactants.3. Ensure efficient stirring throughout the reaction to maximize contact between the reactants.
Presence of insoluble material (if using lithium carbonate).Incomplete reaction.1. Ensure the reaction goes to completion by monitoring for the cessation of gas evolution (CO2).
2. Consider using a more soluble lithium source like lithium hydroxide.
Issue 2: Incorrect Water Content
Symptom Potential Cause Troubleshooting Steps
Higher than expected water content by Karl Fischer titration.Inadequate drying.1. Dry the product under vacuum at an appropriate temperature for a sufficient duration.
Exposure to atmospheric moisture.2. Handle and store the final product in a dry, inert atmosphere (e.g., in a desiccator or glove box).
Lower than expected water content for the monohydrate.Over-drying or drying at too high a temperature.1. Carefully control the drying temperature and duration to avoid removing the water of hydration. Thermogravimetric analysis (TGA) can help determine the optimal drying conditions.[4]

Quantitative Data Summary

The acceptable limits for impurities can vary depending on the intended application of the this compound. The following table provides typical impurity limits for high-purity salicylic acid, which can serve as a reference for the potential carry-over impurities in the final product.

ImpurityTypical Limit (%)
4-Hydroxybenzoic Acid≤ 0.1
4-Hydroxyisophthalic Acid≤ 0.05
Phenol≤ 0.02
Total Impurities ≤ 0.2

Data based on typical specifications for high-purity salicylic acid.[1][5]

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound and its potential organic impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Deionized water

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and methanol in an 80:20 v/v ratio.[6] The exact composition may need to be optimized for your specific column and impurities of interest.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard and each potential impurity (e.g., salicylic acid, 4-hydroxybenzoic acid) in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the synthesized this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm[6]

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on their retention times compared to the standards. Quantify the impurities using the calibration curve.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol determines the water content in the synthesized this compound.

Instrumentation:

  • Coulometric or Volumetric Karl Fischer Titrator.

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or other suitable solvent.

Procedure:

  • Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration cell to a low, stable drift.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

  • Titration: Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.

  • Result Calculation: The water content is typically reported as a percentage (%) or in parts per million (ppm).

Visualizations

Impurity_Troubleshooting_Workflow start Synthesized this compound Sample hplc_analysis Perform HPLC Analysis start->hplc_analysis kf_titration Perform Karl Fischer Titration start->kf_titration icp_analysis Perform ICP-OES/MS Analysis start->icp_analysis unreacted_check Unreacted Starting Materials Present? hplc_analysis->unreacted_check water_content_check Water Content within Specification? kf_titration->water_content_check metallic_impurity_check Metallic Impurities Present? icp_analysis->metallic_impurity_check optimize_synthesis Optimize Synthesis Conditions (Stoichiometry, Time, Temp) unreacted_check->optimize_synthesis Yes pass Product Meets Purity Specifications unreacted_check->pass No improve_drying Improve Drying Protocol water_content_check->improve_drying No water_content_check->pass Yes check_raw_materials Check Purity of Raw Materials and Equipment metallic_impurity_check->check_raw_materials Yes metallic_impurity_check->pass No optimize_synthesis->start Re-synthesize improve_drying->start Re-process check_raw_materials->start Re-synthesize with purified materials

Caption: Troubleshooting workflow for identifying and addressing common impurities in synthesized this compound.

Synthesis_and_Impurity_Pathway cluster_reactants Reactants cluster_impurities Potential Impurities SA Salicylic Acid Impurity_SA Unreacted Salicylic Acid SA->Impurity_SA Reaction Synthesis (Neutralization) SA->Reaction LiOH Lithium Hydroxide Impurity_LiOH Unreacted LiOH LiOH->Impurity_LiOH LiOH->Reaction Impurity_Phenol Phenol (from degradation) Impurity_Water Excess Water Impurity_Metals Metallic Impurities Reaction->Impurity_Water Reaction->Impurity_Metals from equipment Product This compound Reaction->Product Product->Impurity_Phenol Heat/Light

Caption: Logical relationship between the synthesis of this compound and the potential sources of common impurities.

References

Technical Support Center: Storage and Handling of Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of lithium salicylate (B1505791) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid lithium salicylate?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it at room temperature (20-25°C) in a tightly sealed container, protected from light and moisture. The storage area should be well-ventilated.

Q2: What are the visual signs of this compound degradation?

A2: Degradation of this compound, which is typically a white crystalline powder, may be indicated by a change in color (e.g., yellowing or browning), a change in odor, or the presence of clumping, which could suggest moisture absorption.

Q3: Is this compound sensitive to light?

A3: Salicylates, in general, can be sensitive to light (photolabile).[1] Prolonged exposure to UV or ambient light may initiate degradation. It is crucial to store this compound in opaque or amber containers to minimize light exposure.

Q4: How does humidity affect the stability of this compound?

A4: this compound can exist as a monohydrate, indicating its affinity for water. High humidity can lead to the absorption of moisture, which may cause hydrolysis of the salicylate ester linkage, leading to the formation of salicylic (B10762653) acid and lithium hydroxide. This can be observed as the powder becoming sticky or clumping.

Q5: Can this compound degrade at elevated temperatures?

A5: Yes, elevated temperatures can accelerate the degradation of this compound. While it has a high melting point, prolonged exposure to temperatures above ambient, such as those that might be experienced during shipping or improper storage, can lead to thermal degradation.

Troubleshooting Guide: Investigating this compound Degradation

If you suspect that your this compound has degraded, follow this guide to identify the potential cause and extent of the issue.

Observed Issue Potential Cause Recommended Action
Change in color (yellowing/browning) Oxidation or photodegradation1. Immediately transfer the material to a dark, cool, and dry storage location. 2. Perform an analytical assessment (e.g., HPLC) to determine the purity and identify degradation products. 3. If purity is compromised, discard the material according to safety guidelines.
Clumping or caking of the powder Moisture absorption (hydrolysis)1. Store the material in a desiccator to remove excess moisture. 2. Evaluate the material's purity using analytical methods. 3. For future storage, use containers with tight-fitting lids and consider the use of a desiccant.
Unexpected analytical results (e.g., new peaks in HPLC) Chemical degradation1. Review the storage conditions and handling procedures for any deviations from the recommended protocol. 2. Characterize the new peaks using techniques like mass spectrometry to identify degradation products. 3. Refer to the likely degradation pathways to understand the degradation mechanism.
Inconsistent experimental outcomes Incompatibility with other reagents1. Review the experimental protocol for any potential incompatibilities. This compound may be incompatible with strong acids and oxidizing agents. 2. Test the stability of this compound in the presence of the suspected incompatible reagent under controlled conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound and detecting potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Acetic acid

  • Reference standards for potential degradation products (e.g., salicylic acid, 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid)

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm and 270 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Prepare solutions of reference standards at known concentrations.

4. Forced Degradation Studies (for method validation and identification of degradation products):

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60°C.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60°C.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose the sample solution to UV light.

5. Analysis:

  • Inject the prepared samples and standards into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main this compound peak.

  • Quantify the amount of degradation by comparing the peak areas to a reference standard.

Quantitative Data Summary

Condition Time Temperature Relative Humidity Assay (% of Initial) Degradation Products Detected
Control 0 months25°C40%100%None
Accelerated 1 month40°C75%
Accelerated 3 months40°C75%
Long-term 6 months25°C60%
Long-term 12 months25°C60%
Photostability 24 hours25°CN/A

Visualizations

degradation_pathway cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products LS This compound Heat Heat Light Light Moisture Moisture (Hydrolysis) Oxidation Oxidation SA Salicylic Acid Heat->SA Decarboxylation to phenol (B47542) (at high temp) DHB Dihydroxybenzoic Acids (e.g., 2,3-DHB, 2,5-DHB) Light->DHB Photodegradation Moisture->SA Hydrolysis Oxidation->DHB Oxidative degradation Polymer Polymeric materials SA->Polymer Further degradation

Caption: Potential degradation pathways of this compound under various stress conditions.

stability_workflow cluster_setup 1. Experimental Setup cluster_testing 2. Stability Testing cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion A Receive and visually inspect This compound B Establish storage conditions (e.g., temperature, humidity, light) A->B C Prepare samples for stress testing B->C D Perform forced degradation (acid, base, oxidation, heat, light) C->D E Analyze samples at specified time points (e.g., HPLC) D->E F Quantify parent compound and degradation products E->F G Identify degradation products (e.g., using MS) F->G H Determine degradation rate and pathway G->H I Establish shelf-life and recommended storage conditions H->I

References

Technical Support Center: Optimizing Lithium Salicylate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for processes involving lithium salicylate (B1505791) catalysis. The information is presented in a question-and-answer format to address specific experimental challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting catalyst loading for lithium salicylate, and how do I optimize it?

A1: For initial experiments, a catalyst loading of 1-5 mol% is a common starting point in many catalytic reactions. The optimal loading balances reaction rate and cost-effectiveness. To optimize, screen a range of concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to observe the effect on reaction yield and time.[1][2] Be aware that increasing catalyst loading indefinitely may not improve the yield and can sometimes lead to side reactions or product inhibition.[1][2]

Q2: How does the choice of solvent affect a this compound-catalyzed reaction?

A2: The solvent plays a crucial role by influencing the solubility of this compound and the reactants, as well as the stability of intermediates. The polarity and coordinating ability of the solvent are key factors. For organolithium-type reactions, Lewis basic solvents like THF can increase reactivity.[3] However, the solvent itself can sometimes react with highly reactive species.[3] It is recommended to screen a variety of aprotic solvents with different polarities (e.g., THF, dioxane, toluene, DMF, DMSO) to determine the optimal reaction medium.

Q3: What is the optimal temperature range for reactions catalyzed by this compound?

A3: The optimal temperature is highly reaction-specific. While higher temperatures generally increase the reaction rate, they can also lead to thermal degradation of the catalyst, reactants, or products, and may decrease selectivity.[4] It is advisable to start at room temperature and then screen a range of temperatures (e.g., 0 °C, RT, 50 °C, 80 °C) to find the best balance between reaction rate, yield, and selectivity. The thermal stability of this compound should also be considered, as it undergoes exothermic decomposition at elevated temperatures.[5][6]

Q4: My reaction is sluggish or not proceeding to completion. What are the potential causes?

A4: Several factors can lead to a sluggish reaction:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.[2]

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[7][8][9]

  • Poor Solubility: The catalyst or reactants may not be sufficiently soluble in the chosen solvent.[3]

  • Presence of Impurities: Water or other impurities in the reactants or solvent can poison the catalyst.[2]

Q5: How can I tell if my this compound catalyst is deactivating, and what can I do about it?

A5: Catalyst deactivation is the loss of catalytic activity over time.[9][10] Signs of deactivation include a decrease in reaction rate or a failure to reach full conversion. Deactivation can occur through mechanisms such as coking (formation of carbonaceous deposits), poisoning by impurities, or thermal degradation.[7][8] To mitigate deactivation, ensure the rigorous exclusion of air and moisture if the catalyst is sensitive to them, and operate at the lowest effective temperature.[2] In some cases, a catalyst regeneration procedure may be possible, though this is highly dependent on the nature of the deactivation.[8][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Yield 1. Inactive Catalyst2. Incorrect Reaction Conditions3. Presence of Inhibitors1. Verify the quality and purity of the this compound.2. Re-optimize temperature, solvent, and reaction time.3. Purify reactants and ensure the use of dry, degassed solvents.
Poor Selectivity 1. Sub-optimal Temperature2. Incorrect Solvent Choice3. Catalyst Loading1. Screen a range of temperatures; lower temperatures often favor higher selectivity.2. Test solvents with different polarities and coordinating properties.3. Vary the catalyst loading, as it can influence selectivity pathways.[2]
Inconsistent Results 1. Sensitivity to Air/Moisture2. Variable Quality of Reagents3. Inconsistent Reaction Setup1. Employ rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line).2. Use reagents from a single, trusted batch for a series of experiments.3. Ensure consistent stirring rates, heating, and reaction times.
Reaction Stalls 1. Catalyst Deactivation2. Product Inhibition1. See FAQ Q5 on catalyst deactivation.2. Try adding the reactants portion-wise to keep their concentration relatively low.

Quantitative Data Summary

The following tables summarize typical ranges for key reaction parameters, drawn from general catalytic optimization principles. These should be used as starting points for your specific system.

Table 1: Catalyst Loading Optimization

Catalyst Loading (mol%) Typical Effect on Yield Considerations
0.1 - 1.0May be sufficient for highly efficient reactions.Lower cost, but may result in longer reaction times.
1.0 - 5.0A common starting range for screening.Balances reaction rate and cost for many systems.
> 5.0May increase rate but can lead to diminishing returns or side reactions.[1]Higher cost; may increase the likelihood of catalyst-driven side reactions.

Table 2: Temperature Screening

Temperature (°C) General Outcome Potential Issues
0 - 25 (Room Temp)Good for initial trials, often favors higher selectivity.Reaction may be slow.
25 - 80Increased reaction rate.May begin to see a decrease in selectivity or product degradation.
> 80Significantly faster reaction rates.Higher risk of catalyst decomposition and side product formation.[4]

Table 3: Solvent Selection Guide

Solvent Type Examples Potential Application in Li-Salicylate Catalysis
EtherealTHF, DioxaneGood for solubilizing polar organic molecules and lithium salts.[3]
AromaticToluene, XyleneLess coordinating; useful for reactions where solvent interaction is undesirable.
Polar AproticDMF, DMSO, AcetonitrileHigh polarity can be beneficial, but may also coordinate strongly to the lithium center.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading
  • Catalyst Stock Solution: In an inert atmosphere glovebox, prepare a stock solution of this compound in your chosen anhydrous, degassed solvent (e.g., 0.1 M in THF).

  • Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the substrate (e.g., 0.5 mmol).

  • Catalyst Addition: Under an inert atmosphere, add the required volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).

  • Reaction Execution: Add the other reactant(s) and bring the final reaction volume to the desired level with additional solvent. Seal the vials and stir at the desired temperature for a set time (e.g., 12 hours).

  • Analysis: After the reaction period, quench the reactions appropriately. Analyze an aliquot from each vial by a suitable method (e.g., GC, HPLC, or ¹H NMR) to determine conversion and yield.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Analysis cluster_conclusion Conclusion prep_reagents Prepare & Purify Reactants/Solvents prep_catalyst Prepare Catalyst Stock Solution prep_reagents->prep_catalyst setup Set up Parallel Reactions prep_catalyst->setup screen_params Vary Key Parameters (Temp, Solvent, Loading) setup->screen_params run_reaction Run Reactions (Constant Time) screen_params->run_reaction analyze Analyze Samples (GC, HPLC, NMR) run_reaction->analyze evaluate Evaluate Yield & Selectivity analyze->evaluate optimal Identify Optimal Conditions evaluate->optimal Success troubleshoot Troubleshoot (If Necessary) evaluate->troubleshoot Poor Results troubleshoot->setup

Caption: Workflow for optimizing catalytic reaction conditions.

troubleshooting_tree start Low Yield or Slow Reaction check_purity Are reactants & solvents pure and dry? start->check_purity purity_no Purify/Dry Reagents & Rerun check_purity->purity_no No purity_yes Yes check_purity->purity_yes Yes check_loading Is catalyst loading optimized? purity_yes->check_loading loading_no Screen Catalyst Loadings (0.5-5%) check_loading->loading_no No loading_yes Yes check_loading->loading_yes Yes check_temp Is temperature optimized? loading_yes->check_temp temp_no Screen Temperature (e.g., 25-80 °C) check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes check_deactivation Suspect Catalyst Deactivation temp_yes->check_deactivation deactivation_pathways cluster_pathways Potential Deactivation Pathways catalyst Active Li-Salicylate Catalyst poisoning Poisoning catalyst->poisoning Impurities (H₂O, O₂) thermal Thermal Degradation catalyst->thermal High Temp fouling Fouling/Coking catalyst->fouling Side Products

References

Technical Support Center: NMR Spectroscopy of Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues in the NMR spectroscopy of lithium salicylate (B1505791). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting and troubleshooting NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the typical features of a 1H NMR spectrum of lithium salicylate?

A1: The 1H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 6.5 and 8.0 ppm. These signals correspond to the four protons on the salicylate ring. The exact chemical shifts and splitting patterns can be complex due to second-order effects and can vary depending on the solvent, concentration, and temperature. The hydroxyl (-OH) and carboxylate (-COO⁻) groups significantly influence the electronic environment of the aromatic protons.

Q2: Why do the peaks in the aromatic region of my this compound spectrum look so complex and overlapping?

A2: The complexity arises from several factors:

  • Spin-Spin Coupling: The four aromatic protons are coupled to each other, leading to splitting of the signals. According to the n+1 rule, a proton with 'n' neighboring non-equivalent protons will be split into 'n+1' peaks.

  • Magnetic Inequivalence: Protons that are chemically equivalent may not be magnetically equivalent, especially in substituted aromatic rings. This can lead to more complex splitting patterns than simple doublets or triplets.

  • Second-Order Effects: When the difference in chemical shift (in Hz) between two coupling protons is not significantly larger than the coupling constant (J) between them, second-order effects can occur. This distorts the simple splitting patterns, causing multiplets to "lean" towards each other and making direct interpretation of coupling constants difficult.[1][2]

  • Overlapping Multiplets: The chemical shifts of the aromatic protons can be very close, causing their multiplets to overlap and form a complex, difficult-to-interpret pattern.[1][3]

Q3: The hydroxyl (-OH) proton signal is broad, a singlet, or has disappeared. Why?

A3: The appearance of the hydroxyl proton signal is highly dependent on the experimental conditions:

  • Chemical Exchange: The hydroxyl proton can undergo rapid exchange with other acidic protons in the sample, such as trace amounts of water or acidic impurities. This rapid exchange can broaden the signal or average it to a singlet.[4]

  • Deuterium (B1214612) Exchange: If a deuterated solvent that can exchange protons is used (like D₂O or methanol-d₄), the hydroxyl proton will be replaced by a deuterium atom, causing the signal to disappear from the 1H NMR spectrum. This is a useful technique to confirm the identity of an -OH peak.[4]

  • Concentration and Temperature: The rate of exchange is influenced by the sample concentration and temperature, which in turn affects the shape and position of the -OH peak.

Q4: Can 7Li NMR provide any useful information?

A4: Yes, 7Li NMR can provide insights into the environment of the lithium cation. The chemical shift of 7Li is sensitive to the degree of ion pairing and solvation.[5][6] Changes in the 7Li chemical shift with concentration or solvent can indicate changes in the interaction between the lithium cation and the salicylate anion.[7] However, 7Li is a quadrupolar nucleus, which can lead to broader signals compared to spin-1/2 nuclei like 1H.[8]

Troubleshooting Guides

Issue 1: Complex and Overlapping Peaks in the Aromatic Region

This is one of the most common challenges with the NMR spectrum of this compound. The aromatic protons form a tightly coupled spin system, often resulting in multiplets that are difficult to assign.

G cluster_solutions Potential Solutions start Complex Aromatic Spectrum change_solvent Change NMR Solvent start->change_solvent Try first vt_nmr Variable Temperature (VT) NMR start->vt_nmr higher_field Use Higher Field NMR start->higher_field resolution Resolved Spectrum change_solvent->resolution vt_nmr->resolution advanced_pulse Advanced Pulse Sequences higher_field->advanced_pulse higher_field->resolution advanced_pulse->resolution

Caption: Troubleshooting workflow for complex aromatic NMR spectra.

  • Change of Solvent:

    • Rationale: Different solvents can induce changes in the chemical shifts of the protons due to varying solvent-solute interactions. This can sometimes be enough to separate overlapping multiplets. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts compared to chloroform-d (B32938) or DMSO-d₆.

    • Protocol:

      • Prepare separate, identically concentrated samples of this compound in different deuterated solvents (e.g., DMSO-d₆, D₂O, methanol-d₄).

      • Acquire the 1H NMR spectrum for each sample under the same experimental conditions (temperature, spectrometer frequency).

      • Compare the aromatic regions of the spectra to identify a solvent that provides better resolution.

  • Variable Temperature (VT) NMR:

    • Rationale: If the peak splitting is complicated by dynamic processes, such as restricted bond rotation or chemical exchange, changing the temperature can simplify the spectrum. Increasing the temperature can speed up these processes, potentially leading to sharper, averaged signals. Conversely, lowering the temperature can slow them down, allowing for the observation of distinct conformers.[7][9]

    • Experimental Protocol (General):

      • Prepare a sample in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈, DMSO-d₆).

      • Start at room temperature and acquire a spectrum.

      • Gradually increase or decrease the temperature in increments of 10-20 K.[10]

      • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.[11]

      • Monitor the changes in the aromatic region for peak sharpening, coalescence, or the appearance of new signals.

  • Higher Field Strength:

    • Rationale: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) increases the chemical shift dispersion in Hertz, while the coupling constants (in Hz) remain the same. This can simplify second-order spectra, making them appear more "first-order" and easier to interpret.[10]

  • Advanced NMR Techniques:

    • Rationale: For severely overlapping signals, advanced 1D and 2D NMR experiments can be employed to resolve individual multiplets.

    • Techniques:

      • Pure Shift Yielded by Chirp Excitation (PSYCHE): This technique can collapse multiplets into singlets, revealing the exact chemical shifts of overlapping signals.[12]

      • Gradient-Enhanced, Multiplet-Selective, Targeted-Observation NMR Experiment (GEMSTONE): This allows for the selective excitation of a single proton multiplet even when it is severely overlapped.[12][13]

      • 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes, allowing for the visualization of individual multiplet structures that are overlapped in the 1D spectrum.[14]

Issue 2: Inconsistent Chemical Shifts and Peak Shapes

Variations in experimental conditions can lead to spectra that are not reproducible.

G cluster_params Verify Experimental Parameters start Inconsistent Spectra check_conc Check Concentration start->check_conc check_ph Check pH / Acidity start->check_ph check_solvent Verify Solvent Purity start->check_solvent check_temp Ensure Stable Temperature start->check_temp consistent_spectra Reproducible Spectra check_conc->consistent_spectra check_ph->consistent_spectra check_solvent->consistent_spectra check_temp->consistent_spectra

Caption: Flowchart for troubleshooting inconsistent NMR spectra.

  • Concentration:

    • Impact: The chemical shifts of aromatic protons can be concentration-dependent due to intermolecular interactions like π-stacking.[15][16] For this compound, changes in concentration can also affect the degree of ion pairing, influencing the electronic environment of the protons.[7]

    • Recommendation: Use a consistent and reported concentration for all experiments to ensure reproducibility. A typical concentration for 1H NMR is around 10 mg in 0.5-0.7 mL of deuterated solvent.[8]

  • pH:

    • Impact: The protonation state of the hydroxyl and carboxylate groups is highly pH-dependent. Any changes in pH can significantly alter the chemical shifts of the aromatic protons.

    • Recommendation: For aqueous solutions (D₂O), consider using a buffer to maintain a constant pH. Be aware that the pH of the sample can be influenced by the purity of the this compound and the solvent.

  • Solvent:

    • Impact: As discussed, the choice of solvent affects chemical shifts. Impurities in the solvent, especially water, can also influence the spectrum.

    • Recommendation: Use high-purity deuterated solvents from a reliable source. For a list of common solvent impurities and their chemical shifts, refer to established literature.[2][17]

  • Temperature:

    • Impact: Chemical shifts can be temperature-dependent.[10] It is crucial to ensure the spectrometer's temperature is stable and calibrated for reproducible results.

    • Recommendation: Allow the sample to thermally equilibrate in the NMR probe for several minutes before starting the experiment. For VT experiments, ensure sufficient equilibration time at each temperature step.[11]

Data Presentation

The following tables summarize typical 1H NMR data for salicylates in common deuterated solvents. Note that the exact values for this compound may vary based on the experimental conditions.

Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) and Splitting Patterns for Salicylate Anion

ProtonDMSO-d₆D₂OMethanol-d₄MultiplicityCoupling (J)
H-3~7.8~7.7~7.8ddJ₃,₄ ≈ 8 Hz, J₃,₅ ≈ 1.5 Hz
H-4~6.9~6.8~6.9t or tdJ₄,₃ ≈ 8 Hz, J₄,₅ ≈ 7.5 Hz
H-5~7.4~7.3~7.4t or tdJ₅,₄ ≈ 7.5 Hz, J₅,₆ ≈ 8 Hz
H-6~6.9~6.8~6.9d or ddJ₆,₅ ≈ 8 Hz, J₆,₄ ≈ 1 Hz

Note: These are approximate values based on salicylic (B10762653) acid and its derivatives. The actual spectrum may show more complex, second-order splitting.[12] The hydroxyl proton is typically not observed in D₂O and methanol-d₄ due to deuterium exchange.[11]

Table 2: Influence of Experimental Parameters on 1H NMR Spectrum

ParameterEffect on SpectrumRecommended Action
Solvent Significant changes in chemical shifts and resolution.Test multiple solvents (DMSO-d₆, D₂O, CD₃OD) for optimal peak separation.
Concentration Minor to moderate changes in chemical shifts due to intermolecular interactions and ion pairing.Maintain a consistent concentration (e.g., 10-20 mg/0.6 mL).
Temperature Can simplify complex multiplets by altering rates of dynamic processes. Chemical shifts are temperature-dependent.Perform VT-NMR to resolve overlapping signals. Ensure temperature stability for reproducibility.[10]
pH (in D₂O) Affects protonation state and thus chemical shifts.Use a buffer if precise control is needed.

References

Technical Support Center: Efficient Purification of Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of lithium salicylate (B1505791) purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude lithium salicylate?

A1: Recrystallization is the most common and highly effective method for purifying solid organic compounds like this compound.[1][2] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure this compound in a hot solvent and then allowing it to cool, the purified compound will crystallize out of the solution, leaving impurities behind.[3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good solvent for recrystallization should dissolve a large amount of this compound at high temperatures but only a small amount at low temperatures.[1] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[1][2] this compound is known to be soluble in water and slightly soluble in organic solvents.[4][5] Therefore, water is a good starting point for recrystallization. For specific applications, a mixed solvent system (e.g., ethanol-water) might be necessary to achieve the desired purity and crystal morphology.[2]

Q3: My this compound solution is colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][2][6] The activated charcoal adsorbs the colored impurities onto its large surface area.[2] After a short boiling period with the charcoal, it can be removed by hot gravity filtration.[1][2]

Q4: What are the common impurities found in this compound and how can I detect them?

A4: Common impurities in lithium salts can include other alkali and alkaline earth metals (e.g., sodium, potassium, calcium, magnesium) and transition metals (e.g., iron, copper, zinc).[7][8] Analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly effective for detecting and quantifying elemental impurities at trace levels.[7][9]

Q5: What is the expected appearance and melting point of pure this compound?

A5: Pure this compound typically appears as a white to off-white crystalline powder.[4][5] Its melting point is reported to be greater than 350 °C. A sharp melting point range close to the literature value is a good indicator of purity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated.- Too much solvent was used.- The cooling process is too fast.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Oily precipitate forms instead of crystals. - The boiling point of the solvent is higher than the melting point of the solute.- The solute is impure, leading to a significant depression of its melting point.- Use a lower-boiling solvent or a solvent mixture.- Ensure the starting material is not excessively impure. A preliminary purification step might be necessary.
Low recovery of purified this compound. - Too much solvent was used, causing a significant amount of the product to remain dissolved even at low temperatures.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.- Wash the collected crystals with a small amount of ice-cold solvent.[3]
Crystals are colored despite using activated charcoal. - Not enough activated charcoal was used.- The contact time with the charcoal was too short.- The charcoal was not effectively removed during filtration.- Increase the amount of activated charcoal slightly (e.g., 1-2% by weight of the solute).- Ensure the solution is boiled with the charcoal for a few minutes to allow for sufficient adsorption.[2]- Use a fluted filter paper for hot filtration to increase the surface area and speed of filtration, which helps in retaining the fine charcoal particles.[2]
Purity does not improve significantly after recrystallization. - The chosen solvent is not effective at separating the specific impurities present.- The impurities have very similar solubility profiles to this compound in the chosen solvent.- Experiment with different solvents or solvent mixtures.- Consider a different purification technique, such as chromatography, if recrystallization is ineffective.

Data Presentation

Table 1: Typical Elemental Impurities in Lithium Salts

This table summarizes common impurities found in lithium compounds and can serve as a reference for quality control. The specific concentrations can vary depending on the manufacturing process and grade of the material.

Element Typical Concentration Range in Technical Grade Lithium Salts (µg/g) Analytical Technique
Sodium (Na)10 - 500ICP-OES, ICP-MS
Potassium (K)10 - 200ICP-OES, ICP-MS
Calcium (Ca)10 - 300ICP-OES, ICP-MS
Magnesium (Mg)5 - 150ICP-OES, ICP-MS
Iron (Fe)5 - 100ICP-OES, ICP-MS
Copper (Cu)< 1 - 50ICP-OES, ICP-MS
Zinc (Zn)< 1 - 50ICP-OES, ICP-MS
Aluminum (Al)5 - 100ICP-OES, ICP-MS
Chromium (Cr)< 1 - 20ICP-OES, ICP-MS
Nickel (Ni)< 1 - 20ICP-OES, ICP-MS

Data compiled from general information on impurities in lithium salts for battery and pharmaceutical applications.[7][8]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol is a general guideline and may require optimization based on the initial purity of the this compound.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the this compound is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute mass).[2][6] Swirl the flask and gently boil the solution for 5-10 minutes.

  • Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a gravity funnel with fluted filter paper and a receiving flask with a small amount of boiling solvent to prevent premature crystallization.[1] Filter the hot solution quickly.

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering impurities.[3]

  • Drying: Dry the crystals in a drying oven at an appropriate temperature or in a desiccator under vacuum until a constant weight is achieved.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_ls Crude this compound add_solvent Add Minimum Hot Solvent crude_ls->add_solvent dissolved_ls Dissolved this compound add_solvent->dissolved_ls add_charcoal Add Activated Charcoal (Optional) dissolved_ls->add_charcoal hot_filtration Hot Gravity Filtration add_charcoal->hot_filtration cool_solution Slow Cooling hot_filtration->cool_solution ice_bath Ice Bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_ls Pure this compound dry_crystals->pure_ls

Caption: Experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Start Purification dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool check_crystals Crystals Formed? cool->check_crystals collect Collect Crystals check_crystals->collect Yes no_crystals No Crystals end End collect->end troubleshoot Troubleshoot: - Concentrate Solution - Add Seed Crystal - Scratch Flask no_crystals->troubleshoot troubleshoot->cool

Caption: Troubleshooting logic for crystallization failure during this compound purification.

References

Technical Support Center: Managing Hygroscopic Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of lithium salicylate (B1505791) in experimental settings. Find answers to common issues, detailed protocols, and troubleshooting workflows to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lithium salicylate powder has formed clumps. Can I still use it?

A1: Clumping is a clear indicator of moisture absorption.[1][2] While you can sometimes break up clumps with a spatula, the material's properties may already be altered due to the presence of water.[1] For applications requiring high precision and known concentrations, using a fresh, unopened container is recommended. If you must use the clumped material, it is critical to first determine its water content to adjust calculations accordingly. For less sensitive applications, you may be able to dry the material, but this carries the risk of decomposition if not done carefully.[1]

Q2: I'm getting inconsistent results in my experiments. Could the hygroscopic nature of this compound be the cause?

A2: Yes, this is a very likely cause. Absorbed moisture can lead to several problems that impact experimental consistency:

  • Inaccurate Weighing: Weighing the powder in an open environment means you are also weighing an unknown amount of absorbed water, leading to lower-than-expected concentrations of the active compound.[3]

  • Altered Chemical Properties: The presence of water can change the compound's solubility, reactivity, and stability.[1][2] In the context of lithium salts, moisture can lead to side reactions, such as the formation of hydrofluoric acid in certain electrolyte systems, which degrades other components.[4][5]

  • Physical Changes: Moisture can cause the powder to become gummy or pasty, making it difficult to handle and dissolve properly.[2]

Q3: What are the ideal storage and handling conditions for this compound?

A3: To minimize moisture absorption, adhere to the following best practices:

  • Storage: Store this compound in a cool, dry place inside a tightly sealed, airtight container.[1] For enhanced protection, place the primary container inside a desiccator with a suitable drying agent (e.g., silica (B1680970) gel).[6] Storing in a controlled low-humidity environment is ideal.

  • Handling: Minimize the time the container is open to the atmosphere.[1][2] Work quickly when weighing and dispensing the material.[1] For highly sensitive experiments, all handling should be performed inside a glovebox or a controlled humidity chamber.[6][7] After dispensing, promptly and securely reseal the container.[1]

Q4: How can I accurately weigh a hygroscopic compound like this compound?

A4: Accurate weighing requires a controlled environment to prevent moisture uptake during the process.

  • Best Method (Glovebox): The most reliable method is to weigh the powder inside an inert atmosphere glovebox with low humidity.[7]

  • Alternative (Desiccator & Fast Weighing): If a glovebox is unavailable, you can allow the container to come to room temperature inside a desiccator before opening to prevent condensation.[8] Weigh the required amount as quickly as possible on an analytical balance. Be aware that the mass may visibly increase on the balance as it absorbs atmospheric moisture.[9]

  • Stock Solution Strategy: For recurring experiments, consider preparing a concentrated stock solution from a freshly opened bottle of this compound.[3] This involves weighing the entire contents of the bottle to calculate a precise concentration for the solution, which can then be aliquoted and stored. This method confines the weighing error to a single event.[3][9]

Q5: How can I determine the exact water content in my this compound sample?

A5: Determining the water content is crucial for correcting concentration calculations. The gold-standard method is Karl Fischer titration.

  • Karl Fischer (KF) Titration: This is a highly accurate and specific method for determining the water content in a substance.[10][11] It involves a chemical reaction with water and can measure moisture levels down to parts per million (ppm). Both volumetric and coulometric KF titration methods are suitable.[12]

  • Loss on Drying (LOD): This method involves weighing a sample, heating it in an oven to drive off moisture, and weighing it again.[13] The weight difference is attributed to moisture. However, this method is less specific than KF titration, as any volatile substance will be lost upon heating.[11] It also carries the risk of decomposing the sample if the temperature is too high.[1]

Data Presentation

Table 1: Comparison of Moisture Determination Methods

MethodPrincipleSpecificity for WaterTypical PrecisionConsiderations
Karl Fischer Titration Chemical reaction with iodine and sulfur dioxide in the presence of a base and alcohol.High0.1% to ppm levels[12]Considered the most accurate method; requires specialized equipment.[10][11]
Loss on Drying (LOD) Gravimetric analysis of mass change after heating.LowDependent on balance precisionCan be inaccurate if other volatile compounds are present or if the sample decomposes with heat.[1]
Near-Infrared (NIR) Spectroscopy Measures the absorption of NIR radiation by water molecules.Moderate to High~0.11% (w/w)[12]Fast and non-destructive, but requires calibration against a reference method like Karl Fischer titration.[12]

Experimental Protocols

Protocol 1: Weighing this compound in a Controlled Environment (Glovebox)

Objective: To accurately weigh this compound while preventing moisture absorption.

Materials:

  • This compound in its original container

  • Analytical balance (located inside the glovebox)

  • Spatula

  • Weighing boat or appropriate reaction vessel

  • Inert atmosphere glovebox (e.g., nitrogen or argon filled) with low humidity (<10% RH)

Procedure:

  • Preparation: Ensure the glovebox atmosphere is stable and the humidity is at the desired low level.

  • Transfer Materials: Introduce the sealed container of this compound, spatula, and weighing vessel into the glovebox via the antechamber.

  • Equilibration: Allow the items to equilibrate to the glovebox atmosphere for at least 20-30 minutes.

  • Weighing: a. Place the weighing vessel on the analytical balance and tare it. b. Open the this compound container inside the glovebox. c. Using the spatula, quickly transfer the desired amount of powder to the weighing vessel. d. Record the final mass.

  • Sealing: Promptly and tightly reseal the main this compound container.

  • Post-Weighing: Proceed with your experiment within the glovebox or quickly seal the weighed sample for transfer out of the controlled environment.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the percentage of water in a this compound sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate KF reagents (e.g., anhydrous methanol, KF titrant)

  • Airtight syringe or sample transfer device

  • This compound sample

  • Analytical balance

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be pre-titrated to a dry, stable endpoint.

  • Sample Preparation: a. In a low-humidity environment (if possible), accurately weigh a suitable amount of the this compound sample. The required mass depends on the expected water content and the instrument's sensitivity. b. If the sample is a solid, it will be introduced directly into the titration vessel.

  • Sample Introduction: a. Quickly open the titration vessel port. b. Carefully add the weighed this compound sample into the vessel. c. Immediately seal the port to prevent the ingress of atmospheric moisture.

  • Titration: a. Start the titration process. The instrument will automatically add titrant until all the water from the sample has reacted. b. The instrument's software will calculate the amount of water based on the volume of titrant used.

  • Data Recording: Record the result, typically expressed as a percentage of water content (% w/w) or in parts per million (ppm).

  • Cleanup: Clean the titration vessel and prepare it for the next run as per the manufacturer's guidelines.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Hygroscopic this compound problem Problem Observed: Inconsistent Results or Physical Clumping cause Primary Suspected Cause: Moisture Contamination problem->cause storage Action: Review Storage & Handling Procedures cause->storage weighing Action: Refine Weighing Technique cause->weighing quantify Action: Quantify Water Content (e.g., Karl Fischer Titration) cause->quantify sol_storage Solution: Store in desiccator. Minimize air exposure. storage->sol_storage sol_weighing Solution: Use glovebox or work quickly. weighing->sol_weighing sol_quantify Solution: Adjust mass calculations based on water content. quantify->sol_quantify

Caption: Troubleshooting workflow for issues with hygroscopic this compound.

ExperimentalWorkflow Handling Workflow for Hygroscopic Reagents cluster_prep Preparation & Use cluster_storage Storage storage 3. Equilibrate to Room Temperature (in desiccator) weighing 4. Weigh Quickly (in Glovebox/Dry Air) storage->weighing use 5. Use Immediately in Reaction weighing->use reseal 6. Tightly Reseal & Return to Desiccator use->reseal receive 1. Receive Reagent storage_check 2. Inspect Seal & Store in Desiccator receive->storage_check receive->storage_check storage_check->storage

Caption: Recommended experimental workflow for handling this compound.

References

Technical Support Center: Crystallization of Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of lithium salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in crystallizing lithium salicylate?

A1: The primary challenges include controlling polymorphism, managing solvent effects, mitigating the impact of impurities, and achieving consistent crystal growth and morphology. For instance, cocrystals of this compound with L-proline have demonstrated polymorphism, with different forms being thermodynamically favorable under varying conditions. While this doesn't guarantee polymorphism in pure this compound, it highlights the need for careful control over crystallization conditions.

Q2: Which solvents are suitable for the crystallization of this compound?

A2: this compound is readily soluble in water, and its solubility increases with temperature. It is slightly soluble in organic solvents. Water and methanol (B129727) have been successfully used for growing single crystals. The choice of solvent can significantly impact crystal form and stability; for example, crystals grown from methanol can be unstable and degrade in the air due to solvent loss.

Q3: How can I control the crystal size and morphology of this compound?

A3: Crystal size and morphology can be controlled by carefully managing the rate of supersaturation, agitation, and the presence of any impurities. Slow cooling and evaporation rates generally favor the growth of larger, more well-defined crystals. The choice of solvent can also influence the crystal habit.

Q4: What is the significance of polymorphism in this compound?

A4: Polymorphism, the ability of a substance to exist in more than one crystal form, can impact the physical and chemical properties of this compound, including its solubility, dissolution rate, stability, and bioavailability. In the context of its cocrystal with L-proline (LISPRO), two polymorphs (α and β) have been identified, with LISPRO(β) being the more thermodynamically stable form. Understanding and controlling polymorphism is critical for ensuring consistent product quality and performance.

Troubleshooting Guide

Issue 1: No Crystals Form Upon Cooling

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Insufficient Supersaturation The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of this compound and then allow it to cool again.
Solution Cooled Too Quickly Rapid cooling can sometimes inhibit nucleation. Allow the solution to cool more slowly to room temperature, and then if necessary, place it in a refrigerator or ice bath.
Presence of Inhibiting Impurities Certain impurities can inhibit crystal nucleation. If possible, try to further purify the starting material.
Lack of Nucleation Sites Induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a seed crystal of this compound if available.
Issue 2: Oily Precipitate or Amorphous Solid Forms

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
High Concentration of Impurities Impurities can disrupt the crystal lattice formation, leading to an oily or amorphous precipitate. Purify the this compound by performing a preliminary purification step like activated carbon treatment or recrystallization from a different solvent system.
Supersaturation is Too High The solution is too concentrated, leading to rapid precipitation instead of controlled crystallization. Add a small amount of hot solvent to dissolve the precipitate and then allow it to cool more slowly.
Inappropriate Solvent The chosen solvent may not be suitable for crystallization. Experiment with different solvents or solvent mixtures.
Issue 3: Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Rapid Crystal Growth Fast crystallization often leads to smaller, less pure crystals. Slow down the rate of cooling or evaporation. Using a programmable thermostat for cooling can provide better control.
High Level of Agitation Vigorous stirring can lead to secondary nucleation and the formation of many small crystals. Reduce the stirring speed or use gentle agitation.
Presence of Certain Impurities Impurities can act as habit modifiers, changing the crystal shape. For example, in other systems, structurally similar impurities have been shown to alter crystal morphology. Consider further purification of the starting material.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterSolubleSolubility increases significantly with temperature.
MethanolSolubleHas been used for single crystal growth.
EthanolSlightly SolubleGenerally less soluble than in water or methanol.
AcetoneSparingly SolubleCan potentially be used as an anti-solvent.
TolueneInsoluble

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization from Water

This method is suitable for obtaining high-quality single crystals.

  • Dissolution: Prepare a saturated or near-saturated solution of this compound in deionized water at an elevated temperature (e.g., 60-80 °C). Stir until all the solid has dissolved.

  • Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Transfer the hot, clear solution to a clean crystallization dish or beaker. Cover the container with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.

  • Incubation: Place the container in a location with minimal vibrations and a stable temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days. Crystals will form as the solution becomes supersaturated.

  • Harvesting: Once crystals of the desired size have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Cooling Crystallization from Aqueous Solution

This is a common method for obtaining a good yield of crystalline product.

  • Dissolution: Dissolve the this compound in a minimal amount of hot deionized water (e.g., near boiling) to create a saturated solution.

  • Cooling: Remove the solution from the heat source and allow it to cool slowly to room temperature. To control the cooling rate, you can place the flask in a larger beaker of hot water and allow them to cool together.

  • Further Cooling (Optional): For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly.

Protocol 3: Anti-Solvent Crystallization

This method is useful when the product is highly soluble in a particular solvent.

  • Dissolution: Dissolve the this compound in a minimal amount of a solvent in which it is highly soluble (e.g., water).

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which this compound is insoluble, e.g., acetone) to the solution while stirring. Add the anti-solvent dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: Stop adding the anti-solvent and allow the solution to stand undisturbed. Crystals should form over time.

  • Harvesting and Washing: Collect and wash the crystals as described in the cooling crystallization protocol, using the anti-solvent or a mixture of the solvent and anti-solvent for washing.

  • Drying: Dry the crystals.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_crystallization Crystallization Methods cluster_post Product Isolation start Start with Impure this compound dissolve Dissolve in Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter slow_evap Slow Evaporation hot_filter->slow_evap cooling Cooling hot_filter->cooling antisolvent Anti-Solvent Addition hot_filter->antisolvent filtrate Vacuum Filtration slow_evap->filtrate cooling->filtrate antisolvent->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for this compound crystallization.

troubleshooting_logic start Crystallization Attempt no_crystals No Crystals Formed? start->no_crystals oily_solid Oily/Amorphous Solid? no_crystals->oily_solid No insufficient_super Increase Concentration / Evaporate Solvent no_crystals->insufficient_super Yes poor_quality Poor Crystal Quality? oily_solid->poor_quality No too_much_impurity Purify Starting Material oily_solid->too_much_impurity Yes success Successful Crystallization poor_quality->success No too_fast_growth Slow Down Cooling/Evaporation Rate poor_quality->too_fast_growth Yes induce_nucleation Scratch Flask / Add Seed Crystal insufficient_super->induce_nucleation

Caption: Troubleshooting logic for common crystallization issues.

Technical Support Center: Stabilizing Lithium Salicylate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing lithium salicylate (B1505791) solutions for long-term use. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause lithium salicylate solutions to degrade?

A1: this compound solutions are susceptible to degradation from several factors:

  • pH: The stability of the salicylate moiety is pH-dependent. Alkaline conditions can promote degradation, while acidic conditions (pH 2-4) generally enhance stability.[1]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation, often leading to discoloration (e.g., yellowing or browning).[2]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[1][3] For optimal stability, solutions should be stored at controlled room temperature or refrigerated.

  • Oxidation: The phenolic group in salicylate is susceptible to oxidation, which can be initiated by dissolved oxygen or trace metal ions. This process can lead to the formation of colored quinone-type structures.[2][4]

  • Metal Ion Contamination: Trace amounts of metal ions, particularly iron (Fe³⁺), can catalyze degradation and cause significant discoloration (e.g., a pink or reddish-brown color).[4]

Q2: What is the recommended way to store a this compound stock solution for long-term use?

A2: For long-term stability, store your this compound solution under the following conditions:

  • Container: Use an amber or opaque glass container to protect the solution from light.[2]

  • Seal: Ensure the container is tightly sealed to minimize exposure to atmospheric oxygen.

  • Temperature: Store at a cool, controlled temperature. Refrigeration (2-8°C) is often recommended, especially for extended periods.[5]

  • Inert Atmosphere: For maximum stability, especially for sensitive applications, consider purging the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

Q3: My this compound solution has turned yellow/brown. Can I still use it?

A3: A yellow or brown discoloration is a visual indicator of chemical degradation, likely due to oxidation of the salicylate's phenolic group.[2][4][6] For sensitive or quantitative experiments, it is strongly recommended to discard the discolored solution and prepare a fresh batch. Using a degraded solution can lead to inaccurate and unreliable results.

Q4: I've observed a precipitate in my refrigerated this compound solution. What is the cause and how can I resolve it?

A4: Precipitation upon refrigeration can occur for a few reasons:

  • Decreased Solubility: The solubility of this compound in aqueous solutions can decrease at lower temperatures. If your solution is near its saturation point, it may precipitate when cooled.

  • pH Shift: A decrease in the solution's pH can convert the more soluble this compound to the less soluble salicylic (B10762653) acid, causing it to precipitate.

To resolve this, you can try gently warming the solution while stirring. If the precipitate redissolves, it was likely due to temperature-dependent solubility. However, you should verify the solution's integrity and concentration before use in critical applications. To prevent this, consider preparing solutions at a concentration well below the saturation limit for your intended storage temperature.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Recommended Action(s)
Solution develops a pink or reddish-brown color. Contamination with trace amounts of iron (Fe³⁺).[4]1. Use high-purity water and reagents. 2. Ensure all glassware is scrupulously clean. 3. Add a chelating agent like Disodium EDTA (0.01% - 0.1% w/v) to the solution to sequester metal ions.
Solution turns yellow or brown over time. Oxidation of the phenolic group, often accelerated by light exposure.[2][6]1. Store the solution in an amber or opaque, tightly sealed container.[2] 2. Add an antioxidant such as sodium metabisulfite (B1197395) (0.01% - 0.1% w/v) to the formulation.[7] 3. Prepare fresh solutions more frequently.
Loss of potency or inconsistent assay results. Chemical degradation of this compound due to factors like improper pH, temperature, or oxidation.1. Verify the pH of the solution and adjust to a more acidic range (e.g., pH 3-5) if appropriate for your experiment. 2. Store solutions at a lower temperature (e.g., 2-8°C).[5] 3. Incorporate both a chelating agent and an antioxidant for comprehensive protection. 4. Perform regular stability checks using a validated analytical method like HPLC.[8][9][10][11][12]
Precipitate forms in the solution. 1. Solution is supersaturated at the storage temperature. 2. A shift in pH is causing the formation of less soluble salicylic acid.1. Prepare a less concentrated solution. 2. Gently warm and agitate the solution to redissolve the precipitate. 3. Buffer the solution to maintain a stable pH.

Data on Stability Factors

While precise degradation kinetics are highly dependent on the specific solution composition, concentration, and environmental conditions, the following table summarizes the general effects of key factors on the stability of salicylate solutions.

Factor Condition Effect on Stability Supporting Evidence
pH Acidic (e.g., pH 3-4)More StablePhenyl salicylate is stable below pH 4.[1] Salicylic acid is more stable in acidic conditions than alkaline conditions, where it is more prone to degradation.[11]
Alkaline (e.g., pH > 7)Less StableThe degradation rate of salicylates increases with increasing pH.[1]
Temperature Refrigerated (2-8°C)More StableThe shelf-life of a methyl salicylate ointment was 176 days at 2-8°C.[5]
Room Temperature (23-25°C)Moderately StableThe shelf-life of a methyl salicylate ointment was 131 days at 25°C.[5] The degradation of phenyl salicylate is significantly slower at 23°C compared to 50°C.[1]
Elevated (e.g., 50°C)Less StablePhenyl salicylate degradation is rapid at 50°C, with a half-life of only 6.6 days at pH 6.3.[1]
Light Protected from Light (Amber vial)More StableDiscoloration is minimized by storing in the dark.[4] Choline salicylate is photolabile in solution.[13]
Exposed to LightLess StableExposure to light can cause discoloration and degradation.[2]
Stabilizers With Antioxidant (e.g., Sodium Metabisulfite)More StableSodium metabisulfite is used as an antioxidant in acidic preparations to prevent oxidation.[7]
With Chelating Agent (e.g., EDTA)More StableChelating agents can prevent metal-catalyzed oxidation of phenols.[14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution

This protocol describes the preparation of a 1 M this compound stock solution with stabilizing agents.

  • Materials:

    • This compound powder

    • High-purity deionized water

    • Disodium EDTA

    • Sodium metabisulfite

    • pH meter, magnetic stirrer, and stir bar

    • Volumetric flasks and amber glass storage bottles

  • Procedure:

    • To a beaker containing approximately 80% of the final desired volume of deionized water, add the magnetic stir bar and begin stirring.

    • Add Disodium EDTA to a final concentration of 0.05% (w/v) and stir until fully dissolved.

    • Add sodium metabisulfite to a final concentration of 0.05% (w/v) and stir until fully dissolved.

    • Slowly add the pre-weighed this compound powder to prepare the desired final concentration (e.g., 14.4 g for 100 mL of a 1 M solution).

    • Continue stirring until the this compound is completely dissolved.

    • Check the pH of the solution. If necessary, adjust to a slightly acidic pH (e.g., 5.5-6.5) using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M LiOH), depending on your experimental needs. Note: Salicylate is most stable at a more acidic pH, but this may not be compatible with all experimental systems.

    • Transfer the solution to a volumetric flask and add deionized water to the final volume.

    • Filter the solution through a 0.22 µm sterile filter if required for your application.

    • Transfer the final solution into a sterile, amber glass bottle, seal tightly, and store in a refrigerator (2-8°C).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a reverse-phase HPLC method to assess the stability of this compound solutions.[9][10][11][12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an acidic buffer and an organic solvent. A common mobile phase is a 70:30 (v/v) mixture of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B52724) (B).[9][12]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.[11][12]

    • Column Temperature: 30°C.[9][12]

    • Injection Volume: 10-20 µL.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject the this compound solution to stress conditions to intentionally induce degradation:

    • Acid Degradation: Add 0.1 N HCl and heat (e.g., at 80°C) for a set period.[12]

    • Base Degradation: Add 0.1 N NaOH and heat for a set period.[12]

    • Oxidative Degradation: Add 3% hydrogen peroxide and heat.[11]

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).[12]

    • Photodegradation: Expose the solution to UV light.[11]

  • Analysis:

    • Prepare a standard solution of this compound at a known concentration.

    • Dilute your stored and stressed samples to fall within the linear range of the assay.

    • Inject the standard, stored samples, and degraded samples into the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.

Visualizations

DegradationPathway Primary Degradation Pathways for Salicylate Salicylate Salicylate Anion Oxidation Oxidation (O₂, Metal Ions) Salicylate->Oxidation Photodegradation Photodegradation (UV Light) Salicylate->Photodegradation Hydroxylation Hydroxylation Salicylate->Hydroxylation Quinones Colored Quinone-like Products (Discoloration) Oxidation->Quinones Photodegradation->Quinones DHBA Dihydroxybenzoic Acid (e.g., 2,3-DHBA, 2,5-DHBA) Hydroxylation->DHBA RingOpening Ring-Opening Products (Loss of Potency) Quinones->RingOpening DHBA->RingOpening

Caption: Key degradation pathways for salicylate in solution.

ExperimentalWorkflow Workflow for Preparing and Storing Stable Solutions cluster_prep Preparation cluster_store Storage cluster_qc Quality Control start Start with High-Purity Reagents & Water add_stabilizers Add Stabilizers (e.g., EDTA, Na-metabisulfite) start->add_stabilizers dissolve Dissolve this compound add_stabilizers->dissolve adjust_ph Adjust pH (if necessary) dissolve->adjust_ph qs QS to Final Volume adjust_ph->qs filter Sterile Filter (0.22 µm) qs->filter package Package in Amber, Tightly Sealed Container filter->package refrigerate Store at 2-8°C package->refrigerate stability_test Perform Stability Testing (e.g., HPLC) refrigerate->stability_test visual_inspect Visual Inspection (Color, Precipitate) stability_test->visual_inspect

Caption: Workflow for preparing and storing stable solutions.

References

identifying and removing contaminants from lithium salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium salicylate (B1505791). Our goal is to help you identify and remove common contaminants to ensure the purity and quality of your material.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in lithium salicylate?

A1: this compound can contain several types of impurities, which can originate from starting materials, the manufacturing process, or storage. These are broadly categorized as:

  • Heavy Metals: These are a primary concern in pharmaceutical applications. Common heavy metals include lead (Pb), mercury (Hg), cadmium (Cd), arsenic (As), and others.[1] Regulatory bodies like the United States Pharmacopeia (USP) have established strict limits for these elemental impurities.[2][3]

  • Inorganic Salts: Impurities such as sodium chloride (NaCl), potassium chloride (KCl), lithium chloride (LiCl), and lithium sulfate (B86663) (Li₂SO₄) can be present, often arising from the synthetic route used.[4]

  • Organic Impurities: These can include unreacted starting materials like salicylic (B10762653) acid, byproducts from side reactions during synthesis, or residual solvents used in the manufacturing process.[5]

  • Colored Impurities: These are often organic molecules that can be removed using techniques like activated charcoal treatment during recrystallization.[6][7]

Q2: What are the typical purity standards for this compound?

A2: The required purity of this compound depends on its intended application. For pharmaceutical use, it must meet the stringent standards set by pharmacopeias such as the USP. Commercially available this compound is often offered in high-purity grades, such as:

  • ≥ 99% purity[8]

  • 99.99% trace metals basis

Q3: How can I identify the contaminants in my this compound sample?

A3: A range of analytical techniques can be employed to identify and quantify impurities:

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are the current industry standards for detecting and quantifying trace amounts of elemental impurities (heavy metals).[3][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for identifying and quantifying organic impurities, such as unreacted salicylic acid or side-products of the synthesis.[10][11]

  • Ion Chromatography (IC): This method is well-suited for the determination of anionic and cationic impurities, including inorganic salts.[12][13]

  • Spectrophotometry: A colorimetric method involving reaction with a ferric salt to produce a colored complex can be used for the quantitative determination of salicylates.

Troubleshooting Guides

Issue 1: My this compound is discolored (e.g., yellow or brown).
Possible Cause Suggested Solution
Presence of colored organic impurities.Perform a recrystallization procedure. During the process, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities before filtering.[6][7]
Degradation due to improper storage (exposure to light or heat).Store this compound in a tightly sealed, light-resistant container at room temperature.[8] If degradation is suspected, recrystallization may help to purify the material.
Issue 2: Heavy metal analysis shows contamination above acceptable limits.
Possible Cause Suggested Solution
Contaminated starting materials or reagents.Source high-purity starting materials and reagents. Perform quality control checks on incoming materials.
Leaching from manufacturing equipment.Ensure that all equipment used in the synthesis and purification process is made of appropriate, non-reactive materials.
Ineffective purification process.Employ a purification method specifically designed to remove heavy metals, such as chelation or ion-exchange chromatography.[14]

Quantitative Data Summary

Table 1: Common Heavy Metal Impurity Limits in Pharmaceutical Ingredients

Heavy Metal General Limit (USP)
Lead (Pb)5 µ g/day (oral PDE)
Mercury (Hg)1.5 µ g/day (oral PDE)
Cadmium (Cd)0.5 µ g/day (oral PDE)
Arsenic (As)1.5 µ g/day (oral PDE)
Copper (Cu)300 µg/g (concentration limit for components)

Data sourced from USP guidelines.[1][2][15] PDE refers to Permitted Daily Exposure.

Table 2: Purity of Commercially Available this compound

Grade Purity Assay
Standard Grade≥ 99%
High Purity99.99% (trace metals basis)

Data based on typical supplier specifications.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for the purification of this compound from soluble and insoluble impurities.

Methodology:

  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Water is a common solvent for the recrystallization of salicylates.[6][7]

  • Dissolution: In a beaker, add the impure this compound. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate while stirring until the solid is completely dissolved.[16]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be done quickly to prevent premature crystallization.[16]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.[16]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Removal of Divalent Heavy Metal Cations using Ion-Exchange Chromatography

This protocol outlines the general steps for removing divalent heavy metal cations (e.g., Pb²⁺, Cu²⁺, Cd²⁺) from an aqueous solution of this compound using cation-exchange chromatography.

Methodology:

  • Resin Selection and Preparation: Select a strong acid cation-exchange resin. Prepare a slurry of the resin in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by passing a buffer solution with a pH that ensures the this compound is in its salt form and the heavy metals are in their cationic form.

  • Sample Loading: Dissolve the impure this compound in the equilibration buffer and load the solution onto the column.

  • Washing: Wash the column with the equilibration buffer to elute the this compound. The divalent heavy metal cations will have a stronger affinity for the resin and will be retained.

  • Elution of Contaminants (Regeneration): Elute the bound heavy metal cations by passing a solution with a high concentration of a competing cation (e.g., a strong acid like HCl or a concentrated salt solution) through the column. This step also regenerates the resin for future use.[13]

  • Analysis: Collect fractions of the eluate containing the purified this compound and analyze for purity using appropriate analytical techniques (e.g., HPLC, ICP-OES).

Visualizations

Recrystallization_Workflow start Start: Impure This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional, for color removal) dissolve->charcoal hot_filtration Hot Filtration charcoal->hot_filtration cool Cool Filtrate Slowly hot_filtration->cool insoluble_impurities Insoluble Impurities & Charcoal Discarded hot_filtration->insoluble_impurities crystallization Crystallization Occurs cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash soluble_impurities Soluble Impurities in Filtrate vacuum_filtration->soluble_impurities dry Dry Purified Crystals wash->dry end End: Purified This compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Ion_Exchange_Workflow start Start: Li Salicylate with Heavy Metal Contamination prepare_column Prepare & Equilibrate Cation-Exchange Column start->prepare_column load_sample Load Sample Solution onto Column prepare_column->load_sample wash_column Wash Column with Equilibration Buffer load_sample->wash_column collect_product Collect Purified This compound Fraction wash_column->collect_product regenerate_column Regenerate Column with High Salt/Acid Solution wash_column->regenerate_column After Product Collection end End: Purified Product & Regenerated Column collect_product->end regenerate_column->end waste Heavy Metals Eluted (Waste) regenerate_column->waste

Caption: Workflow for removing heavy metals using ion-exchange chromatography.

References

Technical Support Center: Enhancing the Bioavailability of Lithium Salicylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and evaluation of lithium salicylate (B1505791) for enhanced bioavailability.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low In Vitro Dissolution Rate of Lithium Salicylate Formulation

  • Question: Our this compound tablet formulation is exhibiting a very slow and incomplete dissolution profile in our standard QC media (pH 6.8 phosphate (B84403) buffer). What are the potential causes and how can we improve the dissolution rate?

  • Answer: A slow dissolution rate is a common hurdle for crystalline active pharmaceutical ingredients (APIs). Several factors could be contributing to this issue. Here is a systematic approach to troubleshoot and enhance the dissolution of your this compound formulation:

    • Particle Size and Wettability:

      • Problem: Large crystal size reduces the surface area available for dissolution. Poor wettability of the powder can also prevent the dissolution medium from effectively interacting with the drug particles.

      • Solution:

        • Micronization/Nanonization: Reduce the particle size of the this compound API. Nanonization, in particular, can significantly increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.

        • Incorporate a Surfactant: Include a pharmaceutically acceptable surfactant, such as sodium lauryl sulfate (B86663) (SLS) at a low concentration (e.g., 0.1-1% w/w), in your formulation. This will improve the wettability of the hydrophobic regions of the salicylate molecule.

    • Formulation Composition:

      • Problem: The choice and concentration of excipients can significantly impact tablet disintegration and drug dissolution. High concentrations of certain binders can create a dense, poorly permeable tablet matrix.

      • Solution:

        • Add a Superdisintegrant: Incorporate a superdisintegrant like croscarmellose sodium or sodium starch glycolate (B3277807) into your formulation. These excipients facilitate rapid tablet breakup in the dissolution medium.

        • Optimize Binder Concentration: Evaluate different concentrations of your binder to find a balance between tablet hardness and disintegration time.

        • Solid Dispersion: Consider preparing a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC, or Soluplus®). This presents the drug in an amorphous, higher-energy state, which can dramatically improve its dissolution rate.

    • Dissolution Method Parameters:

      • Problem: The dissolution test conditions may not be optimal for your formulation.

      • Solution:

        • Agitation Speed: Ensure the paddle or basket speed is appropriate (e.g., 50-75 RPM for USP Apparatus 2) and that there is no coning of the undispersed powder at the bottom of the vessel.

        • Medium Degassing: Improperly degassed dissolution medium can lead to the formation of bubbles on the tablet surface, reducing the effective area for dissolution. Ensure your medium is adequately degassed before use.

Issue 2: High Inter-Subject Variability in Animal Pharmacokinetic Studies

  • Question: We are observing significant variability in the plasma concentrations of lithium after oral administration of our this compound formulation in rats. What are the potential sources of this variability and how can we minimize them?

  • Answer: High inter-subject variability is a frequent challenge in preclinical pharmacokinetic studies. The following factors are common contributors and should be systematically addressed:

    • Physiological Factors:

      • Problem: Differences in gastrointestinal (GI) transit time, gastric pH, and enzymatic activity among animals can lead to variable absorption. The presence of food can also significantly impact drug absorption.

      • Solution:

        • Standardize Feeding Conditions: Fast the animals overnight (with free access to water) before dosing to minimize the "food effect" on absorption.

        • Consistent Dosing Technique: Ensure that the oral gavage technique is consistent across all animals to minimize stress and ensure accurate dose administration.

    • Formulation Homogeneity:

      • Problem: If the this compound is not uniformly distributed within your formulation (e.g., a powder blend or suspension), different animals may receive slightly different doses.

      • Solution:

        • Rigorous Blending: Implement a validated blending process to ensure a homogenous mixture of the API and excipients.

        • Suspension Uniformity: If administering a suspension, ensure it is thoroughly resuspended before drawing each dose to prevent settling of the API.

    • Analytical Method Variability:

      • Problem: Inconsistencies in sample collection, processing, and analysis can introduce variability.

      • Solution:

        • Standardized Blood Collection: Collect blood samples at consistent time points and handle them uniformly (e.g., centrifugation time and speed, plasma separation).

        • Validated Bioanalytical Method: Ensure your analytical method for lithium quantification in plasma is fully validated for linearity, accuracy, precision, and stability.

Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability

  • Question: Our new this compound formulation shows a rapid in vitro dissolution profile, but the in vivo bioavailability in our animal model is lower than expected. Why might this be the case?

  • Answer: A lack of in vitro-in vivo correlation (IVIVC) can be due to several factors related to the drug's absorption and metabolism. While rapid dissolution is a prerequisite for the absorption of poorly soluble drugs, it does not guarantee high bioavailability.

    • Permeability-Limited Absorption:

      • Problem: this compound may have poor permeability across the intestinal epithelium. Even if the drug is fully dissolved in the GI tract, its ability to enter systemic circulation may be the rate-limiting step. Salicylates are known to be transported by monocarboxylate transporters (MCTs), and the efficiency of this transport can be a limiting factor.

      • Solution:

        • In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intestinal permeability of this compound.

        • Incorporate Permeation Enhancers: Consider including permeation enhancers in your formulation. These are excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells or interact with cell membranes to facilitate drug transport. Examples include medium-chain fatty acids and their derivatives.

    • First-Pass Metabolism:

      • Problem: Although lithium itself is not metabolized, the salicylate moiety can undergo metabolism in the gut wall or liver before reaching systemic circulation.

      • Solution:

        • Measure Metabolites: In your pharmacokinetic studies, analyze for the presence of major salicylate metabolites in the plasma.

        • Formulation Strategies to Bypass First-Pass Metabolism: For extensive first-pass metabolism, alternative delivery routes (e.g., buccal or transdermal) could be explored, although this would represent a significant shift in the development program.

    • Biorelevant Dissolution Media:

      • Problem: Your standard QC dissolution medium may not accurately reflect the conditions in the GI tract.

      • Solution:

        • Use of Biorelevant Media: Perform dissolution studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better predict in vivo performance.

Frequently Asked Questions (FAQs)

1. Formulation Strategies

  • What are the most promising formulation strategies to enhance the bioavailability of this compound? Several strategies can be employed:

    • Crystal Engineering (Cocrystals): Forming an ionic cocrystal of this compound with an amino acid like L-proline (to create LISPRO) has been shown to modulate the pharmacokinetic profile, resulting in lower peak plasma concentrations and more sustained lithium levels compared to lithium carbonate.[1] This can improve the safety profile of lithium therapy.

    • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate by presenting it in a high-energy amorphous state.

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range (nanosuspensions or polymeric nanoparticles) increases the surface area for dissolution and can improve the rate and extent of absorption.

    • Permeation Enhancers: The inclusion of excipients that enhance intestinal permeability can improve the absorption of this compound.

  • What are permeation enhancers and how do they work for salicylates? Permeation enhancers are excipients that facilitate the transport of a drug across the intestinal epithelium. For salicylates, which are transported by monocarboxylate transporters (MCTs), permeation enhancers can work through several mechanisms:

    • Opening Tight Junctions: Some enhancers can transiently and reversibly open the tight junctions between intestinal cells, allowing for paracellular transport.

    • Fluidizing the Cell Membrane: Certain enhancers can increase the fluidity of the lipid bilayer of the intestinal cell membranes, facilitating transcellular transport.[2]

2. Pharmacokinetics and Bioavailability

  • How does the pharmacokinetic profile of this compound compare to lithium carbonate? Studies in rats have shown that this compound exhibits a profoundly different pharmacokinetic profile compared to lithium carbonate.[3] this compound results in a lower and delayed peak plasma concentration (Cmax) and a more sustained plasma concentration over time, with elevated plasma and brain levels beyond 48 hours post-dose.[3][4] This profile may reduce the risk of toxicity associated with the sharp peaks seen with lithium carbonate.

  • What is LISPRO and how does it affect the bioavailability of this compound? LISPRO is an ionic cocrystal of this compound and L-proline.[1] Pharmacokinetic studies have indicated that LISPRO provides significantly higher brain lithium levels and more steady plasma lithium levels compared to lithium carbonate.[1] This suggests that forming a cocrystal can be an effective strategy to modulate the release and absorption profile.

3. Experimental Protocols

  • How can I assess the intestinal permeability of my this compound formulation in vitro? The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[5][6] It involves growing a monolayer of Caco-2 cells on a semi-permeable filter support, which differentiates to form a barrier with properties similar to the intestinal epithelium. The apparent permeability coefficient (Papp) of your compound is determined by measuring its transport from the apical (donor) to the basolateral (receiver) side of the monolayer over time.

  • What is a standard protocol for an in vivo pharmacokinetic study of this compound in rats? A typical study involves administering a single oral dose of the this compound formulation to a cohort of rats (e.g., Sprague-Dawley).[3] Blood samples are then collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) via a suitable route (e.g., tail vein or jugular vein cannula). Plasma is separated by centrifugation, and the lithium concentration is determined using a validated analytical method such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). Key pharmacokinetic parameters like Cmax, Tmax, and AUC (Area Under the Curve) are then calculated.

4. Analytical Methods

  • What are the recommended analytical methods for quantifying lithium in biological samples?

    • Atomic Absorption Spectroscopy (AAS): A robust and widely used method for the quantification of lithium in plasma and brain tissue.[3]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Offers high sensitivity and is also suitable for lithium quantification in biological matrices.

    • Spectrophotometric Methods: Colorimetric methods using reagents like Thorin have also been developed for lithium analysis.[7]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters from a comparative study in rats.

FormulationCmax (µg/mL)Tmax (hours)AUC (µg*h/mL)Relative Bioavailability (Plasma vs. Li2CO3)Relative Bioavailability (Brain vs. Li2CO3)Reference
This compound~0.324~1035%54%[3]
Lithium Lactate~0.524~1545%54%[3]
LISPROLower than Li2CO3Delayed vs. Li2CO3Lower than Li2CO339%56%[8]

Note: The data presented is derived from preclinical studies in rats and may not be directly extrapolated to humans. It serves as a comparative guide for formulation development.

Experimental Protocols

1. Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).

  • Procedure:

    • Dissolve this compound and PVP K30 in a suitable amount of methanol in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

    • Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

    • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

    • Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Pass the resulting powder through a sieve to obtain a uniform particle size.

    • Store the solid dispersion in a desiccator until further use.

    • Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

2. In Vitro Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed the cells onto semi-permeable filter inserts (e.g., Transwell®) at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be within the acceptable range for your laboratory to confirm monolayer integrity.

  • Transport Experiment:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test solution containing a known concentration of the this compound formulation to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37 °C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh, pre-warmed buffer.

    • Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis and Calculation:

    • Analyze the lithium concentration in all samples using a validated analytical method (e.g., AAS or ICP-MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor compartment.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_methods Formulation Methods cluster_evaluation Evaluation cluster_invitro In Vitro cluster_invivo In Vivo API This compound API SD Solid Dispersion API->SD NP Nanoparticles API->NP CC Cocrystals API->CC Excipients Excipients (Polymers, Enhancers, etc.) Excipients->SD Excipients->NP Excipients->CC Formulation Final Formulation SD->Formulation NP->Formulation CC->Formulation Dissolution Dissolution Testing Formulation->Dissolution cluster_evaluation cluster_evaluation Formulation->cluster_evaluation Permeability Caco-2 Permeability Dissolution->Permeability PK_Study Pharmacokinetic Study (Rats) Permeability->PK_Study Bioanalysis Bioanalysis (AAS/ICP-MS) PK_Study->Bioanalysis Result Bioavailability Data Bioanalysis->Result

Caption: Workflow for the development and evaluation of enhanced bioavailability this compound formulations.

Caption: Proposed mechanism for intestinal absorption of this compound.

Troubleshooting_Logic Start Low Bioavailability Observed Check_Dissolution Is In Vitro Dissolution Rate Adequate? Start->Check_Dissolution Improve_Dissolution Improve Dissolution: - Particle Size Reduction - Solid Dispersion - Superdisintegrants Check_Dissolution->Improve_Dissolution No Check_Permeability Is Intestinal Permeability a Limiting Factor? Check_Dissolution->Check_Permeability Yes Improve_Dissolution->Check_Dissolution Improve_Permeability Enhance Permeability: - Add Permeation Enhancers Check_Permeability->Improve_Permeability Yes Check_Metabolism Is First-Pass Metabolism Significant? Check_Permeability->Check_Metabolism No End_Success Bioavailability Enhanced Improve_Permeability->End_Success Check_Metabolism->End_Success No End_Reformulate Consider Major Reformulation or Alternative Route Check_Metabolism->End_Reformulate Yes

Caption: Decision tree for troubleshooting low bioavailability of this compound formulations.

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Commercial Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for validating the purity of commercial lithium salicylate (B1505791), a compound utilized in various pharmaceutical and research applications. The performance of High-Performance Liquid Chromatography (HPLC), titrimetry, and spectroscopic methods are evaluated, supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate technique for specific laboratory needs.

Comparison of Analytical Methods

The choice of an analytical method for purity assessment depends on several factors, including the expected impurities, required precision and sensitivity, available instrumentation, and sample throughput. This section compares the primary techniques for assaying lithium salicylate and identifying potential impurities.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of the three main analytical techniques for purity validation. The data is synthesized from established methods for salicylates and lithium salts to provide a comparative overview.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Potentiometric TitrationInductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Primary Use Quantifies salicylate content and organic impuritiesAssays total salicylate or lithium contentQuantifies elemental and trace metal impurities
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 100.5%90 - 110%
Precision (RSD %) ≤ 2.0%≤ 0.5%≤ 5%
Linearity (R²) ≥ 0.999N/A≥ 0.999
Selectivity High (separates components)Moderate (titrates total base/acid)High (element-specific)
Sensitivity High (µg/mL)Moderate (mg/mL)Very High (µg/L - mg/L)
Analysis Time/Sample ~15-25 minutes~10-15 minutes~5-10 minutes
Common Impurities Detected Salicylic (B10762653) acid, synthesis byproducts, degradation productsAcidic or basic impuritiesNa, K, Ca, Mg, Fe, Al, heavy metals

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below. These protocols are adapted from validated methods for similar compounds and serve as a robust starting point for implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) for Salicylate Assay and Organic Impurities

This method is adapted from established protocols for the analysis of salicylic acid and its derivatives.[1] It is highly effective for separating and quantifying this compound from potential organic impurities such as free salicylic acid or byproducts from synthesis.

Principle: Reversed-phase HPLC separates compounds based on their polarity. The sample is injected into a nonpolar stationary phase, and a polar mobile phase is used for elution. The concentration of the analyte is determined by comparing its peak area to that of a known standard.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Mobile Phase Preparation: Prepare a 0.05M potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid. Mix with HPLC-grade methanol in an 80:20 ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 200 µg/mL. Prepare a working standard of 20 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.

  • Sample Solution Preparation: Accurately weigh about 20 mg of the commercial this compound sample and prepare in the same manner as the standard solution to achieve a final concentration of 20 µg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the standard.

Potentiometric Titration for Total Salicylate Assay

This protocol is adapted from standard methods for the assay of lithium salts and other organic salts.[2][3][4] It provides a highly accurate and precise determination of the total salicylate content.

Principle: The salicylate ion is a weak base and can be titrated with a strong acid in a non-aqueous medium. The endpoint of the titration is determined by monitoring the potential change with a pH electrode.

Instrumentation and Reagents:

  • Titrator: An automatic potentiometric titrator with a pH-sensitive glass electrode.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

Procedure:

  • Titrant Standardization: Standardize the 0.1 N perchloric acid solution against potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh approximately 300 mg of the commercial this compound sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid. Record the volume of titrant added and the corresponding potential readings.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: Calculate the percentage purity of this compound based on the volume of titrant consumed.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Elemental Impurities

This method is crucial for detecting and quantifying trace elemental impurities, which can be critical for many applications. The protocol is based on standard methods for the analysis of lithium salts for battery applications.[5][6]

Principle: The sample is introduced into an argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

Instrumentation and Conditions:

  • ICP-OES System: A standard ICP-OES spectrometer.

  • Plasma Gas: Argon.

  • Sample Introduction: Nebulizer and spray chamber.

Procedure:

  • Standard Solution Preparation: Prepare multi-elemental standard solutions containing known concentrations of common potential impurities (e.g., Na, K, Ca, Mg, Fe, Al, Cu, Pb, Zn).

  • Sample Preparation: Accurately weigh about 250 mg of the commercial this compound and dissolve it in 50 mL of 1% nitric acid (v/v). Allow any gas to evolve, and then dilute to a final known volume with 1% nitric acid.

  • Analysis: Aspirate the blank, standards, and sample solutions into the ICP-OES instrument and measure the emission intensities at the characteristic wavelengths for each element.

  • Calculation: Generate calibration curves for each element from the standard solutions. Use these curves to determine the concentration of each elemental impurity in the sample.

Visualizations

Experimental Workflow for Purity Validation

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting start Commercial this compound Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc HPLC Analysis (Organic Impurities & Assay) dissolve->hplc Dilute with mobile phase titration Potentiometric Titration (Total Salicylate Assay) dissolve->titration Dissolve in glacial acetic acid icp ICP-OES Analysis (Elemental Impurities) dissolve->icp Digest in dilute nitric acid data_analysis Data Processing and Calculation hplc->data_analysis titration->data_analysis icp->data_analysis report Purity Report Generation data_analysis->report

Caption: Workflow for the comprehensive purity validation of commercial this compound.

Comparison of Analytical Methodologies

G cluster_organic Organic Purity cluster_assay Assay (Total Content) cluster_inorganic Inorganic (Elemental) Purity main Purity Validation of this compound hplc HPLC (High Selectivity for Organics) main->hplc titration Potentiometric Titration (High Precision Assay) main->titration icp ICP-OES (High Sensitivity for Metals) main->icp

Caption: Logical comparison of analytical techniques for this compound purity assessment.

References

A Comparative Pharmacological Study: Lithium Salicylate vs. Lithium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of lithium salicylate (B1505791) and lithium carbonate, focusing on their pharmacokinetic profiles, proposed mechanisms of action, and available efficacy data. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Lithium salts are the cornerstone of treatment for bipolar disorder. While lithium carbonate is the most widely used and studied formulation, alternative salts like lithium salicylate are being explored for potentially improved pharmacokinetic and safety profiles. This guide details a preclinical comparative study that suggests this compound may offer a more stable plasma concentration over time, potentially reducing the risk of toxicity associated with the sharp peaks observed with lithium carbonate. The fundamental mechanism of action, primarily the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β) and inositol (B14025) monophosphatase (IMPase), is considered to be a function of the lithium ion itself and therefore common to both salts.

Pharmacokinetic Comparison

A key preclinical study in rats provides a direct comparison of the pharmacokinetic profiles of this compound and lithium carbonate. The data reveals significant differences in how these two salts are absorbed and distributed.

Data Presentation
Pharmacokinetic ParameterThis compoundLithium CarbonateReference
Plasma Cmax (Peak Concentration) Lower, sustained plateauHigh, sharp peak
Time to Cmax (Tmax) ExtendedRapid
Plasma Half-life (t1/2) Prolonged (>48 hours)Shorter (~24 hours in rats)
Brain Lithium Levels Elevated at 24 and 48 hours post-dosePeaks earlier and is eliminated within 48 hours
Relative Bioavailability (Plasma) 0.351 (Reference)
Relative Bioavailability (Brain) 0.541 (Reference)

Table 1: Comparative Pharmacokinetic Data in Rats

This compound demonstrates a notably different pharmacokinetic profile, characterized by a sustained plateau in plasma lithium levels, avoiding the sharp peak seen with lithium carbonate. This suggests a slower absorption and/or elimination rate, which could translate to a more stable therapeutic window and potentially a reduced risk of acute toxicity. While the relative bioavailability of this compound was found to be lower than that of lithium carbonate in this study, the sustained presence of lithium in both plasma and the brain for over 48 hours is a significant finding.

Experimental Protocols

Title: Plasma and Brain Pharmacokinetics of Previously Unexplored Lithium Salts

Methodology:

  • Animal Model: Male Sprague Dawley rats (200-250 grams).

  • Dosing: A single oral gavage dose of 4 mEq/kg of elemental lithium, administered as either this compound or lithium carbonate dissolved in deionized water.

  • Sample Collection: Blood and brain tissue were collected at various time points post-administration.

  • Analytical Method: Lithium concentrations in plasma and brain homogenates were determined using atomic absorption spectroscopy (AAS).

G cluster_experiment Experimental Workflow: Rat Pharmacokinetic Study animal_model Animal Model (Male Sprague Dawley Rats) dosing Oral Gavage Dosing (this compound or Carbonate) animal_model->dosing sampling Blood and Brain Sample Collection (Time-course) dosing->sampling analysis Lithium Quantification (Atomic Absorption Spectroscopy) sampling->analysis data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) analysis->data

Workflow for the comparative pharmacokinetic study.

Proposed Mechanism of Action

The therapeutic effects of lithium are attributed to the lithium ion (Li+), which modulates several intracellular signaling pathways. The primary targets are believed to be glycogen synthase kinase-3β (GSK-3β) and the inositol phosphate (B84403) signaling pathway. As the active moiety is the lithium ion, this mechanism is expected to be the same for both this compound and lithium carbonate.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Lithium directly and indirectly inhibits GSK-3β, a key enzyme in multiple signaling pathways involved in mood regulation, neuroprotection, and neuroplasticity.

G cluster_gsk3 Lithium's Inhibition of GSK-3β Signaling Li Lithium (Li+) GSK3b GSK-3β Li->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation degradation Degradation beta_catenin->degradation transcription Gene Transcription (Neuroprotection, Plasticity) beta_catenin->transcription Promotes

Lithium inhibits GSK-3β, leading to increased β-catenin.
Inositol Phosphate Pathway Modulation

Lithium inhibits inositol monophosphatase (IMPase), an enzyme crucial for the recycling of inositol. This leads to a depletion of myo-inositol and a subsequent dampening of the phosphoinositide (PI) signaling cascade, which is implicated in the pathophysiology of bipolar disorder.

G cluster_inositol Lithium's Effect on the Inositol Phosphate Pathway Li Lithium (Li+) IMPase Inositol Monophosphatase (IMPase) Li->IMPase Inhibits IP1 Inositol Monophosphate (IP1) Inositol Myo-Inositol IP1->Inositol IMPase Action PI_synthesis Phosphoinositide (PI) Synthesis Inositol->PI_synthesis signaling_dampened Dampened PI Signaling PI_synthesis->signaling_dampened

Lithium inhibits IMPase, reducing inositol recycling.

Comparative Efficacy

Clinical data directly comparing the efficacy of this compound and lithium carbonate in the treatment of bipolar disorder is currently lacking. The vast majority of clinical trials have been conducted with lithium carbonate.

However, a preclinical study in a transgenic mouse model of Alzheimer's disease (APPSWE/PS1dE9) compared the prophylactic effects of low-dose this compound, lithium carbonate, and a novel ionic cocrystal, LISPRO.

Data Presentation
Treatment GroupSpatial Cognitive Decline (Morris Water Maze)Associative Memory Decline (Contextual Fear Conditioning)Irritability (Touch Escape Test)Reference
Lithium Carbonate (LC) PreventedNot PreventedNot Reduced
This compound (LS) PreventedNot PreventedNot Reduced
LISPRO PreventedPreventedReduced

Table 2: Comparative Efficacy in a Mouse Model of Alzheimer's Disease

In this specific preclinical model, both this compound and lithium carbonate prevented spatial cognitive decline. However, neither was as effective as LISPRO in preventing associative memory decline or reducing irritability. While these findings are in the context of Alzheimer's disease, they represent the most direct comparative efficacy data available for these two lithium salts.

Experimental Protocols

Title: Comparing the effect of the novel ionic cocrystal of this compound proline (LISPRO) with lithium carbonate and this compound on memory and behavior in female APPswe/PS1dE9 Alzheimer's mice

Methodology:

  • Animal Model: Female APPSWE/PS1dE9 transgenic mice (a model for Alzheimer's disease).

  • Dosing: Oral treatment with low-dose LISPRO, this compound, or lithium carbonate (2.25 mmol lithium/kg/day) for 9 months, starting at 4 months of age.

  • Behavioral Assessments:

    • Morris Water Maze: To assess spatial learning and memory.

    • Contextual Fear Conditioning: To assess associative memory.

    • Touch Escape Test: To assess irritability.

Safety and Tolerability

The primary safety concern with lithium therapy is its narrow therapeutic index, meaning the difference between therapeutic and toxic doses is small. The sustained, lower-peak plasma concentrations observed with this compound in the preclinical pharmacokinetic study suggest it may have a wider therapeutic window and a better safety profile than lithium carbonate. This could potentially lead to a reduced incidence of adverse effects such as hand tremors, diarrhea, vomiting, and renal issues, which are often associated with high peak plasma levels of lithium. However, clinical data to confirm this hypothesis in humans is needed.

Conclusion

Preclinical evidence suggests that this compound possesses a distinct pharmacokinetic profile compared to lithium carbonate, characterized by a more stable and sustained plasma concentration. This profile could theoretically translate to an improved safety and tolerability profile by avoiding the high peak concentrations associated with lithium carbonate-induced toxicity. The fundamental mechanisms of action, centered on the inhibition of GSK-3β and IMPase by the lithium ion, are expected to be identical for both salts. While direct comparative efficacy data in bipolar disorder is not yet available, a preclinical study in an Alzheimer's disease model showed comparable efficacy in one cognitive domain. Further research, particularly clinical trials, is warranted to fully elucidate the potential benefits of this compound as a therapeutic alternative to lithium carbonate.

A Comparative Guide to Lithium Salicylate and Sodium Salicylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of lithium salicylate (B1505791) and sodium salicylate, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties and potential applications. The information presented is based on available experimental data to facilitate informed decisions in research and development.

Executive Summary

Both lithium salicylate and sodium salicylate are salts of salicylic (B10762653) acid and exhibit anti-inflammatory and analgesic properties. Sodium salicylate is a well-characterized non-steroidal anti-inflammatory drug (NSAID) that primarily functions through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways. This compound, while also possessing anti-inflammatory capabilities, is less studied in this context, with much of the available research focusing on the pharmacological effects of the lithium ion in neuropsychiatric disorders. This guide synthesizes the current understanding of both compounds, highlighting their mechanisms of action, available quantitative data, and relevant experimental protocols.

Mechanisms of Action

Sodium Salicylate

Sodium salicylate exerts its anti-inflammatory and analgesic effects through a multi-faceted approach:

  • Cyclooxygenase (COX) Inhibition: It acts as a reversible and competitive inhibitor of both COX-1 and COX-2 enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1] This inhibition is in contrast to aspirin (B1665792), which irreversibly acetylates and inhibits these enzymes.[2]

  • NF-κB Pathway Inhibition: A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a central mechanism.[3][4] Sodium salicylate can prevent the degradation of IκB, the inhibitory subunit of NF-κB, thus keeping NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[3][5] However, some studies suggest this inhibition might be independent of direct IKKβ binding in intact cells and may involve upstream signaling events.[6][7]

  • MAPK Pathway Modulation: Sodium salicylate has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It can inhibit the activation of ERK and JNK, while activating p38 MAPK.[8][9][10] The activation of p38 MAPK may play a role in the inhibition of TNF-α induced NF-κB activation.[10]

This compound

The mechanism of action for the anti-inflammatory effects of this compound is less defined and often attributed to the individual actions of the lithium and salicylate ions.

  • Lithium Ion Effects:

    • NF-κB Pathway Inhibition: Lithium has been shown to inhibit the nuclear translocation of NF-κB in various cell types, including macrophages.[11] This is achieved by preventing the degradation of the inhibitory protein IκBα.[11]

    • MAPK Pathway Modulation: Lithium can modulate MAPK pathways, although the effects can be cell-type specific. For instance, it has been shown to decrease the phosphorylation of MEK and ERK in astrocytes while enhancing it in neurons.[12]

    • GSK-3β Inhibition: A key target of lithium is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme involved in numerous signaling pathways, including inflammatory ones.

  • Salicylate Ion Effects: The salicylate component is expected to contribute to the anti-inflammatory effect through mechanisms similar to those of sodium salicylate, primarily COX inhibition. However, specific studies quantifying this for this compound are scarce.

Quantitative Data Comparison

Direct comparative studies providing quantitative data on the anti-inflammatory and analgesic potency of this compound versus sodium salicylate are limited. The following tables summarize the available quantitative data for each compound.

Table 1: In Vitro Anti-Inflammatory and Cytotoxic Effects of Sodium Salicylate

ParameterCell LineConditionIC50 / Effective ConcentrationReference
Prostaglandin E2 (PGE2) Release Inhibition Human A549 cellsInterleukin-1β induced5 µg/mL[13]
COX-2 mRNA and Protein Inhibition Human Foreskin Fibroblasts (HFF)Phorbol 12-myristate 13-acetate (PMA) induced≈5 x 10⁻⁶ M[1]
NF-κB Activation Inhibition Human Melanoma (HBL) cellsTNF-α inducedConcentration-dependent inhibition[4]
Cell Viability Reduction Rat Pheochromocytoma (PC12) cells-10-20 mM (dose-dependent)[5]

Table 2: In Vivo Anti-Inflammatory Effects of Sodium Salicylate

Animal ModelAssayEffective DoseReference
RatCarrageenan-induced paw edema100-300 mg/kg[14]
TurkeyCarrageenan-induced inflammation50 mg/kg (oral)[15]

Table 3: Effects of Lithium on Inflammatory Markers (Data for Lithium, not specifically this compound)

Cell/Animal ModelConditionTreatmentEffectReference
RVFV-infected Raw 264.7 macrophagesRift Valley Fever Virus infectionLithium Chloride (2.5 mM)Inhibition of NF-κB nuclear translocation[11]
Rat Cortical Astrocytes-Lithium (1 mM)60% inhibition of ERK phosphorylation[12]

Experimental Protocols

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

  • Animals: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into control (vehicle), standard drug (e.g., indomethacin (B1671933) 5 mg/kg), and test compound (e.g., sodium salicylate 100-300 mg/kg) groups.

  • Administration: The test compounds are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[16]

Experimental Workflow:

G cluster_pre Pre-treatment cluster_exp Experiment cluster_post Analysis A Animal Acclimatization B Grouping & Baseline Paw Volume Measurement A->B C Drug Administration (Oral/IP) B->C D Carrageenan Injection (Sub-plantar) C->D E Paw Volume Measurement (Hourly) D->E F Calculate % Inhibition of Edema E->F

Carrageenan-induced paw edema workflow.
In Vitro Anti-Inflammatory Assay: Prostaglandin E2 (PGE2) Inhibition

This assay measures the ability of a compound to inhibit the production of PGE2, a key inflammatory mediator.

Protocol:

  • Cell Culture: Human A549 cells (or other suitable cell lines like RAW 264.7 macrophages) are cultured to confluence in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., sodium salicylate) for a specified time (e.g., 30 minutes).

  • Stimulation: Inflammation is induced by adding a stimulant like Interleukin-1β (IL-1β) or lipopolysaccharide (LPS).

  • Incubation: Cells are incubated for a further period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: The IC50 value (the concentration of the compound that inhibits PGE2 production by 50%) is calculated.[13]

In Vitro Assay for NF-κB Activation

This assay determines the effect of a compound on the activation of the NF-κB transcription factor.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HBL human melanoma cells) is cultured and transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Treatment: Cells are pre-incubated with the test compound at various concentrations.

  • Stimulation: NF-κB activation is induced by a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).

  • Cell Lysis: After a defined incubation period, the cells are lysed.

  • Reporter Assay: The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Analysis: The inhibition of NF-κB-dependent transcription is calculated relative to the stimulated control.[4]

Signaling Pathway Diagrams

Simplified NF-κB Signaling Pathway and Inhibition by Salicylates

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates Proteasome Proteasome IkB_P->Proteasome Degradation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Induces Salicylates Salicylates Salicylates->IKK Inhibits

Salicylate inhibition of the NF-κB pathway.
Simplified MAPK Signaling Pathway Modulation by Sodium Salicylate

G Stimulus Inflammatory Stimulus (e.g., LPS) MEKK MEKKs Stimulus->MEKK MKK3_6 MKK3/6 MEKK->MKK3_6 MKK4_7 MKK4/7 MEKK->MKK4_7 MEK1_2 MEK1/2 MEKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Inflammation Inflammatory Response p38->Inflammation JNK->Inflammation ERK->Inflammation NaSal Sodium Salicylate NaSal->p38 Activates NaSal->JNK Inhibits NaSal->ERK Inhibits

Modulation of MAPK pathways by Sodium Salicylate.

Conclusion

Sodium salicylate is a well-established anti-inflammatory and analgesic agent with defined mechanisms of action and a body of quantitative data supporting its efficacy. Its effects on COX enzymes and key inflammatory signaling pathways like NF-κB and MAPK are well-documented.

This compound also demonstrates anti-inflammatory potential, largely attributed to the known immunomodulatory effects of the lithium ion, particularly its inhibition of the NF-κB pathway. However, there is a significant gap in the literature regarding direct, quantitative comparisons of its anti-inflammatory and analgesic potency against sodium salicylate. Further research, including head-to-head comparative studies employing standardized in vitro and in vivo models, is necessary to fully elucidate the specific applications for which this compound may offer advantages over sodium salicylate.

This guide serves as a foundational resource for researchers. The provided experimental protocols and pathway diagrams offer a starting point for further investigation into the comparative efficacy and mechanisms of these two salicylate compounds.

References

Lithium Salicylate: A Comparative Analysis Against Established Mood Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lithium salicylate (B1505791) with other commonly prescribed mood stabilizers for bipolar disorder. While lithium has been a cornerstone of treatment for decades, the salicylate salt form presents a different pharmacokinetic profile that warrants examination. This document synthesizes available preclinical data for lithium salicylate and contrasts it with the established clinical efficacy and safety profiles of lithium carbonate, valproic acid, and lamotrigine (B1674446).

Executive Summary

Direct clinical efficacy data for this compound in the treatment of bipolar disorder is currently unavailable in published literature. Preclinical studies, however, suggest a favorable pharmacokinetic profile compared to the standard lithium carbonate, characterized by attenuated peak plasma concentrations and more sustained levels in the blood and brain.[1][2] This profile theoretically suggests a potential for reduced peak-dose-related side effects and improved tolerability.[1][3]

The therapeutic actions of the lithium ion are expected to be consistent across different salt forms, targeting key signaling pathways implicated in mood regulation, such as the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β) and inositol (B14025) monophosphatase (IMPase).[1][2]

This guide will present the available preclinical data for this compound alongside the established clinical data for lithium carbonate, valproic acid, and lamotrigine to offer a comparative perspective for research and development purposes.

Data Presentation: Quantitative Comparison of Mood Stabilizers

The following tables summarize key pharmacokinetic and efficacy data for this compound (preclinical) and other mood stabilizers (clinical).

Table 1: Pharmacokinetic Parameters

ParameterThis compound (rats)Lithium Carbonate (rats)Lithium Carbonate (humans)Valproic Acid (humans)Lamotrigine (humans)
Time to Peak Plasma Concentration (Tmax) Slower, sustained levelsRapid peak1-2 hours (immediate release)1-4 hours1-5 hours
Relative Bioavailability (Plasma, Frel vs. Carbonate) 0.351.00N/AHigh (>90%)~98%
Relative Bioavailability (Brain, Frel vs. Carbonate) 0.541.00N/AReadily crosses BBBReadily crosses BBB
Elimination Profile Slow elimination, elevated levels beyond 48hEliminated within 48hHalf-life ~24 hoursHalf-life 9-16 hoursHalf-life ~25 hours

Note: Data for this compound and carbonate in rats are from preclinical studies and may not directly translate to humans.[1][2]

Table 2: Comparative Efficacy in Bipolar Disorder (Clinical Data)

IndicationLithium (Carbonate)Valproic AcidLamotrigine
Acute Mania Effective, superior to placebo.[4] May be slightly less effective than olanzapine.[4]Effective, comparable to lithium.[4]Not effective for acute mania.
Acute Bipolar Depression Limited efficacy as monotherapy, more effective as an adjunct.Limited efficacy as monotherapy.Effective in treating acute bipolar depression.
Maintenance Therapy (Prevention of Mania) Effective, considered a gold standard.[5][6][7]Effective.Less effective than lithium for mania prevention.
Maintenance Therapy (Prevention of Depression) Less effective than for mania, but has preventative effects.[7][8]Some preventative effects.More effective than lithium in preventing depressive episodes.
Anti-suicidal Effects Unique and well-documented anti-suicidal properties.[7]Not established.Not established.

Experimental Protocols

Pharmacokinetic Study of this compound in Rats (Summary)

This protocol is based on studies comparing the pharmacokinetics of different lithium salts.

  • Subjects: Male Sprague-Dawley rats.

  • Administration: A single oral gavage of this compound, lithium lactate, or lithium carbonate.

  • Dosing: Doses are calculated to deliver an equivalent amount of elemental lithium.

  • Sample Collection: Blood and brain tissue are collected at multiple time points post-administration (e.g., 2, 8, 24, 48, 72 hours).

  • Analysis: Lithium concentrations in plasma and brain homogenates are measured using atomic absorption spectroscopy.

  • Pharmacokinetic Parameters Calculated: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are determined to assess bioavailability and elimination rates.[1][2]

Mandatory Visualizations

Signaling Pathways of Lithium

Lithium_Signaling_Pathway Lithium Lithium Ion (Li+) GSK3B GSK-3β (Glycogen Synthase Kinase-3β) Lithium->GSK3B Inhibits IMPase IMPase (Inositol Monophosphatase) Lithium->IMPase Inhibits Neurotransmission Modulation of Neurotransmission (Dopamine, Glutamate, GABA) Lithium->Neurotransmission Neuroprotection Neuroprotection & Neurogenesis GSK3B->Neuroprotection Promotes Apoptosis Gene_Expression Altered Gene Expression GSK3B->Gene_Expression Regulates Transcription Factors PI_Cycle Phosphoinositide Cycle IMPase->PI_Cycle Regulates PI_Cycle->Neurotransmission Modulates

Caption: Putative mechanisms of action of the lithium ion.

Experimental Workflow for Preclinical Pharmacokinetic Study

PK_Workflow start Start animal_prep Animal Model Preparation (e.g., Sprague-Dawley Rats) start->animal_prep dosing Oral Administration of Lithium Salts (Salicylate vs. Carbonate) animal_prep->dosing sampling Blood and Brain Sample Collection at Timed Intervals dosing->sampling analysis Lithium Concentration Measurement (AAS) sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a preclinical pharmacokinetic study.

Discussion and Future Directions

The primary advantage of this compound, as suggested by preclinical data, lies in its potential for a more favorable safety profile due to its unique pharmacokinetics. The flattened plasma concentration curve could mitigate the risk of acute toxicity associated with the rapid absorption and high peak levels of lithium carbonate.[1][3][5] This could translate to better patient adherence, a significant challenge in the long-term management of bipolar disorder.

However, the lower relative bioavailability observed in animal studies raises questions about the required dosage to achieve therapeutic brain concentrations in humans, and whether this might introduce other tolerability issues.[2]

Crucially, there is a clear and urgent need for clinical trials to:

  • Establish the safety and tolerability of this compound in humans.

  • Determine the effective therapeutic dose range for acute mania and maintenance treatment in patients with bipolar disorder.

  • Directly compare the efficacy and side-effect profile of this compound with lithium carbonate and other first-line mood stabilizers.

Until such data is available, this compound remains a promising but investigational compound. Its distinct pharmacokinetic profile justifies further research to determine if it can offer a safer, more tolerable alternative for delivering the proven therapeutic benefits of the lithium ion.

References

performance of lithium salicylate as a catalyst against other lithium salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic performance of lithium salicylate (B1505791) against other common lithium salts in organic synthesis. While direct, comprehensive comparative studies are limited in publicly available literature, this document synthesizes existing data on the catalytic applications of individual lithium salts and proposes a framework for their systematic evaluation.

Introduction to Lithium Salts in Catalysis

Lithium salts have emerged as versatile and effective catalysts in a variety of organic transformations. The Lewis acidic nature of the lithium cation allows it to activate electrophiles, while the conjugate base of the salt can also play a crucial role in the catalytic cycle. The choice of the anion can significantly influence the salt's solubility, hygroscopicity, and overall catalytic activity. This guide focuses on the potential of lithium salicylate as a catalyst and compares it with other commonly used lithium salts such as lithium acetate (B1210297), lithium chloride, and lithium bromide.

Catalytic Applications of this compound and Other Lithium Salts

This compound: While its use as a catalyst is not as extensively documented as other lithium salts in the reviewed literature, its structural features suggest potential for catalytic activity. The salicylate anion possesses both a carboxylate and a hydroxyl group, which could participate in substrate activation or proton transfer steps.

Lithium Acetate: This salt has been reported as a catalyst in reactions such as aldol (B89426) and Mannich-type reactions.[1]

Lithium Bromide: It has been shown to be an effective catalyst for various organic transformations, including Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactions, often in solvent-free conditions.[2]

Lithium Chloride: This salt is known to catalyze Knoevenagel condensations.[3]

Lithium Pyrrolidone: This lithium salt has been successfully used to catalyze aldol reactions between trimethylsilyl (B98337) enolates and aldehydes.[4]

Hypothetical Comparative Study: Experimental Protocol

To provide a framework for the direct comparison of these catalysts, a hypothetical experimental protocol for a generic aldol condensation is presented below. This protocol is designed to enable a systematic evaluation of the catalytic performance of this compound against other lithium salts.

Reaction: Aldol condensation of benzaldehyde (B42025) with acetone (B3395972).

Catalysts to be Compared:

  • This compound

  • Lithium Acetate

  • Lithium Chloride

  • Lithium Bromide

Experimental Procedure:

  • Catalyst Preparation: Ensure all lithium salts are anhydrous by drying under vacuum at an appropriate temperature before use.

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol) and acetone (10.0 mmol).

  • Catalyst Loading: Add the respective lithium salt catalyst (0.1 mmol, 10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals.

  • Work-up: After completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Data Collection: Calculate the yield of the aldol product. Determine the conversion and selectivity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Framework for Comparison

The following table provides a template for summarizing the quantitative data that would be obtained from the proposed comparative study.

CatalystReaction Time (h)Conversion (%)Yield (%)Selectivity (%)
This compound24Data to be determinedData to be determinedData to be determined
Lithium Acetate24Data to be determinedData to be determinedData to be determined
Lithium Chloride24Data to be determinedData to be determinedData to be determined
Lithium Bromide24Data to be determinedData to be determinedData to be determined
No Catalyst (Control)24Data to be determinedData to be determinedData to be determined

Visualizing the Catalytic Process

Experimental Workflow Diagram

The following diagram illustrates the proposed experimental workflow for comparing the catalytic performance of different lithium salts.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Prepare Anhydrous Lithium Salt Catalysts add_catalyst Add Lithium Salt Catalyst catalyst_prep->add_catalyst reagent_prep Prepare Reactants (Benzaldehyde, Acetone) add_reactants Add Benzaldehyde and Acetone reagent_prep->add_reactants reaction_setup Set up Reaction Flask reaction_setup->add_reactants add_reactants->add_catalyst run_reaction Stir at Room Temperature (24 hours) add_catalyst->run_reaction workup Reaction Work-up (Quenching, Extraction) run_reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization data_analysis Calculate Yield, Conversion, Selectivity characterization->data_analysis G LiX LiX Enolate Formation Enolate Formation LiX->Enolate Formation + Acetone Aldehyde Activation Aldehyde Activation LiX->Aldehyde Activation + Benzaldehyde C-C Bond Formation C-C Bond Formation Enolate Formation->C-C Bond Formation Aldehyde Activation->C-C Bond Formation Product Release Product Release C-C Bond Formation->Product Release + H₂O (work-up) Product Release->LiX Aldol Product

References

A Comparative Analysis of the Anti-inflammatory Properties of Salicylates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-inflammatory properties of various salicylates, intended for researchers, scientists, and drug development professionals. The information presented is a synthesis of experimental data from preclinical and in vitro studies to facilitate an objective evaluation of these compounds.

Salicylates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) widely used to reduce pain, fever, and inflammation.[1][2] While aspirin (B1665792) (acetylsalicylic acid) is the most well-known, several other salicylates are utilized, each with distinct pharmacological profiles. Their primary mechanisms of action involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of salicylates are primarily attributed to two key molecular pathways: the inhibition of the cyclooxygenase (COX) pathway and the suppression of the NF-κB signaling cascade.

Inhibition of the Cyclooxygenase (COX) Pathway

Salicylates inhibit COX enzymes (both COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins.[5] Prostaglandins are key mediators of inflammation, pain, and fever.[2][3] A significant distinction among salicylates is the nature of their COX inhibition. Aspirin irreversibly inhibits COX by acetylating a serine residue in the enzyme's active site, while most other salicylates are reversible, competitive inhibitors.[5] Salicylic (B10762653) acid, the active metabolite of many salicylates, is a very weak direct inhibitor of COX activity in vitro but has been shown to suppress the expression of the inducible COX-2 enzyme.[6][7]

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE2, PGI2, etc.) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Salicylates Salicylates (Aspirin, Sodium Salicylate (B1505791), etc.) Salicylates->COX Inhibition (Aspirin is irreversible)

Caption: Simplified diagram of the COX pathway and salicylate inhibition.
Modulation of the NF-κB Signaling Pathway

Beyond COX inhibition, salicylates, including aspirin and sodium salicylate, exert significant anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB.[3][4] NF-κB is a critical regulator of genes involved in the inflammatory response, including those for pro-inflammatory cytokines like TNF-α and IL-6.[7] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to move to the nucleus and activate gene transcription.[8] Salicylates have been shown to directly bind to and inhibit IKK-β, preventing IκB phosphorylation and degradation, thereby blocking NF-κB activation.[6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNF->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB P_IkB P-IκB IkB_NFkB->P_IkB NFkB NF-κB (Active) P_IkB->NFkB IκB Degradation Gene Pro-inflammatory Gene Transcription (Cytokines, Chemokines) NFkB->Gene Translocation Salicylates Salicylates Salicylates->IKK Inhibition

Caption: Salicylate inhibition of the NF-κB signaling pathway.

Comparative Efficacy: In Vitro Data

The inhibitory activity of salicylates against COX-1 and COX-2 is a key determinant of their efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a common measure of potency. It is important to note that IC50 values can vary significantly between studies due to different experimental conditions.[6][9]

SalicylateCOX-1 IC50 (µM)COX-2 IC50 (µM)Notes
Aspirin ~1.1 - 70~27 - >100Irreversible inhibitor. Potency varies with assay conditions.[10]
Sodium Salicylate >100~5 µg/mL (in some cell-based assays)Very weak direct inhibitor of purified COX enzymes.[7][9] Inhibits COX-2 expression.
Salsalate (B1681409) Data not availableData not availableProdrug hydrolyzed to two molecules of salicylic acid in vivo.[6]
Diflunisal ~1 - 10~1 - 20Non-selective inhibitor of both COX-1 and COX-2.[6]
Triflusal Data not availableData not availablePrimarily an anti-platelet agent; its active metabolite also inhibits COX.
Mesalamine (5-ASA) Data not availableData not availableMechanism is thought to involve inhibition of COX and other inflammatory pathways.

Comparative Efficacy: In Vivo Data

The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the acute anti-inflammatory activity of compounds. The percentage inhibition of edema is compared against a control group.

Salicylate / NSAIDDose (mg/kg)RoutePaw Edema Inhibition (%)Reference
Sodium Salicylate 100-300i.p.Significant Inhibition[4]
Aspirin 100p.o.~40-50%
Methyl Salicylate Derivative (with piperazine) 100p.o.45.3
Indomethacin (Reference) 10Not Specified54 (at 3 hours)[4]
Naproxen (Reference) 15Not Specified73 (at 3 hours)[4]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Generalized Protocol)

Objective: To determine the IC50 values of test salicylates against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test salicylates and reference inhibitors (e.g., Indomethacin).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Detection system to measure prostaglandin (B15479496) E2 (PGE2) production (e.g., PGE2 ELISA kit).

  • 96-well microplates.

Procedure:

  • Prepare serial dilutions of the test salicylates and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the test compounds or vehicle control to the appropriate wells and pre-incubate for a specified time (e.g., 15 minutes at room temperature) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a defined reaction time (e.g., 10-15 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Measure the concentration of PGE2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[9]

In Vivo Carrageenan-Induced Paw Edema in Rats (Generalized Protocol)

Objective: To assess the in vivo acute anti-inflammatory activity of test salicylates.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g).

  • Test salicylates and reference drug (e.g., Indomethacin).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • 1% Carrageenan solution in sterile saline.

  • Pletysmometer or digital calipers.

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., vehicle control, reference drug, and test salicylate groups).

  • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[4]

start Animal Acclimatization & Fasting grouping Grouping of Animals (Control, Test, Reference) start->grouping initial_measurement Measure Initial Paw Volume grouping->initial_measurement treatment Administer Drug/Vehicle (p.o. or i.p.) initial_measurement->treatment induction Induce Inflammation (Carrageenan Injection) treatment->induction 1 hour later post_measurement Measure Paw Volume (Hourly for 5 hours) induction->post_measurement analysis Data Analysis (% Inhibition Calculation) post_measurement->analysis end Results analysis->end

Caption: General workflow for the carrageenan-induced paw edema model.

Summary and Conclusion

The anti-inflammatory properties of salicylates are multifaceted, involving both COX-dependent and COX-independent mechanisms. Aspirin stands out due to its irreversible inhibition of COX enzymes.[5] Other salicylates, like sodium salicylate, are weak direct COX inhibitors but effectively suppress the inflammatory cascade by inhibiting COX-2 expression and the NF-κB signaling pathway.[7] Derivatives like salsalate serve as prodrugs, delivering the active salicylic acid moiety.[6] The choice of a specific salicylate in a therapeutic or research context depends on the desired balance between efficacy and side-effect profile, which is largely dictated by the relative inhibition of COX-1 and COX-2 and other off-target effects. The experimental models and data presented in this guide provide a foundational framework for researchers to design further studies for direct and quantitative comparisons of these important anti-inflammatory agents.

References

A Comparative Guide to the Validation of Quantitative Assays for Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the quantitative determination of lithium salicylate (B1505791). The focus is on providing the necessary data and protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, whether for quality control, stability studies, or pharmacokinetic analysis.

The validation of an analytical method ensures its suitability for its intended purpose. For a compound like lithium salicylate, this involves the accurate and precise quantification of both the lithium cation and the salicylate anion. This guide is therefore divided into two main sections, each addressing the validation of quantitative assays for one of these components.

Quantitative Assay for the Lithium Ion

The determination of the lithium ion is critical for ensuring the correct dosage and for monitoring therapeutic levels. Several analytical techniques are available, each with its own set of performance characteristics. The most common and well-validated methods include Ion Chromatography (IC), Atomic Absorption Spectrometry (AAS), Flame Emission Spectrometry (FES), and Ion-Selective Electrodes (ISE).

Comparison of Validated Analytical Methods for Lithium Quantification

The following table summarizes the key validation parameters for the different methods used to quantify lithium. These parameters are essential for assessing the reliability and performance of each assay.

Validation Parameter Ion Chromatography (IC) Atomic Absorption Spectrometry (AAS) Flame Emission Spectrometry (FES) Ion-Selective Electrode (ISE)
Linearity Range 0.1 - 15 mg/L[1]10 - 1,000 µg/L[2]0.05 - 2 mEq/L[3]Up to 2.0 mmol/L[4][5]
Coefficient of Determination (r²) > 0.999[6]Not specified0.9996[3]Not specified
Limit of Detection (LOD) 1.2 µg/L[1]10 µg/L[2]Not specifiedNot specified
Limit of Quantification (LOQ) 4 µg/L[1]Not specified0.05 mEq/L[3]Not specified
Precision (Repeatability, %CV) < 1%[6]Within-day CV ≤ 1.5%[7][8]Within-day CV ≤ 1.5%[7][8]Within-run CV 1.7% - 5.9%[4][5]
Precision (Intermediate, %CV) Not specifiedBetween-day CV 2.2%[7][8]Between-day CV 1.3%[7][8]Day-to-day CV 3.3% - 9.8%[4][5]
Accuracy (% Recovery) 100 - 102%[9]96.2%[7][8]94.6%[7][8]103.4%[7][8]
Experimental Protocols for Lithium Quantification

This method offers high selectivity and the ability to separate and quantify multiple cations simultaneously.

  • Instrumentation: A Reagent-Free Ion Chromatography (RFIC) system with a cation-exchange column (e.g., Dionex IonPac CS12A-5µm) and a suppressed conductivity detector is commonly used.[1]

  • Mobile Phase: An electrolytically generated methanesulfonic acid (MSA) eluent is employed.[1]

  • Sample Preparation: A sample of this compound is accurately weighed, dissolved in deionized water, and diluted to a concentration within the calibrated linear range.

  • Validation: The method is validated according to USP <1225> guidelines, assessing parameters such as accuracy, precision, specificity, linearity, and range.[6][10]

AAS is a robust and widely used technique for the determination of metals.

  • Instrumentation: An atomic absorption spectrometer equipped with a lithium hollow cathode lamp is used. The sample is aspirated into an air-acetylene flame.[2]

  • Wavelength: The analysis is performed at a wavelength of 670.8 nm.[7]

  • Sample Preparation: Samples are diluted with a suitable solvent, such as 0.02 N HNO₃, to a concentration appropriate for AAS analysis.[11]

  • Validation: Validation includes establishing linearity, precision (within-day and between-days), and accuracy through recovery studies.[7][8]

Workflow for Lithium Assay Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2/USP <1225>) cluster_2 Data Analysis & Reporting Select Analytical Technique\n(IC, AAS, FES, ISE) Select Analytical Technique (IC, AAS, FES, ISE) Optimize Method Parameters Optimize Method Parameters Select Analytical Technique\n(IC, AAS, FES, ISE)->Optimize Method Parameters Specificity Specificity Optimize Method Parameters->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision\n(Repeatability & Intermediate) Precision (Repeatability & Intermediate) Accuracy->Precision\n(Repeatability & Intermediate) LOD & LOQ LOD & LOQ Precision\n(Repeatability & Intermediate)->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Statistical Analysis Statistical Analysis Robustness->Statistical Analysis Validation Report Validation Report Statistical Analysis->Validation Report

Caption: A typical workflow for the validation of a quantitative assay for lithium.

Quantitative Assay for the Salicylate Anion

The accurate quantification of the salicylate anion is essential to ensure the therapeutic efficacy and safety of this compound. The most common analytical methods for salicylate are High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Enzymatic Assays.

Comparison of Validated Analytical Methods for Salicylate Quantification

The table below outlines the key validation parameters for the different analytical techniques used for the quantification of the salicylate anion.

Validation Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Enzymatic Assay
Linearity Range 0.0005 - 0.040 mg/mL[12]50 - 500 mg/L[13]0 - 5 mmol/L[14][15]
Coefficient of Determination (r²) 0.9997[12]0.998[13]Not specified
Limit of Detection (LOD) Not specified10 mg/L[13]0.19 mM[16]
Limit of Quantification (LOQ) Not specified50 mg/L[13]Not specified
Precision (Repeatability, %CV) < 2.0%[17]< 15%[13]< 4%[14][15]
Precision (Intermediate, %CV) < 2.0%[17]Not specified< 4% (over 20 days)[14][15]
Accuracy (% Recovery) 99.78 - 100.0%[17]Mean recovery close to 100%[13]97 - 102%[16]
Experimental Protocols for Salicylate Quantification

HPLC is a highly specific and sensitive method for the quantification of salicylate and its potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector is used. A C18 reversed-phase column is commonly employed for separation.[12]

  • Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., 85% orthophosphoric acid) and an organic solvent like acetonitrile (B52724) and water.[12]

  • Detection: Detection is typically carried out at a wavelength of 237 nm.[12]

  • Sample Preparation: A sample of this compound is accurately weighed, dissolved in the mobile phase, and diluted to a suitable concentration.

  • Validation: The method is validated according to ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision, and robustness.[18][19]

This colorimetric method is simple, rapid, and cost-effective, making it suitable for routine analysis.

  • Principle: The assay is based on the reaction of salicylic (B10762653) ions with ferric salts (e.g., ferric chloride) to form a distinct purple chelate complex.[13]

  • Instrumentation: A UV-Vis spectrophotometer is used to measure the absorbance of the colored complex.

  • Wavelength: The maximum absorbance is typically measured around 505 nm.[20]

  • Sample Preparation: The sample is dissolved in a suitable solvent, and the color-forming reagent is added.

  • Validation: Validation according to EMA or other relevant guidelines involves determining linearity, accuracy, precision, and the limits of detection and quantification.[13]

Comparison of Analytical Techniques for Salicylate

G cluster_0 Salicylate Quantification Methods cluster_1 Key Performance Characteristics HPLC HPLC Specificity High Specificity HPLC->Specificity Sensitivity High Sensitivity HPLC->Sensitivity UV_Vis UV-Vis Spectrophotometry Cost Lower Cost UV_Vis->Cost Speed Rapid Analysis UV_Vis->Speed Simplicity Simplicity UV_Vis->Simplicity Enzymatic Enzymatic Assay Enzymatic->Specificity Enzymatic->Speed

Caption: A comparison of key attributes of different analytical methods for salicylate.

References

A Comparative Guide to Analytical Methods for the Detection of Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of lithium salicylate (B1505791) is critical in pharmaceutical development and quality control. This guide provides a comparative overview of common analytical methods employed for the detection of lithium salicylate, with a focus on their performance, supported by experimental data. Detailed experimental protocols for key techniques are also presented to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound determination depends on various factors, including the sample matrix, required sensitivity, and the desired analytical throughput. The following table summarizes the performance characteristics of commonly used techniques for salicylate analysis.

Analytical MethodPrincipleLinearity (R²)Precision (%RSD)Accuracy (% Recovery)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.[1][2]>0.999[1][2]<2.0% (intra- and inter-day)[1]98.2% - 100.0%[1][3]0.636 µg/mL[3]-High specificity, widely used in pharmaceutical analysis.[4]Requires more complex instrumentation than spectrophotometry.
Gas Chromatography (GC-MS) Separation of volatile compounds, detection by mass spectrometry.[5][6][7]-<11% (in plasma and homogenate)[6]-Low ng/mL range[7]-High sensitivity and specificity, ideal for volatile salicylates.[5][7]May require derivatization for less volatile compounds like salicylic (B10762653) acid.[5]
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary.[8][9][10][11]>0.995[10]Intra-day: 0.9%, Inter-day: 7.3% (peak area)[11]94.7% - 118%[11]--High separation efficiency, minimal sample preparation.[8][9]Can have lower reproducibility compared to HPLC.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte.[12][13][14][15][16]>0.999[12]-99.23% - 99.76%[13]0.48 µg/mL[14]1.48 µg/mL[14]Simple, rapid, and cost-effective.[12]Susceptible to interference from other UV-absorbing compounds.[17]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of salicylates using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1]

  • Column: A reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 65:35, v/v) containing 1.0% acetic acid is a typical mobile phase. The mobile phase should be filtered and degassed.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 304 nm.[1]

  • Injection Volume: 20 µL.[1]

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of methyl salicylate reference standard in methanol to obtain a stock solution (e.g., 1 mg/mL).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 25-175 µg/mL).[1]

  • Sample Preparation: For a cream formulation, accurately weigh a portion of the cream, dissolve it in methanol, and sonicate to ensure complete extraction of the analyte. Dilute the solution with the mobile phase to a concentration within the calibration range.[4]

c. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.[1]

  • Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations on the same day and on different days.[1]

  • Accuracy: Determine the accuracy by performing recovery studies on spiked placebo samples at different concentration levels.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific for the analysis of salicylates, particularly in biological matrices.

a. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[6]

  • Column: A capillary column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[5]

  • Carrier Gas: Helium.[5]

  • Injector Temperature: 250°C.[5]

  • Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, followed by a ramp to 250°C at 20°C/min, and a final hold at 250°C for 5 minutes.[5]

  • MS Detector Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[5][6]

b. Sample Preparation and Derivatization:

  • Extraction: For biological samples like plasma or liver homogenate, perform a liquid-liquid extraction with a solvent like chloroform.[6][7] An internal standard should be added before extraction.

  • Derivatization: For non-volatile salicylates like salicylic acid, a derivatization step is necessary to increase volatility. This can be achieved by reacting the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 60-70°C for 30 minutes.[5]

c. Data Analysis:

  • Quantification is typically performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with derivatized standards.[6]

Workflow for Cross-Validation of Analytical Methods

The cross-validation of different analytical methods is essential to ensure the reliability and consistency of results. A logical workflow for this process is depicted below.

CrossValidationWorkflow start Define Analytical Requirements method_dev Method Development & Optimization (e.g., HPLC, GC) start->method_dev method_val Individual Method Validation (ICH Guidelines) method_dev->method_val sample_prep Prepare Identical Sample Sets method_val->sample_prep analysis Analyze Samples by Each Method sample_prep->analysis data_comp Comparative Data Analysis analysis->data_comp stat_analysis Statistical Analysis (e.g., t-test, ANOVA) data_comp->stat_analysis conclusion Conclusion on Method Equivalency/Interchangeability stat_analysis->conclusion

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Lithium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lithium has long been a cornerstone in the management of bipolar disorder. Its efficacy is well-established, but its narrow therapeutic index necessitates a thorough understanding of its pharmacokinetic profile to ensure safe and effective use. Various lithium salts are available, with lithium carbonate, lithium citrate (B86180), and lithium orotate (B1227488) being the most common. This guide provides a comparative analysis of the pharmacokinetic profiles of these salts, supported by experimental data, to aid researchers and drug development professionals in their work.

Executive Summary

This guide presents a detailed comparison of the absorption, distribution, metabolism, and excretion (ADME) of lithium carbonate, lithium citrate, and lithium orotate. While lithium carbonate and lithium citrate exhibit broadly similar systemic bioavailability, they differ in their absorption rates, with the citrate salt generally being absorbed faster. Lithium orotate presents a more complex and debated pharmacokinetic profile, with some evidence suggesting unique transport mechanisms that may lead to higher intracellular and brain concentrations at lower systemic doses. This guide summarizes key pharmacokinetic parameters in tabular form, details common experimental methodologies, and visualizes relevant biological pathways and workflows.

Data Presentation: Pharmacokinetic Parameters of Lithium Salts

The following tables summarize key pharmacokinetic parameters for immediate-release (IR) and extended-release (ER) lithium carbonate, lithium citrate, and lithium orotate based on available data from human and animal studies. It is important to note that direct comparative studies for all three salts under identical conditions are limited, and therefore, some variability in the reported values exists.

Table 1: Pharmacokinetic Parameters of Lithium Carbonate and Lithium Citrate in Humans

ParameterLithium Carbonate (Immediate-Release)Lithium Carbonate (Extended-Release)Lithium CitrateSource(s)
Time to Peak (Tmax) 1 - 3 hours4 - 12 hours0.5 - 3 hours[1][2][3]
Peak Concentration (Cmax) Higher peak compared to ER30-50% lower than IRSimilar to or slightly higher than IR Carbonate[1][3]
Bioavailability 80 - 100%~90%Bioequivalent to IR Carbonate[2][3][4]
Elimination Half-life (t½) 18 - 36 hours18 - 36 hours~24 hours[1][2][3]
Total Clearance 10 - 40 mL/min10 - 40 mL/minSimilar to Carbonate[2][3]

Table 2: Comparative Pharmacokinetics of Lithium Orotate (Primarily from Animal Studies)

ParameterLithium OrotateLithium Carbonate (for comparison)Source(s)
Relative Bioavailability Some studies suggest higher bioavailability and brain accumulationStandard reference[5][6][7]
Potency Higher potency observed in animal models (effective at lower doses)Lower potency[8][9]
Toxicity Profile Potentially lower toxicity at therapeutic doses in animal modelsWell-characterized toxicity profile[8][9]
Pharmacokinetic Profile One rat study found no significant difference in uptake, distribution, and excretion compared to lithium carbonate and chloride.[10][11]-[10][11]

Experimental Protocols

A fundamental aspect of pharmacokinetic analysis is the accurate measurement of the drug in biological matrices. The following section outlines a typical experimental protocol for the determination of lithium concentration in serum, a key procedure in most pharmacokinetic studies of lithium salts.

Determination of Serum Lithium Concentration by Atomic Absorption Spectroscopy (AAS)

Atomic absorption spectroscopy is a common and reliable method for quantifying lithium levels in biological samples.[12][13]

Objective: To determine the concentration of lithium in serum samples obtained from subjects administered a lithium salt.

Materials:

  • Atomic Absorption Spectrometer with a lithium hollow cathode lamp.

  • Air-acetylene flame.

  • Centrifuge.

  • Volumetric flasks and pipettes.

  • Deionized water.

  • Lithium standard solutions (e.g., 1000 ppm).

  • Serum samples from study subjects.

  • Trichloroacetic acid (TCA) for protein precipitation (optional).

Procedure:

  • Sample Preparation:

    • Collect blood samples at predetermined time points after administration of the lithium salt.

    • Separate serum by centrifugation.

    • Dilute the serum sample with deionized water (e.g., a 1:10 or 1:20 dilution) to bring the lithium concentration within the linear range of the instrument.[12][13]

    • Alternatively, for protein removal, an equal volume of TCA can be added, followed by centrifugation to obtain a protein-free supernatant for analysis.

  • Instrument Calibration:

    • Prepare a series of standard lithium solutions of known concentrations from the stock solution.

    • Aspirate the standards into the AAS and measure their absorbance at the resonant wavelength of lithium (670.8 nm).

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis:

    • Aspirate the diluted serum samples into the AAS and record the absorbance.

  • Quantification:

    • Determine the lithium concentration in the diluted samples by interpolating their absorbance values on the calibration curve.

    • Calculate the original serum lithium concentration by multiplying the result by the dilution factor.

Quality Control:

  • Include blank and quality control samples with known lithium concentrations in each analytical run to ensure accuracy and precision.

Mandatory Visualization

Lithium Transport Across Biological Membranes

The movement of lithium ions across cellular membranes is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Lithium primarily utilizes channels and transporters intended for other ions, particularly sodium.

LithiumTransport cluster_membrane Cell Membrane cluster_organic_anion Organic Anion Transporters (OATs) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space sodium_channel Sodium Channels (Voltage-gated, Epithelial) li_int Li+ sodium_channel->li_int na_li_counter Na+/Li+ Counter-transport li_ext Li+ na_li_counter->li_ext na_k_atpase Na+/K+-ATPase (low affinity for Li+) oat OATs (e.g., OAT1, OAT3) oat->li_int li_ext->sodium_channel Influx orotate_li Lithium Orotate orotate_li->oat Proposed Influx for Orotate Salt li_int->na_li_counter Efflux li_int->na_k_atpase Minor Efflux Pathway PK_Workflow cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation study_population Select Healthy Volunteers or Patient Population randomization Randomize Subjects into Treatment Groups study_population->randomization dosing Administer Single Dose of Lithium Salt A, B, or C randomization->dosing blood_sampling Collect Blood Samples at Pre-defined Timepoints dosing->blood_sampling Post-dose serum_separation Separate Serum via Centrifugation blood_sampling->serum_separation sample_storage Store Samples at -80°C until Analysis serum_separation->sample_storage li_quantification Quantify Lithium Concentration (e.g., using AAS) sample_storage->li_quantification pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) li_quantification->pk_modeling parameter_comparison Compare PK Parameters (Tmax, Cmax, AUC, t½) pk_modeling->parameter_comparison

References

A Comparative Analysis of the Therapeutic Index of Lithium Salicylate and Lithium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the therapeutic index of lithium salicylate (B1505791) and lithium chloride, two salts of the mood-stabilizing drug lithium. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of lithium-based therapeutics. This document synthesizes available experimental data on the toxicity and efficacy of these compounds and outlines the methodologies used in their evaluation.

Executive Summary

Lithium has been a cornerstone in the treatment of bipolar disorder for decades. However, its narrow therapeutic index necessitates careful monitoring to avoid toxicity. While lithium chloride is a readily available salt for preclinical research, recent studies have explored alternative salts like lithium salicylate for potentially improved safety profiles. This guide indicates that while both salts deliver the active lithium ion, their pharmacokinetic and toxicological properties may differ, influencing their overall therapeutic index. Preclinical data suggests that this compound may offer a wider therapeutic window due to its altered absorption and distribution profile, which results in lower peak plasma concentrations and a more sustained release of lithium.

Data Presentation: Quantitative Comparison

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a safer drug. The table below summarizes the available preclinical data for this compound and lithium chloride.

ParameterThis compoundLithium ChlorideSource(s)
Acute Oral Toxicity (LD50) in Rats 300 - 2000 mg/kg (Category 4)526 mg/kg[1][2][3]
Effective Dose (ED50) in Animal Models of Mania Data not available for a direct comparisonEffective doses in amphetamine-induced hyperlocomotion models have been reported, but a specific ED50 is not consistently established.[4]
Calculated Therapeutic Index (LD50/ED50) Cannot be precisely calculated without a specific LD50 and a directly comparable ED50.Cannot be precisely calculated without a consistently reported ED50.

Note on Therapeutic Index Calculation: A precise calculation and direct comparison of the therapeutic index are challenging due to the lack of head-to-head preclinical studies determining both the LD50 and ED50 of this compound and lithium chloride under identical experimental conditions. The classification of this compound in Acute Oral Toxicity Category 4 is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423)

The acute oral toxicity, expressed as the median lethal dose (LD50), is a standardized measure of the acute toxicity of a substance. The following protocol is a generalized procedure based on the OECD Test Guideline 423 (Acute Toxic Class Method).[5][6]

  • Animal Model: Young adult, healthy, non-pregnant female rats are typically used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, though food is typically withheld for 3-4 hours before dosing.

  • Dose Administration: The test substance (this compound or lithium chloride) is dissolved in a suitable vehicle (e.g., distilled water) and administered as a single oral dose by gavage.

  • Dose Levels and Procedure: The Acute Toxic Class Method is a stepwise procedure with the use of a limited number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the initial dose group determines the dose for the subsequent group of animals.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is estimated based on the dose at which mortality is observed. The substance is then classified into a toxicity category based on the GHS criteria.

Assessment of Therapeutic Efficacy in an Animal Model of Mania (Amphetamine-Induced Hyperlocomotion)

Amphetamine-induced hyperlocomotion in rodents is a widely used animal model to screen for potential antimanic drugs. The protocol below is a generalized representation of this model.[4][7][8]

  • Animal Model: Male rats are often used and are habituated to the testing environment to reduce novelty-induced hyperactivity.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to measure locomotor activity (e.g., distance traveled, rearing frequency).

  • Drug Administration:

    • Test compounds (this compound or lithium chloride) or vehicle are administered at various doses, typically via intraperitoneal injection or oral gavage, at a specified time before the amphetamine challenge.

    • After the pretreatment period, d-amphetamine sulfate (B86663) (typically 1-2 mg/kg, i.p.) is administered to induce hyperlocomotion.

  • Behavioral Assessment: Immediately after amphetamine administration, animals are placed in the open-field arena, and their locomotor activity is recorded for a set duration (e.g., 60-90 minutes).

  • Data Analysis: The total distance traveled or other locomotor parameters are quantified. The effective dose (ED50), the dose that produces a 50% reduction in the amphetamine-induced hyperlocomotion, can be calculated using dose-response curve analysis.

Mandatory Visualizations

Experimental Workflow for Therapeutic Index Assessment

G cluster_0 Toxicity Assessment (LD50) cluster_1 Efficacy Assessment (ED50) T1 Animal Acclimatization T2 Dose Administration (Oral Gavage) T1->T2 T3 Observation (14 days) T2->T3 T4 LD50 Calculation T3->T4 TI Therapeutic Index Calculation (TI = LD50 / ED50) T4->TI E1 Animal Habituation E2 Drug Pre-treatment E1->E2 E3 Amphetamine Challenge E2->E3 E4 Behavioral Assessment E3->E4 E5 ED50 Calculation E4->E5 E5->TI Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / Lithium cluster_nucleus Wnt ON / Lithium GSK3b_off Active GSK-3β BetaCatenin_off β-catenin GSK3b_off->BetaCatenin_off Phosphorylation DestructionComplex Destruction Complex (Axin, APC, CK1) DestructionComplex->BetaCatenin_off Proteasome Proteasome BetaCatenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Repression TCF_LEF_off->TargetGenes_off Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b_on Inactive GSK-3β Dsh->GSK3b_on Inhibition BetaCatenin_on Stable β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF_on TCF/LEF BetaCatenin_on->TCF_LEF_on TargetGenes_on Target Gene Transcription TCF_LEF_on->TargetGenes_on Lithium Lithium Lithium->GSK3b_on Direct Inhibition

References

A Comparative Guide to Lithium Salicylate Derivatives in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of safer, more efficient, and longer-lasting lithium-ion batteries has spurred extensive research into novel electrolyte additives. Among these, lithium salicylate (B1505791) and its derivatives have emerged as promising candidates for enhancing battery performance. This guide provides a comprehensive comparison of a prominent derivative, lithium bis[salicylato(2-)]borate (LBSB), with established electrolyte components such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and the common additive vinylene carbonate (VC). The evaluation is based on key performance metrics, supported by experimental data from scientific literature.

Performance Comparison of Electrolyte Additives

The following tables summarize the key performance indicators of LBSB in comparison to standard electrolyte systems. It is important to note that the data is compiled from various studies and direct, one-to-one comparisons under identical conditions are limited.

Parameter Lithium bis[salicylato(2-)]borate (LBSB)Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)Vinylene Carbonate (VC)Standard Electrolyte (e.g., LiPF6 in carbonates)
Ionic Conductivity ModerateHigh(Additive, does not solely determine)High
Electrochemical Stability Window Reduction: 0.9–1.3 V vs. Li/Li+ Oxidation: 4.3–4.8 V vs. Li/Li+[1]Wide(Additive, improves SEI)Wide, but prone to decomposition
Thermal Stability Decomposition starts at ~290°C[2]High(Additive)Prone to thermal decomposition, generating HF
Cycling Efficiency >85% lithium electrode cycling efficiency[2]HighImproves coulombic efficiency by forming a stable SEIVaries, can be improved with additives
SEI/CEI Formation Forms a stable, borate-containing SEI/CEI[2]Contributes to SEI/CEI formationWell-known for forming a stable and effective SEI layerForms a less stable SEI, can be improved with additives

Detailed Experimental Protocols

Reproducibility and validation are cornerstones of scientific research. Below are detailed methodologies for key experiments cited in the evaluation of LBSB and other electrolyte components.

Synthesis of Lithium bis[salicylato(2-)]borate (LBSB)
  • Reactants: Lithium hydroxide (B78521) (LiOH), boric acid (H₃BO₃), and salicylic (B10762653) acid.

  • Procedure:

    • Dissolve stoichiometric amounts of LiOH and H₃BO₃ in distilled water.

    • Separately, dissolve a stoichiometric amount of salicylic acid in ethanol.

    • Slowly add the salicylic acid solution to the aqueous lithium borate (B1201080) solution with constant stirring.

    • The resulting mixture is heated to evaporate the solvents, yielding the LBSB salt.

    • The product is then dried under vacuum at an elevated temperature to remove any residual moisture.

Electrochemical Measurements
  • Cell Assembly:

    • Electrodes: A common setup involves a graphite (B72142) anode and a lithium manganese oxide (LiMn₂O₄) or similar cathode material.[1]

    • Electrolyte Preparation: The electrolyte typically consists of a 0.5 M solution of LBSB in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and 1,2-dimethoxyethane (B42094) (DME).[2] For comparison, standard electrolytes would contain 1 M LiPF₆ or LiTFSI in a similar carbonate solvent mixture. When used as an additive, VC is typically added at a concentration of 1-2% by weight.

    • Separator: A microporous polypropylene (B1209903) or polyethylene (B3416737) separator is used.

    • Assembly: Coin cells (e.g., 2032 type) are assembled in an argon-filled glovebox to prevent moisture contamination.

  • Cyclic Voltammetry (CV):

    • Purpose: To determine the electrochemical stability window of the electrolyte.

    • Procedure: CV is performed using a three-electrode cell with lithium metal as the reference and counter electrodes, and the working electrode being either graphite or the cathode material. The voltage is swept at a slow scan rate (e.g., 0.1 mV/s) between the desired potential limits. The resulting voltammogram reveals the potentials at which the electrolyte components are reduced or oxidized.[1]

  • Galvanostatic Cycling:

    • Purpose: To evaluate the cycling performance, including specific capacity, coulombic efficiency, and capacity retention.

    • Procedure: The assembled coin cells are cycled at a constant current density (e.g., C/10, where C is the theoretical capacity) between defined voltage limits (e.g., 3.0 V and 4.2 V for a graphite/LiMn₂O₄ cell). The charge and discharge capacities are recorded for each cycle.

  • Ionic Conductivity Measurement:

    • Purpose: To measure the ability of the electrolyte to conduct lithium ions.

    • Procedure: The ionic conductivity is measured using an AC impedance spectroscopy technique. The electrolyte is placed between two blocking electrodes (e.g., stainless steel), and a small AC voltage is applied over a range of frequencies. The bulk resistance of the electrolyte is determined from the Nyquist plot, and the ionic conductivity is calculated using the cell constant.

Visualizing the Mechanism of Action

The performance of lithium salicylate derivatives is intrinsically linked to their ability to form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. These layers are crucial for preventing electrolyte decomposition and ensuring the longevity of the battery.

SEI_Formation_Workflow cluster_anode Anode Side (Graphite) cluster_electrolyte Electrolyte cluster_cathode Cathode Side (e.g., LiMn2O4) Anode Graphite Anode Li_ion Li+ Anode->Li_ion SEI Stable SEI Layer (Borate-containing) LiSalicylate Lithium bis[salicylato(2-)]borate (LBSB) LiSalicylate->SEI Reduction at 0.9-1.3 V vs. Li/Li+ CEI Stable CEI Layer LiSalicylate->CEI Oxidation at 4.3-4.8 V vs. Li/Li+ Solvent Carbonate Solvents (EC/DME) Solvent->SEI Co-reduction Li_ion->Anode Intercalation Cathode Cathode Li_ion->Cathode De-intercalation Cathode->Li_ion Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis synthesis Additive Synthesis (e.g., LBSB) electrolyte_prep Electrolyte Formulation synthesis->electrolyte_prep cell_assembly Coin Cell Assembly electrolyte_prep->cell_assembly cv Cyclic Voltammetry (Stability Window) cell_assembly->cv cycling Galvanostatic Cycling (Performance Metrics) cell_assembly->cycling impedance AC Impedance (Ionic Conductivity) cell_assembly->impedance xps XPS/FTIR (SEI/CEI Composition) cycling->xps sem SEM/TEM (Morphology) cycling->sem

References

LISPRO vs. Lithium Salicylate: A Comparative Efficacy and Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and pharmacokinetic profiles of LISPRO (a co-crystal of lithium salicylate (B1505791) and L-proline) and lithium salicylate. The information presented is based on available preclinical data to inform researchers and drug development professionals.

Executive Summary

Current research indicates that LISPRO, a novel ionic co-crystal of this compound and L-proline, demonstrates a superior pharmacokinetic profile and enhanced efficacy in preclinical models compared to this compound alone.[1][2] LISPRO exhibits a modulated pharmacokinetic profile, characterized by a lower peak plasma concentration and more sustained lithium levels in both plasma and the brain.[2][3] This profile is associated with improved safety and therapeutic outcomes in animal models of neurodegenerative diseases, such as Alzheimer's disease.[1][2][3]

Data Presentation

Table 1: Comparative Pharmacokinetics of LISPRO and this compound in Rodents
ParameterLISPROThis compoundLithium Carbonate (for reference)Animal ModelStudy DurationSource
Peak Plasma Lithium Concentration (Cmax) Lower peak compared to lithium carbonate.[2]Not explicitly stated in direct comparison to LISPRO, but generally shows a sharp peak.Exhibits a sharp toxic spike in plasma levels.[2]Rats and Mice (Tg2576 and B6129SF2/J)2 to 8 weeks[3]
Time to Peak Concentration (Tmax) Not explicitly stated.Not explicitly stated.Rapid absorption leading to a quick peak.[4]Rats48 hours[4]
Brain Lithium Levels Significantly higher brain lithium levels compared to lithium carbonate.[2][3]Not explicitly compared to LISPRO.Lower brain lithium levels compared to LISPRO.[2][3]Mice (B6129SF2/J and Tg2576)2 and 8 weeks[3]
Plasma Lithium Levels More steady and sustained plasma levels.[2][3]Produces elevated plasma levels for up to 48 hours.[3][4][5]Rapid peak followed by elimination within 48 hours.[3][5]Rats and Mice (B6129SF2/J and Tg2576)Up to 48 hours and 8 weeks[3][4][5]
Table 2: Comparative Efficacy in a Preclinical Alzheimer's Disease Mouse Model (APPSWE/PS1dE9)
Outcome MeasureLISPROThis compoundLithium CarbonateTreatment DetailsSource
Spatial Cognitive Decline (Morris Water Maze) Prevented decline.[1][5][6][7]Prevented decline.[1][5][6][7]Prevented decline.[1][5][6][7]2.25 mmol lithium/kg/day for 9 months[1][5][6][7]
Associative-Memory Decline (Contextual Fear Conditioning) Superior in preventing decline.[1][5][6][7]Less effective than LISPRO.[1][5][6][7]Less effective than LISPRO.[1][5][6][7]2.25 mmol lithium/kg/day for 9 months[1][5][6][7]
Irritability (Touch Escape Test) Superior in reducing irritability.[1][5][6][7]Less effective than LISPRO.[1][5][6][7]Less effective than LISPRO.[1][5][6][7]2.25 mmol lithium/kg/day for 9 months[1][5][6][7]
Depression-like Behavior (Tail Suspension Test) Prevented depression-like behavior.[1][5][6][7]Prevented depression-like behavior.[1][5][6][7]Prevented depression-like behavior.[1][5][6][7]2.25 mmol lithium/kg/day for 9 months[1][5][6][7]
β-amyloid Plaques and Tau Phosphorylation Significantly reduced plaques and tau phosphorylation.[3]Showed reductions in plaques and tau phosphorylation.Showed reductions in plaques and tau phosphorylation.2.25 mM/kg/day for 28 weeks[3]

Experimental Protocols

Oral Administration of Lithium Compounds in Mice

The following protocol is a synthesized representation of methodologies described in the cited preclinical studies for the oral administration of LISPRO, this compound, and lithium carbonate to mice.

1. Animal Models:

  • Transgenic mouse models of Alzheimer's disease, such as APPSWE/PS1dE9 and Tg2576, are commonly used.[1][3]

  • Wild-type mice (e.g., B6129SF2/J) are used for pharmacokinetic studies.[3]

2. Compound Preparation and Dosing:

  • LISPRO, this compound, and lithium carbonate are typically incorporated into the animal's diet or administered via oral gavage.

  • A common dosage used in long-term efficacy studies is 2.25 mmol lithium/kg/day.[1][5][6][7]

3. Administration Procedure (Oral Gavage):

  • Mice are gently restrained to immobilize the head and body.

  • A flexible feeding tube or gavage needle is carefully inserted into the esophagus and advanced into the stomach.

  • The pre-calculated volume of the compound suspension is slowly administered.

  • Animals are monitored post-administration for any signs of distress.

4. Behavioral Testing (Exemplary Protocols):

  • Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Contextual Fear Conditioning: This test evaluates associative memory. Mice are placed in a novel chamber and receive a mild foot shock paired with an auditory cue. Memory is assessed by observing freezing behavior when the mouse is returned to the same chamber or presented with the auditory cue in a different context.

  • Tail Suspension Test: This test is used to assess depression-like behavior. The mouse is suspended by its tail, and the duration of immobility is measured. A longer period of immobility is interpreted as a sign of behavioral despair.

  • Touch Escape Test: This test measures irritability. A cotton swab is used to gently touch the mouse's back, and the latency to move away is recorded.

Mandatory Visualization

Signaling Pathways of Lithium

Lithium is known to exert its therapeutic effects through multiple signaling pathways. The two primary targets are Glycogen Synthase Kinase 3 (GSK-3) and Inositol (B14025) Monophosphatase (IMPase).

Caption: Key signaling pathways modulated by lithium.

Experimental Workflow for Preclinical Comparison

The following diagram outlines a typical experimental workflow for comparing the efficacy of LISPRO and this compound in a preclinical setting.

Experimental_Workflow start Animal Model Selection (e.g., APPSWE/PS1dE9 mice) grouping Randomized Group Assignment (LISPRO, Li Salicylate, Control) start->grouping treatment Chronic Oral Administration (e.g., 9 months) grouping->treatment behavioral Behavioral Testing (Morris Water Maze, Fear Conditioning, etc.) treatment->behavioral pk_studies Pharmacokinetic Studies (Blood and brain tissue collection for Li+ levels) treatment->pk_studies biochemical Biochemical Analysis (Brain tissue collection for Aβ and Tau analysis) behavioral->biochemical data_analysis Data Analysis and Comparison biochemical->data_analysis pk_studies->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: Preclinical comparative efficacy workflow.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, extending to the proper disposal of chemical waste. Lithium salicylate (B1505791), a compound utilized in various laboratory applications, requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of lithium salicylate, ensuring compliance with safety regulations and fostering a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure. This compound is harmful if swallowed and can cause skin and serious eye irritation.[1][2][3]

Essential PPE and Handling Guidelines:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[1][2]

  • Hand Protection: Use chemical-resistant gloves.[1][2] Contaminated gloves should be disposed of as hazardous waste.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]

  • Ventilation: Always handle this compound in a well-ventilated area to minimize the inhalation of any dust.[1][2]

  • Hygiene: Thoroughly wash hands after handling the chemical. Eating, drinking, or smoking in the handling area is strictly prohibited.[1]

Step-by-Step Disposal Procedures

The recommended and mandatory method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1][2][4] In-laboratory treatment or neutralization is not advised.

1. Waste Collection and Containment:

  • Container Selection: Use a sturdy, chemically compatible container with a secure, tightly sealing lid.[5] Plastic containers are often preferred for chemical waste.[6][7] The original container is also a suitable option.[8]

  • Condition: Ensure the container is clean, dry, and free from leaks or external residue before use.[8]

  • Solid Waste: For solid this compound, carefully sweep or scoop the material into the designated waste container, avoiding dust generation.[1][2]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be collected and disposed of as hazardous waste.[8]

2. Labeling of Waste Containers:

Proper labeling is critical for safety and regulatory compliance.

  • The container must be clearly labeled with the words "Hazardous Waste ".[7][8]

  • Identify the contents fully as "This compound ". Avoid using abbreviations or chemical formulas.[7]

  • List all constituents if it is a mixture.[7]

  • Include the date when the waste was first added to the container.[7]

  • Provide the name and contact information of the principal investigator or responsible person.[7]

  • Mark the appropriate hazard pictograms.[7]

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[6][8]

  • The storage area should be away from heat, sparks, and open flames.[1][2]

  • Segregate this compound waste from incompatible materials.[8][9]

  • Ensure secondary containment, such as a spill tray, is in place.[8][10]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5][6][7]

  • Do not attempt to transport the hazardous waste yourself.[8]

  • Follow all institutional and regulatory procedures for waste pickup and documentation.[7]

Prohibited Disposal Methods:

  • Do not dispose of this compound in the regular trash.[7]

  • Do not pour this compound down the drain or into the sewer system.[1][2]

  • Do not allow the material to contaminate ground or surface water.[1][2]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary.

  • Evacuate and Secure: Evacuate the immediate area to prevent further exposure.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1][2] Avoid creating dust.

  • Cleanup: Clean the spill area thoroughly. All cleanup materials must be treated as hazardous waste.[8]

  • Reporting: Report the spill to your institution's EHS department.

Quantitative Data

ParameterValueSource
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[1][3]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[1][3]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)[1][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Ventilation Ensure Proper Ventilation PPE->Ventilation Container Select Compatible & Sealed Waste Container Ventilation->Container Collect Collect this compound Waste & Contaminated Materials Container->Collect Label Label Container as 'Hazardous Waste' with Details Collect->Label Store Store in Designated & Secure Satellite Accumulation Area Label->Store Segregate Segregate from Incompatible Waste Store->Segregate Contact Contact EHS or Licensed Waste Disposal Contractor Segregate->Contact Pickup Arrange for Professional Waste Pickup Contact->Pickup Document Complete Required Disposal Documentation Pickup->Document

References

Essential Safety and Operational Guide for Handling Lithium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Lithium salicylate (B1505791). Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Lithium salicylate is classified as a hazardous chemical, harmful if swallowed, and causes skin and serious eye irritation.[1][2][3] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Chemical safety goggles or eyeglasses with side shieldsOSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin exposure. Long-sleeved clothing is recommended.Inspect gloves for permeability and breakthrough time as per manufacturer's instructions.[2]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. For large-scale use, emergency situations, or if dust formation is significant, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.Follow established respiratory protection program guidelines.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the procedural steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Spill Cleanup cluster_disposal Disposal Phase prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood Recommended) prep_ppe->prep_workspace prep_emergency Ensure Emergency Equipment is Accessible (Eyewash Station, Safety Shower) prep_workspace->prep_emergency handle_weigh Weigh/Handle Solid this compound - Avoid dust formation - Do not eat, drink, or smoke prep_emergency->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve spill Spill Occurs handle_weigh->spill cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_ppe Remove PPE Carefully (Avoid skin contamination) cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_waste Collect Waste in Labeled, Closed Containers cleanup_wash->dispose_waste spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate area if necessary 2. Wear appropriate PPE 3. Sweep up solid, place in container 4. Avoid flushing down drain spill->spill_procedure Activate spill_procedure->cleanup_decontaminate dispose_contact Dispose as Hazardous Waste via Approved Waste Disposal Plant dispose_waste->dispose_contact

Caption: Workflow for safe handling and disposal of this compound.

Procedural Guidance

1. Engineering Controls and Work Practices:

  • Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.[2]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation and are readily accessible.[1][2]

  • Avoid the formation of dust during handling.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Wash hands thoroughly after handling the chemical.[1][4]

2. First-Aid Measures:

  • If Swallowed: Rinse mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[2]

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[2]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

3. Spill and Leak Procedures:

  • In the event of a spill, ensure adequate ventilation and wear the appropriate personal protective equipment as outlined in Table 1.

  • For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[1][2] Avoid generating dust.

  • Do not allow the material to enter drains or surface water.[1][2]

4. Storage and Disposal Plan:

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from heat, sparks, and open flames.[2]

  • Disposal: Dispose of waste and contaminated materials in accordance with all federal, state, and local regulations.[5] this compound should be disposed of as hazardous waste through an approved waste disposal plant.[1][2] Do not dispose of it in the sanitary sewer system.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium salicylate
Reactant of Route 2
Lithium salicylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.